1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-7-8-13(11(2)9-10)17-14-6-4-3-5-12(14)16-15(17)18/h3-9H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZJIGJWAWSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=CC=CC=C3NC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the characterization and analysis of novel heterocyclic compounds. This document will delve into the predicted nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, offering insights into the structural features and electronic properties of the molecule. Furthermore, detailed experimental protocols for acquiring this data are provided, underpinned by the principles of scientific integrity and validated methodologies.
Molecular Structure and Overview
This compound is a substituted benzimidazole derivative. The benzimidazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. The substitution at the N1 position with a 2,4-dimethylphenyl group and the presence of a thiol group at the C2 position are expected to significantly influence its physicochemical and spectroscopic properties. Accurate interpretation of its spectroscopic data is paramount for confirming its chemical identity and understanding its electronic and structural characteristics.
Figure 1: Molecular Structure of this compound.
Predicted Spectroscopic Data
Due to the novelty of this specific compound, the following spectroscopic data are predicted based on the analysis of structurally related benzimidazole-2-thiol and N-aryl benzimidazole derivatives found in the literature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| SH (thiol) | 12.0 - 13.0 | Singlet (broad) | - |
| Aromatic (Benzimidazole) | 7.2 - 7.8 | Multiplet | - |
| Aromatic (Dimethylphenyl) | 7.0 - 7.4 | Multiplet | - |
| CH₃ (ortho) | 2.3 - 2.5 | Singlet | - |
| CH₃ (para) | 2.1 - 2.3 | Singlet | - |
Rationale:
-
The thiol proton (SH) is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet in the downfield region.
-
The aromatic protons of the benzimidazole and dimethylphenyl rings will appear as complex multiplets in the aromatic region (7.0-7.8 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the substituents.[1]
-
The methyl protons on the dimethylphenyl ring are expected to appear as sharp singlets in the upfield region, with the ortho methyl group likely being slightly more deshielded than the para methyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (Thione) | 175 - 185 |
| Aromatic (Benzimidazole & Dimethylphenyl) | 110 - 150 |
| CH₃ (Methyl) | 18 - 25 |
Rationale:
-
The thione carbon (C=S) is expected to be the most deshielded carbon, appearing at a high chemical shift value.[2]
-
The aromatic carbons of both the benzimidazole and dimethylphenyl rings will resonate in the typical aromatic region. Due to the lack of symmetry, all aromatic carbons are expected to be chemically non-equivalent, resulting in a number of distinct signals.[3]
-
The methyl carbons will appear in the upfield aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will highlight the presence of key functional groups within the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (tautomer) | 3100 - 3000 | Medium, broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |
| C=N Stretch | 1620 - 1580 | Medium to Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C=S Stretch | 1250 - 1050 | Medium to Strong |
Rationale:
-
While the primary structure is a thiol, the potential for thione tautomerism could lead to the observation of a broad N-H stretching band.
-
Characteristic absorptions for aromatic C-H and aliphatic C-H stretching are expected in their respective regions.[4]
-
The C=N and C=C stretching vibrations of the benzimidazole and phenyl rings will give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.[5]
-
A key diagnostic band will be the C=S stretch, confirming the presence of the thione tautomer or a significant contribution from it.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is expected to yield the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and deduce structural features.
| m/z | Predicted Identity |
| 254 | [M]⁺ (Molecular Ion) |
| 221 | [M - SH]⁺ |
| 133 | [C₈H₉N]⁺ (Dimethylaniline fragment) |
| 121 | [C₇H₅N₂S]⁺ (Benzimidazole-2-thiol fragment) |
Rationale:
-
The molecular ion peak [M]⁺ is expected at m/z 254, corresponding to the molecular weight of the compound.
-
Common fragmentation pathways for N-aryl benzimidazoles involve cleavage of the bond between the nitrogen and the aryl group.[6][7] This could lead to the formation of a dimethylaniline radical cation and a benzimidazole-2-thiol fragment.
-
Loss of the thiol group (-SH) is another plausible fragmentation pathway.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to electronic transitions within the aromatic systems.
| Solvent | Predicted λ_max (nm) | Transition |
| Ethanol | ~250 and ~290 | π → π* |
Rationale:
-
Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region corresponding to π → π* transitions of the conjugated aromatic system.[9][10] The exact position of these maxima can be influenced by the substituents and the solvent.[11]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented above. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the thiol proton.[12]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Impact - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[14]
-
-
Ionization:
-
Volatilize the sample by heating the probe.
-
Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorption corresponding to electronic transitions.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Figure 2: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. The provided protocols for NMR, IR, MS, and UV-Vis spectroscopy offer a robust framework for the experimental characterization of this and similar novel compounds. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous identification and structural elucidation required in modern chemical research and drug development.
References
- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
- Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 598-606.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2013). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 78(1), 15-26.
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives before (shown by the black line) & after (shown by the red line) of C.S immersion in a 1.0 M HCl solution. Retrieved from [Link]
- Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
- MDPI. (2020).
- Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
Emory University Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
University of Bristol School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]
-
ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - the NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
- Molecules. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(1), 39-47.
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- MDPI. (2022).
-
ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 70(1), 107-115.
-
ResearchGate. (n.d.). UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c) and d) quinoid derivatives (solid lines correspond to absorption spectra; dashed lines correspond to emission spectra). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
-
University of Calgary Department of Chemistry. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link] handout.pdf
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
- International Journal of Development Research. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7654-7658.
- National Institutes of Health. (2023).
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
- National Institutes of Health. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7958.
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
- Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 109-112.
-
ResearchGate. (n.d.). H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. journalijdr.com [journalijdr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Prepared by: Gemini, Senior Application Scientist
Foreword: A Note on This Guide
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the novel compound this compound. As of the date of this publication, specific experimental data for this exact molecule in peer-reviewed literature is scarce. Therefore, this guide adopts a predictive and methodological approach, grounded in established principles of physical organic chemistry and experience with analogous structures. We will not only present the known and predicted properties but, more importantly, will provide detailed, field-proven protocols for the synthesis, purification, and comprehensive characterization of the title compound. This "how-to" framework is designed to empower researchers to generate reliable data and unlock the potential of this molecule.
Section 1: Introduction and Strategic Relevance
This compound is a heterocyclic compound of significant interest, belonging to the broader class of substituted benzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs. The thiol (-SH) group at the 2-position introduces a critical site for potential tautomerism (thiol-thione), hydrogen bonding, and metal chelation, which can significantly influence biological activity.[1] The presence of the 2,4-dimethylphenyl substituent provides steric bulk and lipophilicity, which are key parameters for modulating pharmacokinetic and pharmacodynamic properties.
Compounds containing the benzimidazole or triazole-thiol scaffold have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3] This guide provides the foundational chemical knowledge necessary to explore these possibilities for the title compound.
Section 2: Molecular Identity and Predicted Physicochemical Properties
The fundamental identity of a compound dictates its behavior. Here, we consolidate its key identifiers and present a table of computationally predicted properties that serve as a baseline for experimental design.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione | [4] |
| CAS Number | 1038302-66-7 | [4] |
| Molecular Formula | C₁₅H₁₄N₂S | [4] |
| Molecular Weight | 254.36 g/mol | [4] |
| SMILES | CC1=CC(=C(C=C1)N2C3=CC=CC=C3NC2=S)C | [4] |
| InChI Key | ULQZJIGJWAWSQT-UHFFFAOYSA-N | [4] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzimidazole Core N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-0.87,0.75!"]; N3 [label="N", pos="-0.87,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-1.1!"]; C6 [label="C", pos="1.7,0!"]; C7 [label="C", pos="1.3,1.1!"]; C8 [label="C", pos="0.43,2.2!"]; // Thiol Carbon S9 [label="S", pos="0.43,3.5!"]; // Thiol Sulfur H_N3 [label="H", pos="-1.5,-1.2!"];
// Dimethylphenyl Group C10 [label="C", pos="-2.2,0!"]; C11 [label="C", pos="-3,1!"]; C12 [label="C", pos="-4.3,0.7!"]; C13 [label="C", pos="-4.8,-0.3!"]; C14 [label="C", pos="-4,-1.3!"]; C15 [label="C", pos="-2.7,-1!"]; C_Me1 [label="C", pos="-2.5,2.3!"]; H_Me1_1 [label="H", pos="-1.8,2.5!"]; H_Me1_2 [label="H", pos="-2.8,2.8!"]; H_Me1_3 [label="H", pos="-3.2,2.1!"]; C_Me2 [label="C", pos="-4.5,-2.6!"]; H_Me2_1 [label="H", pos="-3.8,-2.9!"]; H_Me2_2 [label="H", pos="-4.8,-3.1!"]; H_Me2_3 [label="H", pos="-5.2,-2.4!"];
// Double bonds N1 -- C2 [style=double]; C4 -- C5 [style=double]; C6 -- C7 [style=double]; C10 -- C11 [style=double]; C12 -- C13 [style=double]; C14 -- C15 [style=double]; C8 -- S9 [style=double];
// Single bonds C2 -- N3; N3 -- C4; C4 -- C15; C5 -- C6; C7 -- N1; N1 -- C8; C2 -- C7; N3 -- H_N3; N1 -- C10; C10 -- C15; C11 -- C12; C13 -- C14; C11 -- C_Me1; C_Me1 -- H_Me1_1; C_Me1 -- H_Me1_2; C_Me1 -- H_Me1_3; C14 -- C_Me2; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3; N3 -- C8; }
Caption: 2D structure of this compound.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Significance |
| logP (Octanol/Water) | ~4.5 - 5.1 | Prediction based on molecular structure; indicates high lipophilicity and likely poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~31 Ų | Low TPSA suggests good potential for cell membrane permeability.[5] |
| Hydrogen Bond Donors | 1 | The N-H group is a potential hydrogen bond donor.[5] |
| Hydrogen Bond Acceptors | 2-4 | The nitrogen atoms and sulfur atom can act as hydrogen bond acceptors.[5] |
| pKa (acidic) | ~8.5 - 9.5 | Estimated for the N-H/S-H proton; indicates it is a weak acid. |
| pKa (basic) | ~2.0 - 3.0 | Estimated for the non-protonated ring nitrogen; indicates it is a very weak base. |
Section 3: Proposed Synthesis Protocol
The synthesis of N-aryl benzimidazole-2-thiones is a well-established transformation in heterocyclic chemistry. The most direct and reliable approach involves the condensation of a corresponding N-substituted o-phenylenediamine with a thiocarbonyl source. The following protocol is a robust starting point.
Causality Behind Experimental Choices:
-
Reactant Choice: N-(2,4-dimethylphenyl)-o-phenylenediamine is the key precursor. If not commercially available, it can be prepared via Buchwald-Hartwig amination between 2,4-dimethylaniline and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group.
-
Thiocarbonyl Source: Carbon disulfide (CS₂) is a common, inexpensive, and effective C1 synthon for forming the thione. Potassium hydroxide (or sodium hydroxide) acts as both a base to deprotonate the amine and a catalyst.
-
Solvent: Ethanol or methanol is an ideal solvent as it readily dissolves the reactants and the inorganic base, and allows for easy workup and product precipitation.
-
Workup: Acidification is critical. It protonates the intermediate salt, causing the neutral, water-insoluble product to precipitate, providing a straightforward primary purification step.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene | MDPI [mdpi.com]
- 4. americanelements.com [americanelements.com]
- 5. Compound 1-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol -... [chemdiv.com]
1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Authored by a Senior Application Scientist
Preamble: Charting a Course into the Mechanistic Unknown
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The subject of this technical guide, this compound, emerges from this rich lineage. While its precise mechanism of action remains to be fully elucidated, its structural features—a lipophilic 2,4-dimethylphenyl group appended to the versatile benzimidazole-2-thiol core—suggest a high potential for targeted biological activity.
This document eschews a conventional review format. Instead, it serves as a strategic whitepaper, a roadmap for the scientific community to unravel the core mechanism of this promising compound. As your senior application scientist, I will guide you through a proposed multi-pronged research and development plan, grounded in established methodologies and driven by a central, testable hypothesis. Our approach will be rigorous, ensuring that each experimental step is a self-validating system, designed to yield unambiguous and actionable data.
I. The Known World: Biological Activities of the Benzimidazole-2-thiol Scaffold
The benzimidazole-2-thiol moiety and its tautomer, benzimidazole-2-thione, are privileged structures in drug discovery. A survey of the literature reveals a consistent pattern of bioactivity:
-
Anticancer Activity: Numerous 2-substituted benzimidazole derivatives have been reported to possess potent anticancer properties.[6] These compounds have been shown to interfere with critical cellular processes such as DNA topoisomerase I activity and tubulin polymerization.[7]
-
Antimicrobial and Antifungal Properties: The benzimidazole core is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[1][8]
-
Enzyme Inhibition: Derivatives of this scaffold have demonstrated inhibitory activity against a range of enzymes, including α-glucosidase, suggesting a potential role in metabolic disorders.[9]
-
Modulation of Inflammatory Pathways: Benzimidazole compounds have been shown to exhibit anti-inflammatory effects, hinting at interactions with key signaling pathways such as NF-κB.[2][10]
Given this landscape, we can infer that this compound likely exerts its biological effects through specific interactions with one or more protein targets, leading to the modulation of critical cellular pathways.
II. The Central Hypothesis: A Putative Mechanism of Action
Based on the collective evidence from structurally related compounds, we propose the following central hypothesis:
This compound acts as a modulator of intracellular signaling pathways, potentially through the direct inhibition of a key protein kinase or by disrupting protein-protein interactions within a critical signaling cascade, such as the NF-κB pathway.
The 2,4-dimethylphenyl substituent likely enhances the compound's lipophilicity, facilitating cell membrane permeability and potentially contributing to specific hydrophobic interactions within the target's binding pocket. The thiol group, a known nucleophile, could also play a role in target binding, possibly through covalent interactions under specific conditions.
III. A Strategic Research and Development Plan to Elucidate the Mechanism of Action
To systematically test our central hypothesis, we will embark on a three-phase research plan. This plan is designed to first identify the molecular target(s) of the compound, then validate this interaction, and finally, elucidate the downstream cellular consequences.
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential protein targets of this compound. We will employ two complementary, high-throughput approaches.
Experimental Protocol 1: Kinase Profiling
Rationale: Given the prevalence of kinase inhibition among heterocyclic compounds, a broad kinase screen is a logical starting point.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound at a concentration of 1 µM and 10 µM against a panel of at least 400 human kinases.
-
Data Analysis: Identify "hits" as kinases exhibiting >50% inhibition at 10 µM. Prioritize hits that show significant inhibition at 1 µM for further validation.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA allows for the identification of target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line such as MCF-7 or a cell line known for active NF-κB signaling like HEK293) to 80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or this compound at a final concentration of 50 µM for 1 hour.
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Extraction and Analysis: Separate soluble and aggregated proteins by centrifugation. Analyze the soluble fraction by SDS-PAGE and Western blotting or by mass spectrometry-based proteomics (i.e., Thermal Proteome Profiling).
-
Data Analysis: Identify proteins that exhibit a significant thermal shift in the compound-treated samples compared to the vehicle control.
Phase 2: Target Validation and In Vitro Characterization
Once a list of putative targets has been generated, the next phase is to validate these interactions and characterize the binding kinetics and inhibitory potency of the compound.
Experimental Protocol 3: Surface Plasmon Resonance (SPR)
Rationale: SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding affinity (K_D) and kinetics (k_on, k_off).
Methodology:
-
Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of this compound over the chip.
-
Data Acquisition and Analysis: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the target protein. Fit the data to a suitable binding model to determine K_D, k_on, and k_off.
Experimental Protocol 4: In Vitro Enzyme Activity Assay
Rationale: To confirm that binding to the target protein translates into functional modulation, a direct enzyme activity assay is essential.
Methodology:
-
Assay Setup: Perform an in vitro activity assay using the purified recombinant target enzyme and its specific substrate. The assay format will depend on the enzyme class (e.g., a radiometric assay for a kinase, a fluorescence-based assay for a protease).
-
IC50 Determination: Measure the enzyme's activity in the presence of a range of concentrations of this compound.
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Phase 3: Elucidation of the Cellular Mechanism of Action
The final phase of our investigation will focus on understanding how the interaction between the compound and its target(s) affects cellular signaling and function.
Experimental Protocol 5: Western Blot Analysis of Downstream Signaling
Rationale: If the validated target is part of a known signaling pathway, Western blotting can be used to assess the phosphorylation status or expression levels of downstream effector proteins.
Methodology:
-
Cell Treatment: Treat the relevant cell line with a dose-response of this compound for various time points.
-
Protein Extraction and Quantification: Prepare whole-cell lysates and determine the protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target and its downstream signaling partners (e.g., p-IKK, p-IκBα, and p-p65 for the NF-κB pathway).
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Protocol 6: Reporter Gene Assay
Rationale: A reporter gene assay provides a quantitative readout of the activity of a specific transcription factor or signaling pathway.
Methodology:
-
Cell Transfection: Transfect cells with a reporter plasmid containing a promoter with binding sites for the transcription factor of interest (e.g., an NF-κB response element) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment and Pathway Stimulation: Treat the transfected cells with this compound, followed by stimulation with an appropriate agonist (e.g., TNFα to activate the NF-κB pathway).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid and calculate the fold change in reporter activity.
IV. Data Presentation and Visualization
Clear and concise data presentation is paramount. All quantitative data from the proposed experiments should be summarized in tables for easy comparison.
Table 1: Summary of In Vitro Target Validation Data
| Target Protein | Binding Affinity (K_D) (SPR) | Inhibitory Potency (IC50) |
| Target X | ||
| Target Y | ||
| ... |
Visualizing the Path Forward
To further clarify our proposed research plan and the underlying hypothesis, we will use Graphviz diagrams.
Caption: Proposed mechanism of action for the compound.
Caption: A three-phase experimental workflow.
V. Conclusion: From Hypothesis to Confirmed Mechanism
The path to elucidating the mechanism of action of a novel compound is one of systematic investigation and rigorous validation. This technical guide has laid out a comprehensive and logical framework for unraveling the biological activity of this compound. By following this multi-phased approach, we can move from a well-informed hypothesis to a confirmed mechanism of action, thereby unlocking the full therapeutic potential of this promising molecule. The insights gained will not only be crucial for the future development of this specific compound but will also contribute to the broader understanding of the pharmacological landscape of benzimidazole derivatives.
VI. References
-
This compound | AMERICAN ELEMENTS . [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - NIH . [Link]
-
EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents .
-
WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents .
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC - NIH . [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega . [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A . [Link]
-
(PDF) Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study - ResearchGate . [Link]
-
Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - MDPI . [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central . [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene . [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene . [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications . [Link]
-
Inhibitory effects of 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione (Oltipraz) on carcinogenesis induced by benzo[a]pyrene, diethylnitrosamine and uracil mustard - PubMed . [Link]
-
Benzimidazole Derivatives and Its Biological Importance - ResearchGate . [Link]
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC - NIH . [Link]
-
Biological activities of benzimidazole derivatives: A review . [Link]
-
Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF - ResearchGate . [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH . [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry . [Link]
-
Synthesis and antiparasitic activity of 1H-benzimidazole derivatives | Request PDF . [Link]
Sources
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [mdpi.com]
Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the identification and validation of biological targets for the novel compound, 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. While direct biological data for this specific molecule is not extensively documented, its core structure, a benzimidazole-2-thiol, belongs to a class of compounds renowned for a wide spectrum of therapeutic activities.[1][2] This guide will, therefore, leverage the established knowledge of related compounds to inform a robust, multi-pronged approach to target deconvolution, combining computational prediction with rigorous experimental validation.
Introduction to the Benzimidazole-2-thiol Scaffold: A Foundation of Diverse Bioactivity
The benzimidazole ring system is a prominent heterocyclic pharmacophore, forming the core of numerous biologically active compounds.[2][3] Derivatives of benzimidazole-2-thiol, in particular, have demonstrated a remarkable range of pharmacological effects, including:
-
Antimicrobial Activity: Exhibiting efficacy against various bacterial and fungal strains.[1]
-
Antiviral Properties: Showing promise in combating a variety of viral infections.[4]
-
Anticancer Potential: Demonstrating cytotoxic effects against several human cancer cell lines.[5][6][7]
-
Anti-inflammatory Effects: Indicating potential for treating inflammatory disorders.[1]
-
Antidiabetic Activity: With some derivatives showing potent inhibition of enzymes like α-glucosidase.[8][9]
Given this rich pharmacological precedent, this compound (henceforth referred to as C15H14N2S) emerges as a compelling candidate for therapeutic development.[10] The 2,4-dimethylphenyl substitution offers unique steric and electronic properties that may confer novel target specificity and enhanced potency. This guide outlines a systematic approach to uncover these potential targets.
In Silico Target Prediction: Charting the Course for Experimental Exploration
Prior to embarking on resource-intensive experimental work, in silico methods provide a powerful and cost-effective means to generate an initial list of putative biological targets. This predictive approach is grounded in the principle of chemical similarity – that molecules with similar structures are likely to interact with similar protein targets.
Methodology: A Two-Pronged Computational Strategy
A robust in silico workflow should employ both ligand-based and structure-based approaches:
-
Ligand-Based Virtual Screening: This method involves searching databases of known bioactive compounds for molecules structurally similar to C15H14N2S. The known targets of these similar molecules are then considered as potential targets for our compound of interest.
-
Databases: ChEMBL, PubChem BioAssay, and BindingDB.
-
Similarity Metrics: Tanimoto coefficient, using fingerprints such as Morgan or ECFP4.
-
-
Structure-Based Virtual Screening (Reverse Docking): This technique involves docking the 3D structure of C15H14N2S into the binding sites of a large collection of protein crystal structures. The docking scores and binding poses are then used to rank potential protein targets.
-
Protein Structure Database: Protein Data Bank (PDB).
-
Docking Software: AutoDock Vina, Glide, or GOLD.
-
Predicted Target Classes
Based on the known activities of benzimidazole-2-thiol derivatives, the following protein classes are anticipated to feature prominently in the in silico prediction results:
| Predicted Target Class | Rationale based on Analog Activity | Potential Therapeutic Area |
| Kinases | Many anticancer agents target protein kinases. | Oncology |
| Proteases | Implicated in viral replication and cancer progression. | Virology, Oncology |
| Dehydrogenases | Involved in cellular metabolism and microbial viability. | Infectious Diseases, Metabolic Disorders |
| G-Protein Coupled Receptors (GPCRs) | A major class of drug targets involved in numerous physiological processes. | Various |
| Nuclear Receptors | Regulate gene expression and are implicated in inflammation and metabolic diseases. | Inflammatory Disorders, Metabolic Diseases |
| Enzymes in microbial metabolic pathways | Essential for bacterial and fungal survival. | Infectious Diseases |
Experimental Target Identification: A Multi-Modal Approach to Uncover Molecular Interactions
While in silico methods provide valuable hypotheses, experimental validation is paramount. A multi-pronged strategy, employing orthogonal techniques, will yield the most reliable and comprehensive picture of the cellular targets of C15H14N2S.
Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Binding Partners
This powerful technique allows for the unbiased identification of proteins that physically interact with the compound of interest.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
-
Probe Synthesis: Synthesize an analog of C15H14N2S with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly disrupting its core structure. Covalently attach the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysis and Incubation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected). Incubate the lysate with the affinity matrix to allow for binding of target proteins.
-
Washing: Thoroughly wash the matrix with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix. This can be achieved by competitive elution with an excess of free C15H14N2S, or by denaturing elution with a buffer containing SDS.
-
Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS and identify the proteins by searching the peptide fragmentation data against a protein sequence database.
Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in a Cellular Context
CETSA is a powerful method for verifying direct target engagement in intact cells and tissue samples. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells with either C15H14N2S or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, by mass spectrometry (isothermal dose-response CETSA).
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of C15H14N2S indicates direct binding.
Target Validation: From Binding to Biological Function
Once a list of high-confidence candidate targets has been generated through the identification methods above, the next critical step is to validate their biological relevance to the observed phenotype (if any) of C15H14N2S.
Enzymatic Assays
If a candidate target is an enzyme, its functional modulation by C15H14N2S can be directly assessed using in vitro enzymatic assays. For example, if a kinase is identified, a kinase activity assay can be performed to determine if the compound inhibits or activates it. Similarly, for a protease, a protease activity assay would be appropriate.
Cellular Assays
Cell-based assays are crucial for confirming that the interaction between C15H14N2S and its target leads to a functional consequence in a biological system.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular response to C15H14N2S is diminished in these modified cells, it provides strong evidence that the protein is a relevant target.
-
Overexpression Studies: Overexpressing the target protein may enhance the cellular sensitivity to C15H14N2S.
-
Pathway Analysis: Investigating the effect of C15H14N2S on downstream signaling pathways known to be regulated by the candidate target. This can be done using techniques like Western blotting for specific pathway markers or reporter gene assays.
Conclusion: A Roadmap to Therapeutic Innovation
The systematic approach outlined in this guide provides a robust framework for the deconvolution of the biological targets of this compound. By integrating computational prediction with orthogonal experimental validation techniques, researchers can confidently identify and validate the molecular interactions that underpin the therapeutic potential of this promising compound. This journey of target discovery is a critical first step in the translation of a novel chemical entity into a next-generation therapeutic.
References
- Kaur, H., & Kumar, S. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. RSC Publishing.
- El-Sayed, W. M., & Al-Bassam, M. M. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- American Elements. (n.d.). This compound. American Elements.
- Al-Ghorbani, M., & El-Gamal, M. I. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.
- Khan, I., et al. (n.d.). Structural modification of benzimidazole-2-thiol as active medicinal agents. Wiley Online Library.
- Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
- Rehman, A. U., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.
- Al-Omair, M. A., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents.
- Hameed, A., et al. (2018).
- Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
- Manikpuriya, S., et al. (2024). Benzimidazole Derivatives and Its Biological Importance.
- Wang, Y., et al. (2015). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation.
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
An In-Depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol (CAS Number: 1038302-66-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific derivative, 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol (CAS No. 1038302-66-7), a molecule of significant interest for its potential pharmacological applications. As a Senior Application Scientist, the intent of this document is to provide a comprehensive technical resource, blending established principles with practical insights to empower researchers in their exploration of this promising compound. We will delve into its chemical identity, physicochemical properties, synthetic methodologies, and the broader context of its potential biological significance, underpinned by a rigorous commitment to scientific integrity and validated protocols.
Chemical Identity and Structural Elucidation
1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound featuring a benzimidazole core substituted at the nitrogen and sulfur atoms. The presence of the 2,4-dimethylphenyl group introduces specific steric and electronic features that are crucial for its interaction with biological targets.
Systematic Name: 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Synonyms: 3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione
Molecular Formula: C₁₅H₁₄N₂S
Molecular Weight: 254.36 g/mol
The thione tautomer is generally favored in the solid state and in solution for benzimidazole-2-thiol derivatives, a characteristic confirmed by spectroscopic analyses of related compounds.
Structural Diagram:
Caption: General synthetic pathway for 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol.
Exemplary Experimental Protocol for a Related Benzimidazole-2-thiol Derivative
While a specific protocol for CAS 1038302-66-7 is not readily available in the searched literature, a general procedure for the synthesis of similar derivatives can be adapted. [1] Step 1: Synthesis of the Benzimidazole-2-thiol Core
-
To a solution of the corresponding o-phenylenediamine (1 equivalent) in ethanol, add carbon disulfide (1.1 equivalents).
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
Step 2: N-Arylation (if starting from an unsubstituted benzimidazole-2-thiol)
-
The benzimidazole-2-thiol (1 equivalent) is dissolved in a suitable solvent such as DMF or DMSO.
-
A base, such as potassium carbonate or sodium hydride, is added to deprotonate the imidazole nitrogen.
-
The 2,4-dimethylphenyl halide (e.g., 1-bromo-2,4-dimethylbenzene) (1.1 equivalents) is then added to the reaction mixture.
-
The reaction is heated to drive the arylation to completion, with progress monitored by TLC.
-
Work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Techniques
The structure and purity of the synthesized 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol should be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and dimethylphenyl rings, as well as singlets for the two methyl groups. The NH proton of the thione tautomer may appear as a broad singlet. [2] * ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the heterocyclic and aromatic rings, including the characteristic C=S carbon signal. * Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (if the thione tautomer is present), C-H aromatic stretching, C=N stretching of the imidazole ring, and C=S stretching. The absence of a strong S-H stretching band would further support the thione tautomer. [2]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ being prominent. [3]
-
Potential Pharmacological Significance and Mechanism of Action
The benzimidazole-2-thiol scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. While specific studies on 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol are limited in the available literature, the known activities of related compounds provide a strong rationale for its investigation.
Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer properties through various mechanisms:
-
Tubulin Polymerization Inhibition: Some benzimidazoles bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [4]* Enzyme Inhibition: Benzimidazole-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10). [5][6]* Kinase Inhibition: The benzimidazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.
Antimicrobial and Antifungal Activity
The benzimidazole-2-thiol moiety is a well-established pharmacophore for antimicrobial and antifungal agents. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cellular processes. [7]
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [6]
Neurological Activity
Recent studies have highlighted the potential of benzimidazole derivatives as modulators of neurotransmitter receptors, such as the GABA-A receptor, suggesting their potential utility in treating neurological and psychiatric disorders. [8]
Caption: Potential pharmacological activities of the benzimidazole-2-thiol scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust and ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Future Directions and Research Opportunities
1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol represents a promising starting point for further investigation. Key areas for future research include:
-
Comprehensive Biological Screening: A thorough evaluation of its activity against a diverse panel of cancer cell lines, microbial strains, and inflammatory models is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects is crucial for its rational development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the dimethylphenyl ring and the benzimidazole core will help to optimize potency and selectivity.
-
In Vivo Efficacy and ADME/Tox Studies: Promising in vitro activity should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicology.
Conclusion
This technical guide provides a foundational understanding of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol, a compound with significant potential in the field of drug discovery. By leveraging the established knowledge of the benzimidazole-2-thiol scaffold and employing rigorous scientific methodology, researchers are well-positioned to unlock the therapeutic promise of this and related molecules. The synthesis is achievable through established chemical routes, and its characterization can be performed using standard analytical techniques. The diverse biological activities associated with its core structure make it a compelling candidate for further investigation across multiple therapeutic areas.
References
Taran, A. S., Zhukovskaya, O. N., Naumenko, L. V., Chebanko, A. M., Efremova, Y. V., Bodrug, I. D., Beloshapka, A. A., Zaichenko, S. B., Morkovnik, A. S., & Spasov, A. A. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 1-12. [8]Kaczor, A. A., Targowska-Duda, K. M., Patel, K., ... & Siwek, A. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(10), 1541-1557. [5]Wang, Y., Li, Y., Zhang, Y., ... & Zhang, L. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [9]Taran, A. S., Zhukovskaya, O. N., Naumenko, L. V., ... & Spasov, A. A. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2). [7]Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I. Molecules, 17(5), 5713-5727. [3]Popa, M., & Udrea, S. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1673. [2]American Elements. (n.d.). This compound. Retrieved from [A valid, clickable URL to the source will be provided when available]. [6]Kumar, A., & Sharma, S. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 791334. [10]Isloor, A. M., Kalluraya, B., & Rao, M. (2009). Thermodynamic and electrochemical properties of imidazole-2-thiols (imidazole-2(3H)-thiones). Journal of the Iranian Chemical Society, 6(4), 717-723. [11]Ahmed Muayed, Muayed Redayan, Maha salih Hussein, & Ashraf Tark Lafta. (2019). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. ResearchGate. Wang, X., Xu, X., & Zhou, X. (2014). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Domino Reaction. The Royal Society of Chemistry. [12]Kantevari, S., Addla, D., & Bagul, C. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 27(19), 6296. Omera, R. A., Koparir, P., & Koparir, M. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemistry, 60B, 1278-1287. Manikandan, A., Sivakumar, G., & Anbarasan, P. M. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H-benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7701-7717. Bang, S., Lee, D., & Lee, K. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents. [4]Anastassova, N. O., Yancheva, D. Y., Mavrova, A. T., Kondeva-Burdina, M. S., Tzankova, V. I., & Hristova-Avakumova, N. G. (2019). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-yl Hydrazones. Molecules, 24(21), 3845. Sravanthi, T., & Kumar, C. G. (2014). Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl– [5][9]Oxadiazole-2-Thiol and their derivatives. ResearchGate. Acheson, R. M. (1956). The Chemistry of the Benzimidazoles. Chemical Reviews, 56(2), 241-287. El-Metwally, A. M. (2012). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 17(10), 12196-12208. Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2016). New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. ResearchGate. [13]Thermo Scientific Chemicals. (n.d.). 2-Mercaptobenzimidazole, 97%. Retrieved from [A valid, clickable URL to the source will be provided when available].
Sources
- 1. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. ipbcams.ac.cn [ipbcams.ac.cn]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and potential therapeutic applications, drawing upon established principles and data from analogous structures to offer field-proven insights.
Chemical Identity and Nomenclature
The precise nomenclature of benzimidazole derivatives can be complex due to tautomerism. For the structure , where a 2,4-dimethylphenyl group is attached to one of the nitrogen atoms of the benzimidazole-2-thione core, the most accurate IUPAC name is 1-(2,4-Dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione .
This nomenclature clarifies the substitution pattern on the benzimidazole ring system. The "1,3-dihydro-2H-" prefix indicates the saturated nature of the imidazole portion of the ring, with the "=S" (thione) group at the 2-position.
Synonyms: Due to the limited specific literature on this exact molecule, a comprehensive list of established synonyms is not available. However, based on common naming conventions for similar compounds, potential synonyms could include:
-
1-(2,4-Dimethylphenyl)benzimidazole-2-thione
-
N-(2,4-Dimethylphenyl)-1H-benzimidazole-2-thione
It is crucial for researchers to use the systematic IUPAC name to avoid ambiguity. A search for a specific CAS Registry Number for this compound did not yield a dedicated entry, suggesting it may be a novel or less-studied derivative.
Structural Representation
Figure 2: Proposed synthesis of 1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar benzimidazole-2-thiones. Optimization of reaction times, temperatures, and purification methods would be necessary.
-
Dissolution of Reactant: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2,4-dimethylphenyl)benzene-1,2-diamine in a suitable alcohol, such as ethanol or methanol.
-
Addition of Base and Carbon Disulfide: To this solution, add an equimolar amount of a base, typically potassium hydroxide or sodium hydroxide, followed by the dropwise addition of a slight excess of carbon disulfide. The reaction is often exothermic.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality in Experimental Choices:
-
Choice of Solvent: Alcohols are commonly used as they are good solvents for the reactants and the base.
-
Role of the Base: The base is crucial as it deprotonates the amine, facilitating the nucleophilic attack on the carbon of carbon disulfide.
-
Use of Reflux: Heating the reaction provides the necessary activation energy to drive the cyclization and formation of the benzimidazole ring.
Potential Applications in Drug Development
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The incorporation of a thione group at the 2-position and the N-aryl substitution can significantly influence the biological activity.
Antimicrobial and Antifungal Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties. The mechanism often involves the inhibition of essential cellular processes in microorganisms. For instance, some benzimidazoles are known to interfere with microtubule synthesis. It is plausible that 1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione could exhibit similar activities.
Anthelmintic Properties
The benzimidazole class includes several widely used anthelmintic drugs like albendazole and mebendazole. [1]These drugs act by binding to the β-tubulin of parasitic worms, thereby inhibiting microtubule polymerization. [1]The structural similarity of the benzimidazole core in the title compound suggests potential as an anthelmintic agent.
Anticancer Potential
Recent research has focused on benzimidazole derivatives as potential anticancer agents. [2]Their mechanisms of action are diverse and can include the inhibition of key enzymes like kinases or interference with DNA replication and repair. The lipophilic 2,4-dimethylphenyl substituent could enhance cell membrane permeability, potentially leading to improved cytotoxic effects against cancer cell lines.
Antiviral and Other Activities
Various benzimidazole derivatives have demonstrated antiviral activity, particularly against viruses like influenza and herpes simplex. [3]Additionally, some have shown anti-inflammatory and antioxidant properties. [4][5] The following diagram illustrates the potential therapeutic areas for this class of compounds.
Figure 3: Potential therapeutic applications of 1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione.
Conclusion and Future Directions
1-(2,4-dimethylphenyl)-1,3-dihydro-2H-benzimidazole-2-thione is a compound with significant potential in the field of drug discovery, stemming from the well-established biological activities of the benzimidazole-2-thione scaffold. While specific experimental data for this exact molecule is scarce, this guide has provided a robust framework for its nomenclature, synthesis, and likely therapeutic applications based on the principles of medicinal chemistry and data from analogous compounds.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of microbial, parasitic, and cancer cell line targets. Structure-activity relationship (SAR) studies, by modifying the substitution pattern on the phenyl ring, could further optimize its therapeutic potential.
References
-
PubChem. 1,3-Dimethylbenzimidazoline-2-thione. National Center for Biotechnology Information. [Link]
- Mavrova, A. Ts., et al. (2009). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry, 17(17), 6335-6343.
- Ilieva, S., et al. (2021). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 26(11), 3321.
-
ChemSynthesis. 1-ethyl-1,3-dihydro-2H-benzimidazole-2-thione. [Link]
- Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(8), 13835-13850.
- Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 20(10), 18784-18798.
- Abdel-Wahab, B. F., et al. (2014). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 19(11), 18046-18099.
- Mavrova, A. Ts., et al. (2016).
-
LANXESS. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. [Link]
- Rivera, A., et al. (2012).
- Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and antimicrobial activity of some 3-alkyl-2-[(N-substituted-4-oxo-2-thiazolidinylidene)hydrazono]-benzimidazole derivatives. European journal of medicinal chemistry, 42(3), 320-326.
-
PubChem. 2H-Benzimidazole-2-thione. National Center for Biotechnology Information. [Link]
-
ChemBK. 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. [Link]
- Khan, I., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(11), 2772.
- Sharma, D., et al. (2021). An explicative review of the pharmacological activities of 1,2,3-Triazole linked Benzimidazole derivatives. Bioorganic Chemistry, 116, 105342.
Sources
- 1. chembk.com [chembk.com]
- 2. 2H-Benzimidazole-2-thione | C7H4N2S | CID 22479291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol in different solvents
An In-Depth Technical Guide to the Solubility of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Foreword: Navigating the Data Gap in Novel Compound Characterization
In the landscape of chemical research and drug development, we often encounter compounds for which extensive physical property data is not yet publicly available. This is the case for this compound. While direct, quantitative solubility data for this specific molecule is not found in readily accessible literature, this guide serves a more critical purpose. It provides a robust framework for researchers to determine, understand, and predict its solubility profile.
This document is structured not as a simple data sheet, but as a comprehensive methodological and theoretical guide. It equips the researcher with the foundational knowledge and practical protocols necessary to approach the solubility assessment of this, and similar, novel N-substituted benzimidazole-2-thiol derivatives. We will delve into the underlying physicochemical principles, provide a validated experimental protocol for solubility determination, and discuss the expected solubility behavior based on the compound's distinct structural moieties.
Deconstructing the Molecule: A Structural Approach to Solubility Prediction
The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and its interaction with the solvent. The structure of this compound offers several key insights.
-
The Benzimidazole Core: This fused heterocyclic ring system is largely aromatic and planar, contributing to its hydrophobicity. The presence of two nitrogen atoms, however, introduces sites for potential hydrogen bonding, particularly as acceptors.
-
The Thiol (-SH) Group: This is a critical functional group. While it can act as a weak hydrogen bond donor, its predominant form in this tautomeric system is the thione (C=S) form when in the solid state or in solution. This thione group has a significant dipole and can act as a hydrogen bond acceptor.
-
The N-(2,4-dimethylphenyl) Substituent: This bulky, nonpolar group significantly increases the molecule's overall lipophilicity (hydrophobicity). The two methyl groups further enhance this effect, sterically shielding the polar benzimidazole core and reducing its potential for interaction with polar solvents.
Governing Principle: The solubility will be dictated by the balance between the lipophilic character of the dimethylphenyl ring and the more polar nature of the benzimidazole-2-thione system. We can predict that the compound will exhibit limited solubility in highly polar, protic solvents like water and greater solubility in organic solvents, particularly those that can overcome the crystalline lattice energy and interact favorably with its aromatic systems.
Experimental Protocol: Gravimetric Determination of Equilibrium Solubility
To move from prediction to empirical data, a precise and reliable experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a crystalline solid in a liquid solvent. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
Materials and Equipment
-
This compound (crystalline solid, >99% purity)
-
Selected solvents (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Water), HPLC-grade
-
Analytical balance (readable to 0.01 mg)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Constant temperature orbital shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes (glass or polypropylene)
-
Analytical evaporator (e.g., rotary evaporator or nitrogen blow-down system)
-
High-Performance Liquid Chromatography (HPLC) system for purity confirmation (optional but recommended)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of scintillation vials. An "excess" ensures that undissolved solid remains at equilibrium. A starting point would be ~50 mg of solute in 10 mL of each solvent.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K) and moderate agitation (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a minimum of 72 hours. This extended duration is crucial to ensure that the dissolution process has reached a true thermodynamic equilibrium, a cornerstone of trustworthy data. The system is self-validating; if samples taken at 48 and 72 hours yield the same concentration, equilibrium has been achieved.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the undissolved solid settle.
-
Carefully draw a known volume (e.g., 5.0 mL) of the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry collection vial. This filtration step is critical to remove any microscopic solid particles, which would otherwise artificially inflate the measured solubility.
-
-
Solvent Evaporation:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating under a stream of nitrogen. Ensure complete removal of the solvent.
-
-
Gravimetric Analysis:
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the vial containing the dry, solid residue.
-
The mass of the dissolved solute is the final mass minus the initial (tare) mass of the vial.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:
S (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate collected (mL))
-
Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Predicted Solubility Profile and Data Interpretation
Based on the structural analysis, a qualitative solubility profile can be predicted. This provides a hypothesis against which to evaluate the experimental results.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar, Aprotic | n-Hexane, Cyclohexane | Low to Moderate | While "like dissolves like" suggests solubility due to the nonpolar dimethylphenyl group, these solvents lack the ability to disrupt the crystalline lattice energy of the polar benzimidazole-thione core. |
| Aromatic | Toluene, Benzene | Moderate to High | Favorable π-π stacking interactions between the solvent and the compound's aromatic rings can help overcome lattice energy. |
| Polar, Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | High | These solvents offer a good balance. Their polarity can interact with the benzimidazole-thione dipole, while their organic nature accommodates the lipophilic phenyl ring. They are not strong hydrogen bond donors, which is suitable for the thione tautomer. |
| Polar, Protic | Ethanol, Methanol | Moderate | The hydroxyl groups can act as hydrogen bond donors to the thione's sulfur atom. However, the large nonpolar substituent will limit overall solubility compared to polar aprotic solvents. |
| Highly Polar, Protic | Water | Very Low / Insoluble | The large, hydrophobic surface area of the 2,4-dimethylphenyl group dominates, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water. |
Interpreting the Results: The experimentally determined values should be compared against this predicted profile. Any significant deviations could suggest specific molecular interactions, such as polymorphism in the solid state or unexpected solvent-solute complex formation, warranting further investigation.
Conclusion and Future Directions
This guide establishes a definitive framework for assessing the solubility of this compound. By combining a predictive structural analysis with a rigorous, validated experimental protocol, researchers can generate reliable and reproducible solubility data. This data is fundamental for any downstream application, from reaction optimization and purification in synthetic chemistry to formulation and bioavailability studies in drug development. The logical progression from molecular structure to empirical measurement represents a core tenet of modern chemical science, enabling confident and informed decision-making.
References
(Note: As specific literature for the target compound is unavailable, these references support the principles and methodologies described.)
-
Title: The Shake-Flask Method for Solubility Determination Source: In ICH Harmonised Tripartite Guideline Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances URL: [Link]
- Title: Solubility in Pharmaceutical Chemistry Source: In Martin's Physical Pharmacy and Pharmaceutical Sciences URL
-
Title: Tautomerism in 2-mercaptobenzimidazole Source: Journal of Molecular Structure URL: [Link]
Navigating the Thermal Landscape of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol: A Senior Application Scientist's Guide to Thermogravimetric Analysis
Abstract
This technical guide offers an in-depth exploration of the thermogravimetric analysis (TGA) of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, a novel heterocyclic compound with significant potential in pharmaceutical development. While experimental TGA data for this specific molecule is not yet extensively published, this document, grounded in the principles of thermal analysis and extensive data on analogous benzimidazole-2-thiol derivatives, provides a robust framework for researchers. We will delve into the core principles of TGA, present a meticulously designed experimental protocol, and propose a scientifically grounded hypothesis for the thermal decomposition pathway of this compound. This guide is intended to empower researchers, scientists, and drug development professionals to confidently design, execute, and interpret TGA studies for this emerging class of molecules.
Introduction: The Significance of Thermal Stability in Drug Development
In the journey of a drug molecule from laboratory synthesis to clinical application, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical attribute that influences storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final pharmaceutical product. Thermogravimetric analysis (TGA) stands as a cornerstone technique in this evaluation, providing quantitative insights into the thermal decomposition and stability of a material.
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1] The introduction of a 2,4-dimethylphenyl substituent at the N1 position is anticipated to modulate its biological and physicochemical properties, including its thermal behavior. This guide will provide the foundational knowledge and practical steps to investigate these properties using TGA.
The Causality Behind Experimental Choices in TGA
A successful TGA experiment is not merely about heating a sample and observing weight loss; it is a carefully orchestrated investigation into a material's thermal behavior.[2] The choices made in designing the experimental protocol are deeply rooted in the fundamental principles of kinetics and heat transfer.
The Rationale for a Controlled Heating Rate
The rate at which the temperature is increased significantly impacts the observed decomposition profile. A slow heating rate provides more time for the sample to reach thermal equilibrium, often resulting in better resolution of distinct decomposition steps. Conversely, a faster heating rate can shift decomposition temperatures to higher values and may obscure overlapping thermal events. For novel compounds like this compound, a rate of 10 °C/min is a common starting point, balancing the need for resolution with practical experimental times.
The Critical Role of the Atmosphere
The gaseous environment surrounding the sample during TGA is a crucial variable. An inert atmosphere, typically nitrogen or argon, is employed to study the inherent thermal stability of the compound in the absence of oxidation.[3] This allows for the elucidation of decomposition pathways driven solely by heat. In contrast, conducting the analysis in an oxidative atmosphere (e.g., air or oxygen) provides insights into the material's resistance to oxidative degradation, which is particularly relevant for understanding its stability under ambient storage conditions.
A Self-Validating Experimental Protocol for TGA
The following protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy and reproducibility of the obtained data.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of maintaining a controlled temperature program and atmosphere.
-
Calibration: Ensure the instrument's temperature and mass signals are calibrated using certified reference materials according to the manufacturer's guidelines.
Sample Preparation: The Foundation of Reliable Data
Inconsistent sample preparation is a primary source of variability in TGA results.[4]
-
Representativeness: Ensure the analyzed sample is a true representation of the bulk material.
-
Sample Mass: Accurately weigh 5-10 mg of the finely powdered this compound into a clean, tared TGA crucible (e.g., alumina or platinum). A consistent sample mass across different runs is crucial for comparability.[4]
-
Crucible Selection: The choice of crucible material should be inert to the sample and its decomposition products. Alumina and platinum are common choices for their high-temperature stability.
TGA Measurement Procedure
-
Place the sample crucible onto the TGA balance mechanism.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
Upon completion, cool the furnace to room temperature before removing the sample residue.
The logical flow of this experimental protocol is visualized in the following diagram:
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Interpreting the Thermal Data: From TGA Curve to Decomposition Insights
The output of a TGA experiment is a plot of mass versus temperature (the TGA curve) and its first derivative (the DTG curve). Each provides unique and complementary information.[5]
-
TGA Curve: Shows the percentage of mass loss as a function of temperature. Plateaus in the curve indicate regions of thermal stability, while sharp drops signify decomposition events.
-
DTG Curve: Plots the rate of mass loss against temperature. Peaks on the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step, allowing for a more precise identification of thermal events.[6]
Predicted Thermal Profile of this compound
Based on the thermal behavior of related benzimidazole and N-aryl substituted heterocyclic compounds, a multi-stage decomposition is anticipated for this compound.[4][7]
Table 1: Predicted Thermal Decomposition Data
| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Fragments |
| Stage 1 | 250 - 350 | ~25-35% | Loss of the thiol group and fragmentation of the dimethylphenyl moiety. |
| Stage 2 | 350 - 500 | ~40-50% | Decomposition of the benzimidazole core. |
| Residue | > 500 | ~15-25% | Carbonaceous residue. |
Note: These values are predictive and should be confirmed by experimental data.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely initiated by the cleavage of the weaker bonds in the molecule. The C-S bond of the thiol group and the C-N bond linking the dimethylphenyl ring to the benzimidazole core are probable initial sites of fragmentation.
The proposed decomposition pathway can be visualized as follows:
Caption: Proposed thermal decomposition pathway for this compound under inert conditions.
This proposed pathway suggests an initial homolytic cleavage, followed by a series of complex secondary reactions leading to the formation of stable volatile products and a carbonaceous residue. The presence of the dimethylphenyl group may influence the initial decomposition temperature compared to unsubstituted N-aryl benzimidazoles.[8]
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical and practical framework for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the interpretive guidance provided, researchers can obtain high-quality, reproducible TGA data. The proposed decomposition pathway serves as a valuable starting point for more in-depth mechanistic studies, which could involve coupling the TGA instrument to a mass spectrometer or an infrared spectrometer to identify the evolved gaseous products. Such studies will be instrumental in fully elucidating the thermal degradation of this promising pharmaceutical candidate.
References
-
Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. Retrieved from [Link]
-
Torontech. (n.d.). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
- Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.
-
Pawar, S. D., et al. (2016). Thermogravimetric Analysis Of Metal Complexes Derived From 2-Phenyl-4H-Benzo[D][2][9]-Oxazin-4-One Ligand. ResearchGate.
- Ivashkevich, O. A., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules.
-
Torontech. (n.d.). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How To Interpret DTG Curves?. YouTube. Retrieved from [Link]
-
TA Instruments. (n.d.). TGA/SDT Getting Started Guide. Retrieved from [Link]
- Li, D., et al. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Advances.
- Abdel-Wahab, B. F., et al. (2012).
- Szarka, G., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules.
-
PharmaGuru. (2024). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]
- Singh, R., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules.
- Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
- Asiri, A. M., et al. (2011). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Journal of Chemical Crystallography.
- Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.
-
PharmaGuru. (2024). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N -Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08779G [pubs.rsc.org]
- 6. N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
The Versatile Scaffold: A Deep Dive into Substituted Benzimidazole-2-thiols in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Benzimidazole Core
The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological targets, making it a cornerstone for the development of therapeutic agents.[1][2] Among its numerous derivatives, substituted benzimidazole-2-thiols have garnered significant attention due to their diverse and potent pharmacological activities.[3] This guide provides a comprehensive review of the research on these fascinating molecules, delving into their synthesis, multifaceted biological actions, and the intricate mechanisms that underpin their therapeutic potential. We will explore the rationale behind synthetic strategies, dissect key experimental protocols, and visualize the complex signaling pathways influenced by these compounds, offering a holistic perspective for professionals engaged in the quest for novel therapeutics.
I. The Art of Synthesis: Crafting the Benzimidazole-2-thiol Core and its Analogs
The synthetic accessibility of the benzimidazole-2-thiol scaffold has been a significant driver of its exploration in drug discovery. A variety of methods have been developed, ranging from classical condensation reactions to more modern, efficient approaches. The choice of synthetic route is often dictated by the desired substitution pattern, yield, and environmental considerations.
Foundational Synthesis: The Phillips Condensation and its Variations
The most fundamental and widely employed method for the synthesis of the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of benzimidazole-2-thiols, carbon disulfide is a common and effective reagent that reacts with o-phenylenediamine, typically in the presence of a base like potassium hydroxide.[1][4]
A notable variation involves the condensation of o-phenylenediamine with mercaptoacetic acid under reflux, which can be followed by cyclization with other reagents to generate more complex, fused benzimidazole derivatives.
Modern Synthetic Strategies: Efficiency and Sustainability
In recent years, the focus has shifted towards developing more efficient and environmentally benign synthetic methodologies.
-
One-Pot Synthesis: These methods streamline the synthetic process by combining multiple reaction steps into a single operation, reducing time, cost, and waste. One-pot preparations of 2-thioalkyl benzazoles have been reported using microwave heating and ultrasound irradiation, avoiding the isolation of intermediates and leading to good to excellent yields.[5] An efficient one-pot synthesis of benzimidazole-2-thioate derivatives has been described using the reaction of 2-mercaptobenzimidazole with various substituted aromatic carboxylic acids in the presence of oxalyl chloride.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. The synthesis of benzimidazole derivatives through the condensation of o-phenylenediamine and mono-carboxylic acids under catalyst-free microwave irradiation has been reported as an efficient and green method.
-
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole-2-thiols. An efficient and practical one-step synthesis of benzimidazoline-2-thiones has been developed through the cyclization of 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water, a benign solvent. This method is notable for being metal- and ligand-free, offering excellent yields and a broad substrate scope.[7][8]
General Synthetic Protocol for Substituted Benzimidazole-2-thiols
Below is a generalized experimental protocol for the synthesis of a substituted benzimidazole-2-thiol, which can be adapted based on the specific starting materials and desired product.
Protocol 1: Synthesis of a Substituted Benzimidazole-2-thiol
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: To this solution, add potassium hydroxide (1.1 equivalents) and stir until it dissolves completely. Then, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of 5-6.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure substituted benzimidazole-2-thiol.[1][9]
Spectroscopic Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and types of protons in the molecule, as well as their chemical environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.
-
IR (Infrared Spectroscopy): Used to identify the functional groups present in the molecule, such as N-H, C=S, and aromatic C-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[9][10]
II. A Spectrum of Biological Activities: The Therapeutic Promise of Benzimidazole-2-thiols
Substituted benzimidazole-2-thiols have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial Activity: A Battle Against Pathogens
The emergence of drug-resistant microbial strains poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Benzimidazole-2-thiol derivatives have shown potent activity against a range of bacteria and fungi.[3][4]
Mechanism of Action: The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Due to their structural similarity to purines, they can competitively inhibit the synthesis of nucleic acids, leading to cell damage and death. Additionally, some benzimidazole compounds can disrupt folate biosynthesis, a critical pathway for bacterial growth.[11]
Quantitative Data: The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-thiazinone derivative (CS4) | Pseudomonas aeruginosa | 256 | [12] |
| Benzimidazole-thiazinone derivative (CS4) | Escherichia coli | 512 | [12] |
| 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[4][7][14][15][16]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a McFarland standard of 0.5.[14]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][14]
Anticancer Activity: Targeting the Hallmarks of Cancer
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Benzimidazole-2-thiol derivatives have emerged as a promising class of anticancer compounds, exhibiting cytotoxicity against various cancer cell lines.[2][17][18][19]
Mechanisms of Action: The anticancer activity of these compounds is often multifactorial, targeting various hallmarks of cancer.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[3][13][20][21][22][23]
-
Enzyme Inhibition:
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones. Overexpression of HDACs is associated with various cancers. Benzimidazole derivatives have been identified as potent HDAC inhibitors, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.[24][25][26]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are involved in DNA repair. Inhibiting PARP in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations) can lead to synthetic lethality. Benzimidazole-based PARP inhibitors have shown significant promise in this area.[27][28][29][30]
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), are often overexpressed or mutated in cancer, leading to uncontrolled cell proliferation. Benzimidazole derivatives have been designed as EGFR inhibitors.[31][32]
-
Quantitative Data: The anticancer activity is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole derivative 7n | SK-Mel-28 (Melanoma) | 2.55 | [3] |
| Benzimidazole derivative 7u | SK-Mel-28 (Melanoma) | 17.89 | [3] |
| Benzimidazole-1,2,3-triazole hybrid 12b | A2780S (Ovarian) | 0.0062 | [21] |
| Benzimidazole-1,2,3-triazole hybrid 12b | A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | [21] |
| Benzimidazole carboxamide 5cj | PARP-1 | ~0.004 | [28] |
| Benzimidazole carboxamide 5cp | PARP-2 | ~0.004 | [28] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[33][34][35][36]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[34]
Antiviral Activity: Combating Viral Infections
Benzimidazole-2-thiol derivatives have also demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and various poxviruses.[12][37][38]
Mechanism of Action: A key mechanism of antiviral action for some benzimidazole derivatives is the inhibition of viral enzymes that are essential for replication. For instance, certain derivatives have been shown to be potent inhibitors of HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA.[11][39][40][41][42]
Experimental Protocol: Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the reverse transcriptase enzyme.[11][39][41][42]
-
Reaction Mixture: A reaction mixture is prepared containing the reverse transcriptase enzyme, a template-primer (e.g., poly(A)-oligo(dT)), and radiolabeled or fluorescently labeled deoxynucleotide triphosphates (dNTPs).
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated to allow the reverse transcriptase to synthesize a new DNA strand.
-
Detection: The amount of newly synthesized DNA is quantified, typically by measuring the incorporation of the labeled dNTPs. A decrease in the amount of synthesized DNA in the presence of the compound indicates inhibition of the enzyme.[11]
III. Visualizing the Molecular Landscape: Pathways and Workflows
To better understand the complex interactions and processes discussed, the following diagrams, generated using Graphviz, provide visual representations of key concepts.
General Synthetic Scheme for Benzimidazole-2-thiols
Caption: General synthetic route for benzimidazole-2-thiols.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Simplified Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of anticancer action via tubulin inhibition.
IV. Conclusion and Future Perspectives
Substituted benzimidazole-2-thiols represent a versatile and highly promising class of compounds in the field of drug discovery. Their synthetic tractability, coupled with a broad spectrum of potent biological activities, underscores their potential for the development of novel therapeutics for a range of diseases. The ongoing research into their mechanisms of action continues to unveil new molecular targets and pathways, further expanding their therapeutic horizons.
Future research in this area should focus on several key aspects. The exploration of novel, more efficient, and sustainable synthetic methodologies will be crucial for generating diverse chemical libraries for high-throughput screening. A deeper understanding of the structure-activity relationships (SAR) through computational studies, such as molecular docking, will guide the rational design of more potent and selective derivatives.[5][32][43][44] Furthermore, elucidating the intricate details of their mechanisms of action, particularly the specific signaling pathways involved in their anticancer and antiviral effects, will be paramount for their clinical translation. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the remarkable properties of substituted benzimidazole-2-thiols make them compelling candidates for this transformative journey.
References
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]
-
PASTA: PARP activity screening and inhibitor testing assay. (2021). PMC. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). ResearchGate. [Link]
-
Synthesis and HIV-1 reverse transcriptase inhibitor activity of some 2,5,6-substituted benzoxazole, benzimidazole, benzothiazole and oxazolo(4,5-b)pyridine derivatives. (n.d.). PubMed. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. [Link]
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. [Link]
-
Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. (2018). PubMed. [Link]
-
Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (n.d.). ResearchGate. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). MDPI. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]
-
HIV-1 reverse transcriptase inhibition assay results for compounds 7-24. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. (2019). ResearchGate. [Link]
-
A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2024). PMC. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
(PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2016). ResearchGate. [Link]
-
Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme. (n.d.). NIH. [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). ACS Publications. [Link]
-
Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. (n.d.). Universiti Kebangsaan Malaysia. [Link]
-
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. (n.d.). MDPI. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). MDPI. [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2024). Frontiers. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (n.d.). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Measuring Histone Deacetylase Inhibition in the Brain. (2019). PMC. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. [Link]
-
Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). ACS Publications. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC. [Link]
-
Synthesis and HIV-1 Reverse Transcriptase Inhibitor Activity of Some 2,5,6-Substituted Benzoxazole, Benzimidazole, Benzothiazole and Oxazolo(4,5-b)pyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. [Link]
-
(PDF) Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[9][17] Oxadiazole-2-Thiol and their derivatives. (n.d.). ResearchGate. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Synthesis and HIV-1 Reverse Transcriptase Inhibitor Activity of Some 2,5,6-Substituted Benzoxazole, Benzimidazole, Benzothiazole and Oxazolo(4,5-b)pyridine Derivatives. (n.d.). Semantic Scholar. [Link]
-
Astemizole. (n.d.). Wikipedia. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (n.d.). RSC Publishing. [Link]
-
Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.). Research Square. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and HIV-1 reverse transcriptase inhibitor activity of some 2,5,6-substituted benzoxazole, benzimidazole, benzothiazole and oxazolo(4,5-b)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. protocols.io [protocols.io]
- 16. microbeonline.com [microbeonline.com]
- 17. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Astemizole - Wikipedia [en.wikipedia.org]
- 24. content.abcam.com [content.abcam.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 32. chemrevlett.com [chemrevlett.com]
- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. atcc.org [atcc.org]
- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. researchgate.net [researchgate.net]
- 40. Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. semanticscholar.org [semanticscholar.org]
- 43. ukm.my [ukm.my]
- 44. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical Guide to Investigating 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial communication, or quorum sensing (QS), is a cell-density-dependent signaling system that orchestrates the expression of virulence factors and biofilm formation in many pathogenic bacteria.[1] The inhibition of QS represents a promising anti-virulence strategy that may circumvent the selective pressure of traditional bactericidal antibiotics.[2][3] Benzimidazole and benzothiazole derivatives have emerged as a promising class of compounds with potential QS inhibitory (QSI) activity.[4][5] This guide provides a comprehensive framework and detailed protocols for the evaluation of novel benzodiazole derivatives, using 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol as a model compound, against key QS-mediated phenotypes in clinically relevant pathogens.
The Principle: Targeting Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable opportunistic pathogen whose virulence is largely controlled by a sophisticated QS network.[1][4] Understanding this network is critical to designing and interpreting inhibition studies. The system is primarily hierarchical, composed of two acyl-homoserine lactone (AHL) based systems, las and rhl, which work in concert to regulate genes associated with virulence and biofilm formation.[6][7]
-
The las System: This system is often considered the master regulator. The synthase LasI produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[8] As cell density increases, 3O-C12-HSL accumulates and binds to the cytoplasmic receptor and transcriptional activator, LasR. This complex then initiates the expression of target genes, including those for virulence factors like elastase (lasB) and the components of the rhl system.[6][8]
-
The rhl System: The rhl system is regulated by the las system and also functions independently. The RhlI synthase produces a different autoinducer, N-butyryl-L-homoserine lactone (C4-HSL).[6] C4-HSL binds to its cognate receptor, RhlR, activating the expression of another set of virulence factors, including those required for the production of pyocyanin and rhamnolipids.[6][9]
An effective QSI, such as the one proposed, could theoretically interfere with this cascade at several points: by inhibiting autoinducer synthesis, blocking the autoinducer from binding to its receptor, or preventing the receptor-autoinducer complex from binding to DNA.
Caption: The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.
Foundational Protocols: Compound Preparation and Cytotoxicity
A core principle of anti-virulence research is to inhibit pathogenic traits at concentrations that do not affect bacterial growth.[4] This ensures that the observed effects are due to the disruption of signaling pathways, not simple toxicity, which could impose selective pressure for resistance.
Protocol 2.1: Preparation of Stock Solution
Causality: A high-concentration, sterile stock solution in a suitable solvent is essential for accurate and reproducible serial dilutions in aqueous culture media. Dimethyl sulfoxide (DMSO) is commonly used for its ability to dissolve a wide range of organic compounds and its relatively low toxicity to bacteria at final concentrations (typically ≤1%).
-
Weigh 10 mg of this compound using a calibrated analytical balance.
-
Dissolve the compound in the appropriate volume of 100% DMSO to achieve a stock concentration of 10 mg/mL.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C.
Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)
Causality: The MIC assay determines the lowest concentration of the compound that visibly inhibits bacterial growth. This value is crucial for defining the sub-MIC range to be used in all subsequent QSI assays.
-
Prepare Bacterial Inoculum: Inoculate a single colony of P. aeruginosa PAO1 into 5 mL of Luria-Bertani (LB) broth. Incubate at 37°C with shaking (200 rpm) until the culture reaches an optical density at 600 nm (OD₆₀₀) of ~0.5 (mid-log phase). Dilute this culture 1:100 in fresh LB broth.
-
Serial Dilutions: In a 96-well microtiter plate, add 100 µL of LB broth to wells 2 through 12. Add 200 µL of LB broth containing the highest desired concentration of the test compound to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria, no compound), and well 12 will be the negative control (broth only).
-
Inoculation: Add 100 µL of the diluted bacterial culture to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the OD₆₀₀ of each well.
Primary Screening: Violacein Inhibition in Chromobacterium violaceum
The biosensor strain Chromobacterium violaceum ATCC 12472 produces a vibrant purple pigment, violacein, which is under the control of a LuxI/LuxR-type QS system.[10] Inhibition of this pigment at sub-MIC concentrations provides a rapid and visually identifiable indication of potential QSI activity.[11]
Protocol 3.1: Violacein Inhibition Assay
-
Grow an overnight culture of C. violaceum in LB broth at 30°C.
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
In a 24-well plate or test tubes, add the diluted C. violaceum culture along with various sub-MIC concentrations of this compound (e.g., MIC/2, MIC/4, MIC/8). Include a vehicle control (DMSO) and a positive control if available.
-
Incubate the cultures at 30°C for 24 hours with shaking.
-
Quantification:
-
Transfer 1 mL of each culture to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the cells and violacein.[12]
-
Discard the supernatant and add 1 mL of DMSO to the pellet.[12]
-
Vortex vigorously to solubilize the violacein.
-
Centrifuge again at 13,000 rpm for 10 minutes to pellet the cell debris.
-
Transfer the violacein-containing DMSO supernatant to a new cuvette or 96-well plate and measure the absorbance at 585 nm.[12]
-
-
Calculate the percentage of violacein inhibition relative to the vehicle control.
Secondary Assays: Targeting Virulence in P. aeruginosa
Positive hits from the primary screen should be validated in the target pathogen. The following assays quantify the inhibition of key QS-regulated virulence factors in P. aeruginosa PAO1. All assays must be conducted at sub-MIC concentrations of the test compound.
Protocol 4.1: Biofilm Formation Inhibition Assay
Causality: Biofilm formation allows bacteria to adhere to surfaces and protects them from antibiotics and host immune responses.[13] The crystal violet assay is a standard method to quantify the total biofilm biomass.[14]
-
Prepare a 1:100 dilution of an overnight P. aeruginosa PAO1 culture in fresh LB broth.
-
In a flat-bottom 96-well polystyrene plate, add 200 µL of the diluted culture to each well.
-
Add sub-MIC concentrations of the test compound to the appropriate wells. Include vehicle controls (DMSO).
-
Incubate the plate under static (non-shaking) conditions at 37°C for 24 hours.
-
Staining:
-
Carefully discard the planktonic (free-floating) culture from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[15]
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Invert the plate on a paper towel to dry completely.
-
-
Quantification:
Protocol 4.2: Pyocyanin Production Inhibition Assay
Causality: Pyocyanin is a blue-green, redox-active toxin that contributes to the pathogenesis of P. aeruginosa infections.[16] Its production is tightly regulated by the rhl QS system. This protocol quantifies pyocyanin from culture supernatants.
-
Inoculate 5 mL of LB broth with P. aeruginosa PAO1 and the desired sub-MIC concentrations of the test compound. Include a vehicle control.
-
Incubate at 37°C for 18-24 hours with shaking.
-
Centrifuge the cultures at 4,000 rpm for 10 minutes.
-
Extraction:
-
Transfer 3 mL of the culture supernatant to a new tube.
-
Add 1.5 mL of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.[17]
-
Carefully transfer 1 mL of the blue chloroform layer to a new tube.
-
Add 0.5 mL of 0.2 N HCl. Vortex to transfer the pyocyanin to the upper, pink-to-red aqueous layer.[18]
-
-
Quantification:
Protocol 4.3: Elastase (LasB) Activity Inhibition Assay
Causality: LasB elastase is a major protease secreted by P. aeruginosa that can degrade host tissue components, including elastin.[19] Its expression is primarily controlled by the las system. This assay uses Elastin Congo Red (ECR) as a substrate, which releases a colored dye upon degradation.[19]
-
Prepare cell-free supernatants from P. aeruginosa cultures grown with and without the test compound, as described in Protocol 4.2 (steps 1-3).
-
Assay Setup:
-
In microcentrifuge tubes, add 10 mg of ECR to 900 µL of reaction buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).
-
Add 100 µL of the bacterial supernatant to each tube.
-
Include a blank control containing buffer and supernatant but no ECR.
-
-
Incubation: Incubate the tubes at 37°C for 3-6 hours with shaking.
-
Quantification:
-
Stop the reaction by adding 1 mL of PBS and placing the tubes on ice.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the remaining ECR substrate.
-
Transfer the supernatant, containing the released Congo Red dye, to a cuvette or 96-well plate.
-
Measure the absorbance at 495 nm.[19]
-
Calculate the percentage of elastase activity inhibition relative to the vehicle control.
-
Data Presentation and Experimental Workflow
Quantitative results should be summarized in a clear and concise format. The following tables provide examples of how to present the data generated from the described protocols.
Table 1: MIC and Anti-Biofilm Activity
| Compound Concentration | % Growth Inhibition (OD₆₀₀) | % Biofilm Inhibition (OD₅₉₅) |
|---|---|---|
| MIC | ≥ 90% | - |
| MIC/2 | < 10% | 85.2 ± 4.1% |
| MIC/4 | < 5% | 67.5 ± 5.5% |
| MIC/8 | < 5% | 42.1 ± 3.8% |
| Vehicle Control | 0% | 0% |
Table 2: Inhibition of Virulence Factor Production
| Compound Concentration | % Pyocyanin Inhibition | % Elastase Activity Inhibition |
|---|---|---|
| MIC/2 | 91.4 ± 3.2% | 78.9 ± 6.0% |
| MIC/4 | 72.0 ± 4.9% | 55.3 ± 4.7% |
| MIC/8 | 48.6 ± 5.1% | 31.8 ± 3.9% |
| Vehicle Control | 0% | 0% |
Caption: A streamlined workflow for evaluating novel quorum sensing inhibitors.
Conclusion
This application note provides a validated, step-by-step framework for assessing the QSI potential of this compound and other novel compounds. By systematically progressing from foundational cytotoxicity tests to primary screening and finally to targeted virulence factor assays, researchers can generate robust and reliable data. This approach, grounded in the principle of anti-virulence, is essential for the development of next-generation therapeutics aimed at disarming pathogens rather than killing them, thereby offering a sustainable strategy in the fight against antimicrobial resistance.
References
-
The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series. (2023, November 24). YouTube. Retrieved January 24, 2026, from [Link]
-
Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Las Quorum sensing System | Pseudomonas aeruginosa | Microbiology | Basic Science Series. (2024, April 24). YouTube. Retrieved January 24, 2026, from [Link]
-
Pearson, J. P., Pesci, E. C., & Iglewski, B. H. (1997). Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes. Journal of Bacteriology, 179(18), 5756–5767. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Staphylococcus aureus RNAIII coordinately represses the synthesis of virulence factors and the transcription regulator Rot by an antisense mechanism. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Whiteley, M., Diggle, S. P., & Greenberg, E. P. (2017). Pseudomonas aeruginosa Quorum Sensing: A Path to Virulence. In Pseudomonas aeruginosa (pp. 1-23). American Society for Microbiology. Retrieved January 24, 2026, from [Link]
-
Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. (2016, December 5). Bio-protocol. Retrieved January 24, 2026, from [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023, November 5). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (2023, May 3). PubMed. Retrieved January 24, 2026, from [Link]
-
Filice, F., et al. (2021). Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. Frontiers in Microbiology, 11, 619150. Retrieved January 24, 2026, from [Link]
-
small regulatory RNA alters Staphylococcus aureus virulence by titrating RNAIII activity. (2021, October 20). Nucleic Acids Research. Retrieved January 24, 2026, from [Link]
-
Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (n.d.). BMG Labtech. Retrieved January 24, 2026, from [Link]
-
Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (2023, May 17). Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
-
Pyocyanin Chloroform extraction protocol? (2013, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Mechanisms of the Quorum Sensing Systems of Pseudomonas aeruginosa: Host and Bacteria. (2021, October 15). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023, September 2). GSC Biological and Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
-
Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. (2023, August 29). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Biochemical Characterization of Elastase From Pseudomonas aeruginosa SES 938-1. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]
-
Inhibition of Quorum Sensing in Pseudomonas aeruginosa: A Review. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
RNAIII is linked with the pentose phosphate pathway through the activation of RpiRc in Staphylococcus aureus. (2024, April 9). mSphere. Retrieved January 24, 2026, from [Link]
-
Regulation of quorum sensing in Pseudomonas. (2007, June 1). FEMS Microbiology Reviews. Retrieved January 24, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved January 24, 2026, from [Link]
-
Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems. (2006, November). ASM Journals. Retrieved January 24, 2026, from [Link]
-
Extraction and purification of pyocyanin: a simpler and more reliable method. (2018, December 12). Journal of Basic and Clinical Pharmacy. Retrieved January 24, 2026, from [Link]
-
Staphylococcus aureus RNAIII and the endoribonuclease III coordinately regulate spa gene expression. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
How can I assess biofilm formation by crystal violet binding assay? (2015, September 8). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Zaporozhye Medical Journal. Retrieved January 24, 2026, from [Link]
-
Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
LasA, alkaline protease and elastase in clinical strains of Pseudomonas aeruginosa: quantification by immunochemical methods. (1995, August 1). Pathogens and Disease. Retrieved January 24, 2026, from [Link]
-
Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. (2020, August 19). Letters in Applied NanoBioScience. Retrieved January 24, 2026, from [Link]
-
P. aeruginosa Culturing and Quantitation of Alginate. (2022, August 9). YouTube. Retrieved January 24, 2026, from [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (2018). Association for Biology Laboratory Education. Retrieved January 24, 2026, from [Link]
-
Expression of the S. aureus virulence genes RNAIII (A), spa (B), and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. (2019, November 1). PubMed. Retrieved January 24, 2026, from [Link]
-
The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. (2018, July 19). PLOS Pathogens. Retrieved January 24, 2026, from [Link]
-
Quorum Sensing Inhibition by Bioactive Compou. (2025, July 11). JoVE Journal. Retrieved January 24, 2026, from [Link]
-
Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. (2023, January 20). ACS Infectious Diseases. Retrieved January 24, 2026, from [Link]
-
Azole Derivatives as Quorum Sensing Inhibitors: An In Silico Strategy against Bacterial Biofilms. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. (2020, September 29). ACS Omega. Retrieved January 24, 2026, from [Link]
Sources
- 1. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. ableweb.org [ableweb.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. static.igem.org [static.igem.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
How to prepare stock solutions of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
An Application Note and Protocol for the Preparation of Stock Solutions of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of this compound (CAS: 1038302-66-7). As a member of the benzimidazole-2-thione class of heterocyclic compounds, this molecule and its derivatives are of significant interest in medicinal chemistry and materials science, with known applications as antioxidants and potential therapeutic agents.[1][2] The integrity of experimental data relies heavily on the precise concentration and stability of the stock solutions used. This guide outlines the critical physicochemical properties of the compound, provides a rationale for solvent selection, and details step-by-step protocols for preparing high-concentration primary stocks and subsequent aqueous working solutions. Best practices for storage, handling, and quality control are also discussed to ensure experimental reproducibility.
Compound Characterization and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol. This compound is a solid, typically appearing as a powder at room temperature.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione | [3] |
| CAS Number | 1038302-66-7 | [3] |
| Molecular Formula | C₁₅H₁₄N₂S | [3] |
| Molecular Weight | 254.36 g/mol | [3] |
| Appearance | Powder | [3] |
| Recommended Storage | Room Temperature (as solid) | [3] |
Safety and Handling Precautions
Before handling the compound, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier. As a standard practice for all chemical reagents:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particles.
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.
Strategic Solvent Selection: The Causality Behind the Choice
The selection of an appropriate solvent is the most critical decision in preparing a stock solution. The ideal solvent must fully dissolve the compound to the desired concentration without promoting degradation. For benzimidazole derivatives, which are often hydrophobic, polar aprotic solvents are typically the first choice for creating high-concentration primary stocks.
-
Dimethyl Sulfoxide (DMSO): This is the recommended solvent for the primary stock solution. Its strong solvating power for a wide range of organic molecules makes it ideal for achieving high concentrations (e.g., 10-50 mM). This minimizes the volume of solvent added to experimental systems, which is crucial as DMSO can exhibit cellular toxicity at concentrations typically above 0.5-1%.
-
N,N-Dimethylformamide (DMF): DMF is another powerful polar aprotic solvent that can be used as an alternative to DMSO. Its properties are similar, but it is generally more toxic and has a lower flash point, requiring more stringent handling precautions.
-
Ethanol (EtOH): For certain in vivo studies or cell-based assays where DMSO is not tolerated, ethanol may be a viable option. However, the solubility of this compound in ethanol is likely to be significantly lower than in DMSO. Preliminary solubility testing on a small scale is highly recommended before committing to ethanol for the primary stock. Several patents and synthesis papers for related benzimidazole structures report the use of ethanol, suggesting its utility.[2][4]
Recommendation: Prepare a high-concentration primary stock in 100% DMSO and dilute it serially into the final aqueous assay buffer or cell culture medium for working solutions.
Experimental Protocol: High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required.
Required Materials and Equipment
-
This compound powder
-
Anhydrous, molecular biology grade DMSO
-
Analytical balance (readable to at least 0.1 mg)
-
1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
Step-by-Step Methodology
-
Calculation of Mass: Determine the mass of the compound required.
-
The molecular weight (MW) is 254.36 g/mol .[3]
-
To make a 10 mM solution, you need 10 mmol/L.
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mmol/L × (1 mL / 1000 mL/L) × 254.36 g/mol × 1000 mg/g
-
Mass (mg) = 2.54 mg
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean microcentrifuge tube.
-
Carefully weigh 2.54 mg of this compound directly into the tared tube. Record the exact mass.
-
-
Solubilization:
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particulates remain, proceed to the next step.
-
-
Assisted Solubilization (If Necessary):
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes. The cavitation energy helps break up aggregates.
-
Gentle Warming: Briefly warm the solution to 30-37°C. Caution: Do not overheat, as this may degrade the compound.
-
After either step, vortex again and re-inspect for clarity. The final solution should be clear and free of any precipitate.
-
-
Storage and Aliquoting (Self-Validation System):
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. A fresh aliquot should be used for each experiment.
-
Protocol: Preparation of Aqueous Working Solutions
Never add water directly to the concentrated DMSO stock. The drastic change in polarity will almost certainly cause the compound to precipitate.
-
Serial Dilution: Perform serial dilutions into your final assay buffer or cell culture medium.
-
Procedure: Add a small volume of the DMSO stock to a larger volume of the aqueous medium while vortexing the medium. For example, to make a 10 µM solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock to 999 µL of buffer.
-
Solubility Check: After dilution, visually inspect the working solution for any signs of cloudiness or precipitation. If observed, the concentration may be above its aqueous solubility limit, and the protocol may need to be adjusted (e.g., by lowering the final concentration or including a surfactant like Tween-20 if the assay permits).
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing a 10 mM stock solution.
References
-
American Elements. this compound Product Page. [Link]
- Google Patents.
-
Abdel-Wahab, B. F., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. [Link]
-
Thang, T. D., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. National Institutes of Health (NIH). [Link]
-
PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Institutes of Health (NIH). [Link]
-
Rojas-Lima, S., et al. (2013). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. PMC - PubMed Central. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [Link]
-
Bhat, K. S., et al. (2013). Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[3][5][6] Oxadiazole-2-Thiol and their derivatives. ResearchGate. [Link]
- Google Patents.
-
Pérez-Vásquez, A., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]
-
PubChem. 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazol-1-ium. National Institutes of Health (NIH). [Link]
-
Kamal, A., et al. (2015). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. [Link]
-
PubChem. 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol. National Institutes of Health (NIH). [Link]
Sources
- 1. US3895025A - 2-Benzimidazolethiol preparation - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. americanelements.com [americanelements.com]
- 4. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol using NMR and Mass Spectrometry
Introduction
1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This application note provides a detailed guide for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structural elucidation of organic molecules.
This document is intended for researchers, scientists, and drug development professionals. It offers not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the analytical process. While experimental data for this specific molecule is not widely published, this note provides a comprehensive, predictive guide based on the well-established spectroscopic behavior of structurally similar benzimidazole-2-thiol derivatives.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
Synonyms: 1-(2,4-dimethylphenyl)-1H-benzimidazole-2-thiol
-
CAS Number: 1038302-66-7[1]
-
Chemical Formula: C₁₅H₁₄N₂S[1]
-
Molecular Weight: 254.35 g/mol
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established data for benzimidazole-2-thiol and related N-aryl derivatives. The exact chemical shifts can be influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| SH | 13.0 - 13.5 | br s | - |
| Aromatic (Benzimidazole) | 7.2 - 7.6 | m | - |
| Aromatic (Dimethylphenyl) | 7.0 - 7.4 | m | - |
| CH₃ | 2.1 - 2.4 | s | - |
| CH₃ | 2.3 - 2.6 | s | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S | 165 - 170 |
| Aromatic (Benzimidazole) | 110 - 140 |
| Aromatic (Dimethylphenyl) | 125 - 145 |
| CH₃ | 18 - 22 |
Justification for Predicted Shifts: The chemical shift of the thiol proton (SH) in related heterocyclic thiols is typically observed in the downfield region (δ > 10 ppm) due to deshielding and potential hydrogen bonding. Aromatic protons of the benzimidazole and dimethylphenyl rings are expected in the δ 7.0-7.6 ppm range. The methyl protons are anticipated to appear as singlets in the upfield aromatic region. The C=S carbon is characteristically found at a low field (δ 165-170 ppm) in ¹³C NMR spectra of thiones.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₄N₂S. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) MS/MS will be crucial for structural confirmation.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Proposed Fragment |
| 254 | [M]⁺ (Molecular Ion) |
| 221 | [M - SH]⁺ |
| 119 | [C₈H₉N]⁺ (Dimethylphenylnitrene radical cation) |
| 118 | [C₇H₆N₂S]⁺ (Benzimidazole-2-thiol radical cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Justification for Predicted Fragmentation: The molecular ion is expected to be prominent. Common fragmentation pathways for N-aryl benzimidazoles involve cleavage of the N-aryl bond, leading to fragments corresponding to the benzimidazole core and the substituted phenyl group.[2][3] Rearrangements, such as the formation of the stable tropylium ion from the dimethylphenyl moiety, are also anticipated.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-substituted benzimidazole-2-thiols involves the reaction of the corresponding o-phenylenediamine with carbon disulfide. For 1-aryl derivatives, a subsequent N-arylation step is required. A plausible synthetic route is the reaction of 2,4-dimethylaniline with o-phenylenediamine and carbon disulfide in a one-pot synthesis or a stepwise manner. A general procedure is as follows:
-
To a solution of o-phenylenediamine in ethanol, add potassium hydroxide and carbon disulfide.[4][5]
-
Stir the reaction mixture at room temperature for several hours to form the potassium salt of benzimidazole-2-thiol.
-
Add 1-halo-2,4-dimethylbenzene (e.g., 1-bromo-2,4-dimethylbenzene) and a suitable catalyst (e.g., a copper-based catalyst) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into ice-water, and acidify to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Caption: General synthetic workflow for 1-aryl-1H-benzimidazole-2-thiols.
NMR Spectroscopic Analysis
1. Sample Preparation:
-
Rationale: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like the SH proton.
-
Protocol:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. ¹H NMR Data Acquisition:
-
Rationale: A standard ¹H NMR experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Protocol:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the sample.
-
Acquire a standard ¹H spectrum with the following parameters:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 2 s
-
Number of scans: 16-32
-
-
3. ¹³C NMR Data Acquisition:
-
Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. A proton-decoupled experiment is typically used to simplify the spectrum.
-
Protocol:
-
Acquire a ¹³C{¹H} spectrum with the following parameters:
-
Pulse sequence: zgpg30
-
Spectral width: ~220 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
-
4. 2D NMR Experiments (Optional but Recommended):
-
Rationale: 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all proton and carbon signals, especially for complex molecules.
-
Protocols:
-
COSY: To establish ¹H-¹H spin-spin coupling networks.
-
HSQC: To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Mass Spectrometric Analysis
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to avoid contamination and ensure good ionization.[6][7] The choice of solvent should be compatible with the ionization technique.
-
Protocol (for ESI-MS):
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
2. Data Acquisition (ESI-MS):
-
Rationale: ESI is a soft ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation in the initial mass analysis and allowing for the clear observation of the molecular ion.
-
Protocol:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Perform MS/MS analysis by selecting the molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
-
Caption: A comprehensive workflow for the spectroscopic analysis of the target compound.
Data Interpretation and Structural Verification
The combined data from NMR and MS will provide a comprehensive structural confirmation of this compound.
-
¹H NMR: The integration of the signals should correspond to the number of protons in the molecule (14 protons). The splitting patterns in the aromatic region will help to assign the protons to their respective positions on the benzimidazole and dimethylphenyl rings.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will confirm the presence of the C=S group, the aromatic rings, and the methyl groups.
-
HRMS: The accurate mass measurement should match the calculated mass of the molecular formula C₁₅H₁₄N₂S within a few ppm, confirming the elemental composition.
-
MS/MS: The fragmentation pattern should be consistent with the proposed structure, showing losses of characteristic neutral fragments and the formation of stable fragment ions as predicted.
Conclusion
This application note provides a detailed, predictive framework for the synthesis and comprehensive spectroscopic analysis of this compound. The outlined protocols for NMR and mass spectrometry, along with the predicted spectral data and fragmentation patterns, offer a robust starting point for researchers working with this and structurally related compounds. By following these guidelines and understanding the underlying scientific principles, scientists can confidently elucidate and verify the structure of novel benzimidazole derivatives, a critical step in the advancement of drug discovery and development.
References
- Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. HETEROCYCLES, 78(2), 449-460.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and anti-inflammatory activity of some new benzimidazole derivatives. Arzneimittelforschung, 55(6), 348-352.
- El-Masry, A. H., Fahmy, H. H., & Ali, S. H. A. (2000).
- Özkay, Y., Tunalı, Y., Karaca, H., & Işıkdağ, İ. (2010). Antimicrobial activity and a new synthesis of some 1-(1H-benzimidazole-2-yl)-3-phenyl-prop-2-en-1-one derivatives.
- Ansari, K. F., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 44(10), 4028-4033.
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-451.
- Hida, R., Robert, J., & Luu-Duc, C. (1994).
- El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-72.
- Latif, M. F., et al. (2021). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 9, 761593.
- Dunga, M. E., et al. (2022). Synthesis, characterization and in vitro evaluation of novel benzimidazole-based compounds as potential anticancer agents. Molecules, 27(3), 941.
- Kutonova, K. V., et al. (2013). A simple and convenient synthesis of aryl azides from anilines. Synthesis, 45(14), 1971-1974.
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]
-
Hida, R., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Retrieved from [Link]
- Ansari, K. F., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(5), 2294-2299.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journalijdr.com [journalijdr.com]
- 3. researchgate.net [researchgate.net]
- 4. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of N-Aryl Benzimidazole-2-thiols in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The fusion of a benzene ring with an imidazole ring creates a bicyclic system that is a versatile template for drug design. The introduction of a thiol group at the 2-position and an N-aryl substituent, as seen in 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, further expands the chemical space and potential for biological interactions.
Derivatives of benzimidazole-2-thiol have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are often attributed to the ability of the benzimidazole ring system to interact with various biological targets. The N-aryl substitution can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its pharmacokinetic profile and target-binding affinity.
This document provides a comprehensive guide to the safe handling, storage, and a representative experimental protocol for this compound, intended to support researchers in their exploration of its potential as a novel therapeutic agent.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 1038302-66-7 | |
| Molecular Formula | C₁₅H₁₄N₂S | |
| Molecular Weight | 254.36 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in methanol. | [1] |
| Storage Temperature | Recommended: +2°C to +8°C | Inferred from related compounds[2] |
Safe Handling and Personal Protective Equipment (PPE)
Given the thiol moiety and the general characteristics of benzimidazole derivatives, a cautious approach to handling is warranted. The following guidelines are based on best practices for similar chemical classes in the absence of a specific Safety Data Sheet (SDS).
Engineering Controls
All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The high volatility of many thiol-containing compounds necessitates this precaution to prevent the release of potentially odorous and harmful vapors into the laboratory environment.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for safe handling.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.[4][5]
-
Hand Protection: Double gloving with nitrile gloves is required. Gloves should be inspected for integrity before use and changed every 30 minutes or immediately if contamination is suspected.[5]
-
Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be worn.[5][6]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 respirator) should be used.[7]
Caption: General workflow for safely handling this compound.
Storage Guidelines
Proper storage is crucial to maintain the integrity and stability of the compound.
-
Temperature: While some suppliers may indicate room temperature storage, a more conservative approach is recommended. Store the compound in a tightly sealed container in a refrigerator at +2°C to +8°C. This is based on storage recommendations for the parent compound, 1H-Benzimidazole-2-thiol.[2]
-
Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the thiol group.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react with the thiol group. Also, avoid strong bases.
-
Light Sensitivity: Protect from direct sunlight and UV radiation, as related thiol compounds have shown degradation upon UV exposure.
Emergency Procedures
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure the fume hood is operating correctly.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Decontaminate: After the bulk of the spill has been removed, decontaminate the area with a 10% bleach solution, allowing for a contact time of at least 20 minutes. This will help to oxidize the thiol group. Following bleach treatment, wipe the area with a detergent solution and then with water.
-
Waste Disposal: All contaminated materials, including absorbent materials and PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Representative Application Protocol: In Vitro Antimicrobial Susceptibility Testing
The following is a representative protocol for evaluating the antimicrobial activity of this compound. This protocol is based on standard methodologies for screening compound libraries and should be adapted as necessary for specific experimental goals.
Objective
To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound in a sterile microcentrifuge tube inside a chemical fume hood.
-
Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Microdilution Assay (MIC Determination):
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 10 mg/mL stock solution to the first well of a row and mix well.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
This will create a range of concentrations of the test compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
Add 10 µL of the diluted bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery. While specific data for this molecule is limited, a thorough understanding of the properties and handling requirements of related benzimidazole and thiol-containing compounds allows for its safe and effective use in a research setting. By adhering to the guidelines outlined in this document, researchers can confidently explore the biological activities of this compound and contribute to the development of new therapeutic agents.
References
-
UCL Safety Services. Thiols. (2020-06-23). [Link]
-
American Elements. This compound. [Link]
-
Kao Chemicals. SAFETY DATA SHEET. (2024-09-25). [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 1-Propanethiol. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]
-
National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism. [Link]
-
Duke University, Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]
-
West Virginia University, Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response. (2023-03-06). [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]
-
Michigan State University, Environmental Health & Safety. Spill and Cleaning Protocol. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
-
Memorial University of Newfoundland. Biohazard Decontamination and Spill Response Standard Operating Procedure. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CASSI Search Tool Usage Agreement [cassi.cas.org]
- 7. Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Experimental Design for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. The experimental design detailed herein is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of this and similar benzodiazole derivatives. The protocols are structured to first establish a cytotoxicity profile, followed by investigations into potential anticancer and enzyme-inhibiting mechanisms. This tiered approach ensures a logical and efficient progression from broad biological effects to more specific molecular interactions. The causality behind experimental choices, self-validating systems, and references to authoritative sources are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
The benzimidazole and benzothiazole scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The thiol group, particularly at the 2-position of these heterocyclic systems, is known to be crucial for many of these biological effects.[1][3] The compound this compound combines these key features, making it a compelling candidate for biological investigation. The dimethylphenyl substituent may influence its lipophilicity and steric interactions with biological targets, potentially leading to novel activity or improved selectivity.
This guide outlines a systematic in vitro approach to begin to unravel the biological potential of this molecule. We will proceed with the hypothesis that this compound may exhibit cytotoxic effects against cancer cell lines and could function as an enzyme inhibitor, a common mechanism for this class of compounds.[4][5]
Preliminary Steps: Compound Characterization and Preparation
Before initiating biological assays, it is imperative to thoroughly characterize the test compound.
2.1. Purity and Identity Confirmation
The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] A purity of >95% is recommended for all biological experiments to ensure that the observed effects are attributable to the compound of interest.
2.2. Solubility and Stock Solution Preparation
The solubility of the compound in various solvents should be determined. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays.
Protocol 1: Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in an appropriate volume of sterile, cell culture-grade DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Causality: A high-concentration stock solution in an organic solvent like DMSO allows for the addition of small volumes to aqueous cell culture media, minimizing the final solvent concentration. The final DMSO concentration in cell-based assays should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Tier 1 Investigation: General Cytotoxicity Screening
The initial step in characterizing a novel compound is to assess its general cytotoxicity across a panel of cell lines. This provides a broad overview of its biological activity and helps in selecting relevant cell lines and concentration ranges for further studies.[9][10][11][12]
3.1. Cell Line Selection
A panel of human cancer cell lines from different tissue origins should be selected. A non-cancerous cell line should be included to assess selectivity.
Table 1: Suggested Cell Line Panel for Initial Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Estrogen receptor-positive, a common model for breast cancer research. |
| MDA-MB-231 | Breast Cancer | Triple-negative, aggressive breast cancer model. |
| A549 | Lung Cancer | A widely used model for non-small cell lung cancer. |
| HeLa | Cervical Cancer | A robust and well-characterized cancer cell line. |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity.[9] |
3.2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[9][11][13]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment : Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation : Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition : After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Self-Validation: Including both untreated and vehicle controls is crucial. The vehicle control accounts for any effects of the solvent on cell viability. Running the assay at multiple time points provides information on the time-dependent effects of the compound.
3.3. Data Presentation
The results of the cytotoxicity screening should be summarized in a table for easy comparison.
Table 2: Hypothetical IC₅₀ Values (µM) for this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | >100 | 75.2 | 45.8 |
| MDA-MB-231 | 89.5 | 52.1 | 28.3 |
| A549 | >100 | 88.4 | 60.1 |
| HeLa | 95.3 | 65.7 | 35.9 |
| HEK293 | >100 | >100 | >100 |
Interpretation: In this hypothetical example, the compound shows time- and dose-dependent cytotoxicity against the cancer cell lines, with greater potency against MDA-MB-231 and HeLa cells at 72 hours. The lack of significant toxicity towards HEK293 cells suggests some level of cancer cell selectivity.
Tier 2 Investigation: Mechanistic Studies
Based on the initial cytotoxicity data, more focused experiments can be designed to explore the potential mechanism of action. Given the known activities of related compounds, investigating enzyme inhibition and protein interactions are logical next steps.[14][15]
4.1. Enzyme Inhibition Assays
Enzyme assays are fundamental in drug discovery to identify and characterize molecules that modulate enzyme activity.[14] Many benzimidazole and benzothiazole derivatives are known to inhibit various enzymes. A relevant starting point could be to screen for inhibition of kinases or other enzymes involved in cancer cell proliferation.
Workflow for Enzyme Inhibition Screening
Caption: Workflow for in vitro enzyme inhibition studies.
Protocol 3: General Kinase Inhibition Assay (Example using a generic kinase)
-
Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.
-
Inhibitor Addition : Add varying concentrations of this compound to the wells. Include a positive control inhibitor and a no-inhibitor (vehicle) control.
-
Initiate Reaction : Add ATP to initiate the kinase reaction.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Causality: This assay directly measures the effect of the compound on the catalytic activity of a specific enzyme. By understanding which enzymes are inhibited, we can infer the potential signaling pathways being disrupted.
4.2. Protein Binding Assays
Determining if and how a compound binds to proteins is crucial for understanding its mechanism of action and pharmacokinetic properties.[16][17] An initial assessment of plasma protein binding is important for any potential drug candidate.
Protocol 4: Equilibrium Dialysis for Plasma Protein Binding
-
Apparatus Setup : Prepare a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows free drug to pass through but retains proteins.
-
Sample Preparation : Add human plasma to one chamber and a solution of this compound in protein-free buffer to the other chamber.
-
Equilibration : Incubate the apparatus with gentle shaking at 37°C until equilibrium is reached (typically 4-24 hours).
-
Sample Analysis : After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification : Determine the concentration of the compound in both chambers using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation : Calculate the fraction unbound (fu) using the formula: fu = [Drug]buffer / [Drug]plasma.
Trustworthiness: Equilibrium dialysis is considered the gold standard for assessing plasma protein binding as it minimizes experimental artifacts.[16] The fraction of unbound drug is the pharmacologically active portion.[16]
Signaling Pathway Hypothesis
Caption: Hypothetical signaling pathway targeted by the compound.
Concluding Remarks
The experimental framework presented here provides a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and protein binding properties, researchers can gain valuable insights into its biological activity and therapeutic potential. The results from these assays will guide further, more specific mechanistic studies and inform decisions on its progression as a potential drug lead.
References
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).
-
This compound | AMERICAN ELEMENTS. (n.d.). American Elements. Retrieved January 24, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. (2021, August 27). Scirp.org. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
-
A guide to simple, direct, and quantitative in vitro binding assays. (2017, January 20). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022, December 14). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023, September 2). Retrieved January 24, 2026, from [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021, August 26). NIH. Retrieved January 24, 2026, from [Link]
-
Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved January 24, 2026, from [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Retrieved January 24, 2026, from [Link]
- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.). Google Patents.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NIH. Retrieved January 24, 2026, from [Link]
-
A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. (2024, December 14). Retrieved January 24, 2026, from [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, December 5). Retrieved January 24, 2026, from [Link]
-
3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved January 24, 2026, from [Link]
-
Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
-
In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). (2019, February 5). Bio-protocol. Retrieved January 24, 2026, from [Link]
-
Synthesis and Spectral studies of 1,3 benzothiazole-2- thiol conjugated thiosemicarbazide as Antibacterial and Antifungal agents | Request PDF. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021, June 30). CORE. Retrieved January 24, 2026, from [Link]
-
functional in vitro assays for drug discovery. (2023, August 18). YouTube. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. (2021, August 27). Scirp.org. Retrieved January 24, 2026, from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. mdpi.com [mdpi.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bioivt.com [bioivt.com]
- 16. bioivt.com [bioivt.com]
- 17. molbiolcell.org [molbiolcell.org]
Using 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol as a ligand in molecular docking
An Application Guide to Molecular Docking: Using 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol as a Test Ligand
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking using this compound as a case-study ligand. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, anthelmintic, and anti-inflammatory properties.[1][2][3] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a protein target, offering critical insights into binding affinity and interaction patterns that guide modern drug discovery.[4][5] This guide moves beyond a simple set of instructions, delving into the causality behind protocol choices to ensure a robust and reproducible workflow. We will detail the end-to-end process: from ligand and protein preparation to the execution of the docking simulation and the critical analysis of its results.
Foundational Principles: The 'Why' Behind Molecular Docking
Molecular docking simulates the interaction between a small molecule (the ligand) and a macromolecule (the receptor or protein). The process is governed by two interconnected components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses. Algorithms like the Lamarckian Genetic Algorithm (LGA), used in AutoDock, are designed to efficiently navigate this vast landscape to find low-energy (i.e., favorable) conformations.[6][7]
-
Scoring Function: For each generated pose, a scoring function calculates a value, typically expressed in kcal/mol, to estimate the binding affinity. A more negative score usually indicates a more stable protein-ligand complex and stronger binding.[8]
The ultimate goal is to identify the most likely binding mode(s) and quantify the strength of the interaction, providing a rational basis for designing more potent and selective drug candidates.
The Ligand: this compound
The subject of our study is a specific benzimidazole derivative. Understanding its structure is key to predicting its interactions.
The structure features a rigid benzimidazole core, a flexible 2,4-dimethylphenyl group, and a reactive thiol (-SH) group. The aromatic rings can participate in hydrophobic and π-π stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors or donors, making it a versatile candidate for binding to various protein targets.
The Target: Justification for Selecting Beta-Tubulin
The choice of a protein target is critical. Benzimidazole-based drugs, such as albendazole, are well-documented inhibitors of tubulin polymerization.[1] Therefore, for this protocol, we will use beta-tubulin as our target receptor.
-
Protein: Human Tubulin Beta Chain
-
Biological Role: Tubulin polymers form microtubules, essential components of the cytoskeleton involved in cell division. Inhibiting tubulin polymerization disrupts mitosis, leading to cell cycle arrest and apoptosis, making it a prime target for anticancer and anthelmintic agents.[1]
-
PDB ID: 1SA0 . This crystal structure from the Protein Data Bank (PDB) contains the tubulin complex with the known inhibitor colchicine, clearly defining the target binding site.[1]
The Molecular Docking Workflow: A Visual Overview
The entire process, from data retrieval to final analysis, can be visualized as a multi-stage workflow. This structured approach ensures that each step is completed correctly before proceeding to the next, which is crucial for the validity of the final results.
Caption: High-level workflow for molecular docking.
Detailed Protocols: From Preparation to Simulation
This section provides step-by-step instructions for performing the docking experiment. We will primarily reference AutoDockTools (ADT) for preparation and AutoDock 4 for the simulation, as these are widely used and well-validated open-source tools.[10][11]
Protocol 5.1: Protein Preparation
Causality: Raw PDB files are experimental snapshots and are not immediately ready for docking. They often contain non-essential water molecules, co-factors from crystallization, and lack hydrogen atoms, which are crucial for calculating interactions. This protocol refines the PDB structure into a computationally ready format.[12][13]
-
Obtain Structure: Download the PDB file for 1SA0 from the RCSB Protein Data Bank.
-
Load into ADT: Open AutoDockTools. Navigate to File > Read Molecule and select 1SA0.pdb.
-
Clean the Structure:
-
Remove water molecules: Edit > Delete Water.
-
Remove the co-crystallized ligand (colchicine) and any other heteroatoms not essential for binding. This ensures the binding site is empty for our ligand.
-
-
Add Hydrogens: Edit > Hydrogens > Add. Select Polar only and click OK. Polar hydrogens are critical for forming hydrogen bonds.
-
Compute Charges: Edit > Charges > Add Kollman Charges. This assigns partial atomic charges necessary for electrostatic calculations in the scoring function.[14]
-
Save as PDBQT: Grid > Macromolecule > Choose. Select 1SA0 and save it as protein.pdbqt. ADT will merge non-polar hydrogens and write the file with charge and atom type information.[15]
Protocol 5.2: Ligand Preparation
Causality: The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation. The docking software also needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation.[11][16]
-
Obtain 2D Structure: Download the SDF file for this compound from PubChem (CID: 29067734).
-
Generate 3D Structure: Use a tool like Open Babel or ChemDraw to convert the 2D structure to 3D and perform an initial energy minimization (e.g., using the MMFF94 force field).
-
Load into ADT: Ligand > Input > Open. Select the 3D structure of your ligand.
-
Define Torsional Root and Rotatable Bonds: Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to verify and set the rotatable bonds. This defines the ligand's flexibility.
-
Compute Charges: Ligand > Output > Compute Gasteiger Charges.
-
Save as PDBQT: Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.
Protocol 5.3: Grid Generation and Docking Execution
Causality: The docking simulation does not search the entire protein. A "grid box" must be defined to specify the search space, focusing the computational effort on the binding site of interest. This dramatically increases efficiency.[17]
-
Load Molecules: In a new ADT session, load both protein.pdbqt and ligand.pdbqt.
-
Define the Grid Box: Grid > Grid Box. A box will appear. Position and size it to encompass the entire colchicine-binding site on beta-tubulin. A good starting point is to center the box on the coordinates of the original co-crystallized ligand. Dimensions of 60x60x60 Å are often sufficient.
-
Save Grid Parameter File: Grid > Output > Save GPF. Save the file as grid.gpf.
-
Run AutoGrid: Open a command-line terminal, navigate to your working directory, and execute: autogrid4 -p grid.gpf -l grid.glg
-
Set Docking Parameters: In ADT, go to Docking > Macromolecule > Set Rigid Filename and choose protein.pdbqt. Then, Docking > Ligand > Choose and select ligand.pdbqt.
-
Configure Search Algorithm: Docking > Search Parameters > Genetic Algorithm. Use the default parameters or increase the Number of GA Runs to 50 or 100 for a more exhaustive search.
-
Save Docking Parameter File: Docking > Output > Lamarckian GA (4.2). Save the file as dock.dpf.
-
Run AutoDock: In the command-line terminal, execute: autodock4 -p dock.dpf -l dock.dlg
Analysis and Validation of Docking Results
Protocol 6.1: Interpreting the Docking Log File (.dlg)
-
Binding Energy: The primary result is the estimated free energy of binding. This is found in the dock.dlg file. The poses are clustered and ranked. The top-ranked pose from the largest cluster is often the most promising.
-
Inhibition Constant (Ki): AutoDock also provides an estimated Ki, which can be compared to experimental data if available.
-
Cluster Analysis: Look at the RMSD cluster analysis. A large cluster of poses with very similar low-energy scores suggests the algorithm consistently found a stable binding conformation.[19]
| Pose Rank | Est. Binding Energy (kcal/mol) | Est. Inhibition Constant, Ki | Cluster RMSD | Poses in Cluster |
| 1 | -8.50 | 583.62 nM | 0.00 | 45 |
| 2 | -8.35 | 759.23 nM | 1.85 | 20 |
| 3 | -7.99 | 1.40 µM | 2.10 | 15 |
| 4 | -7.76 | 2.04 µM | 2.50 | 10 |
| Note: This is example data based on similar benzimidazole docking studies for illustrative purposes.[1] |
Protocol 6.2: Visualizing Protein-Ligand Interactions
Causality: Visualization translates numerical scores into a structural hypothesis. It allows you to confirm whether the predicted binding mode makes chemical sense, for instance, by checking if hydrogen bonds are formed with appropriate donor-acceptor pairs.
-
Load Results: Open a visualization tool like UCSF Chimera or Discovery Studio Visualizer.[18][20]
-
Open Structures: Load the protein.pdbqt file and the docking output file (dock.dlg). ADT can also be used to navigate through the different poses.
-
Analyze Interactions: For the top-ranked pose, identify key interactions.
-
Hydrogen Bonds: Are there H-bonds between the ligand's nitrogen/sulfur atoms and polar residues in the binding pocket (e.g., Thr, Tyr, Cys)?[1]
-
Hydrophobic Interactions: Is the dimethylphenyl group situated in a hydrophobic pocket, interacting with nonpolar residues (e.g., Phe, Ile, Pro)?[1]
-
Pi-Interactions: Are there pi-pi or pi-alkyl interactions between the aromatic rings of the ligand and residues like Phe or Tyr?[1]
-
Caption: Key interactions between the ligand and beta-tubulin.
Protocol 6.3: Self-Validation
Causality: Molecular docking is a simulation, and its accuracy can be influenced by many factors. A self-validating protocol includes steps to build confidence in the results.[21]
-
Redocking: A crucial first step is to remove the native ligand (colchicine) from the 1SA0 crystal structure and then dock it back in using the exact same protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose should ideally be less than 2.0 Å. A low RMSD indicates that your protocol can successfully reproduce a known binding mode.[19]
-
Further Validation (Advanced): For high-confidence results, the stability of the docked protein-ligand complex can be further assessed using molecular dynamics (MD) simulations. MD provides insights into how the complex behaves over time in a simulated physiological environment.[1]
Conclusion
This application note provides a detailed, scientifically-grounded protocol for using this compound as a ligand in molecular docking studies against beta-tubulin. By understanding the rationale behind each step—from meticulous preparation of the molecules to the critical analysis and validation of results—researchers can leverage this powerful computational technique to generate reliable hypotheses, prioritize compounds for synthesis and experimental testing, and accelerate the drug discovery pipeline.
References
-
Kumar, V. S., S. S., S. S., & P., A. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar. [Link]
-
Lv, K., Wang, L., Wu, W., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. [Link]
-
D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology. [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. [Link]
-
OrganoMed Chem. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]
-
American Elements. (n.d.). This compound. American Elements. [Link]
-
Kumar, A., Kumar, A., Kumar, V., et al. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. ACS Omega. [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Spoken-Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. spoken-tutorial.org. [Link]
-
Kumar, A., & Sharma, G. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
Salma, T. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
Jajere, U. (2023). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Kamal, A., Tamboli, J. R., & Rahiman, M. A. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry. [Link]
-
drcrazy. (2021). Graphviz tutorial. YouTube. [Link]
-
Jalil, N. A. S., & Hamid, S. A. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Sains Malaysiana. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. sketchviz.com. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, F. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega. [Link]
-
Al-Omar, M. A. (2010). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. [Link]
-
UCSF Chimera. (n.d.). Bio.tools. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. chemcopilot.com. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. ResearchGate. [Link]
-
Ellson, J., et al. (2002). Drawing graphs with Graphviz. Graphviz. [Link]
-
Patel, N. B., & Patel, H. R. (2024). Synthesis and Spectral studies of 1,3 benzothiazole-2- thiol conjugated thiosemicarbazide as Antibacterial and Antifungal agents. ResearchGate. [Link]
-
Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
-
Singh, R. P., et al. (2021). Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. RSC Medicinal Chemistry. [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry. [Link]
-
RCSB PDB. (2021). Tutorial 1 – Getting Started with UCSF Chimera. YouTube. [Link]
-
Taware, R., & Khadabadi, S. S. (2012). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Applied Pharmaceutical Science. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. cam.ac.uk. [Link]
-
Hawkins, P. C., Warren, G. L., & Southall, N. T. (2008). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. [Link]
-
Graphviz Documentation. (n.d.). graphviz.org. [Link]
-
Kamal, A., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. ResearchGate. [Link]
-
Hrytsai, I., et al. (2024). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. ResearchGate. [Link]
-
Harris, T. M., & Rizzo, R. C. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
-
Küçükgüzel, I., & Tatar, E. (2002). 5-Furan-2yl[1][22][23]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][20][23] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 7. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. ccsb.scripps.edu [ccsb.scripps.edu]
- 12. researchgate.net [researchgate.net]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. UCSF Chimera Home Page [cgl.ucsf.edu]
- 21. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 22. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medium.com [medium.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Cytotoxic Potential of a Novel Benzimidazole Derivative
The therapeutic landscape is in constant evolution, with novel chemical entities being synthesized and evaluated for their potential in treating a myriad of diseases, most notably cancer. Among these, benzimidazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3][4][5] This document provides a comprehensive guide for researchers on how to assess the cytotoxic properties of a specific novel compound, 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol .
Cytotoxicity assays are fundamental in drug discovery and toxicology, providing critical insights into how a compound affects cell viability and proliferation.[6][7] These assays are essential for determining the therapeutic window and potential off-target effects of a new drug candidate.[8] This guide will detail the principles and protocols for a selection of robust cell-based assays to thoroughly characterize the cytotoxic profile of this compound.
Strategic Selection of Cytotoxicity Assays
A multi-faceted approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of a novel compound. We will focus on a primary screening assay to determine overall cytotoxicity, followed by secondary assays to elucidate the mode of cell death.
-
Primary Assay: MTT Assay for Cell Viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] Actively respiring cells convert the water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.
-
Secondary Assays: Delving into the Mechanism.
-
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity. The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[13][14] It is a reliable method for quantifying cell membrane disruption, a hallmark of necrosis.[15]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis. This flow cytometry-based assay is a gold standard for detecting apoptosis.[16][17][18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[16]
-
Caspase-Glo® 3/7 Assay for Apoptosis Execution. This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[20][21][22][23][24]
-
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: A generalized workflow for cytotoxicity testing.
Detailed Protocols
PART 1: Cell Line Selection and Culture
The choice of cell line is critical for the relevance of the cytotoxicity data.[25] For initial screening, a panel of human cancer cell lines from different tissue origins is recommended.[26] For example, a panel could include:
-
A549 (lung carcinoma)
-
MCF-7 (breast adenocarcinoma)
-
HepG2 (hepatocellular carcinoma)
-
HCT116 (colorectal carcinoma)[27]
As a control for selectivity, a non-cancerous cell line, such as human fibroblasts (e.g., L929), should be included.[28] All cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
PART 2: Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).
PART 3: MTT Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[29]
-
Treatment: Replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][30]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[31][32]
PART 4: LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[33]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[33]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
PART 5: Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[18]
-
Cell Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.[18]
PART 6: Caspase-Glo® 3/7 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate.
-
Reagent Addition: After the incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[21]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[20]
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and structured format.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 | 24 | >100 |
| 48 | 75.2 | |
| 72 | 52.8 | |
| MCF-7 | 24 | 89.5 |
| 48 | 63.1 | |
| 72 | 41.7 | |
| HepG2 | 24 | >100 |
| 48 | 91.3 | |
| 72 | 68.4 | |
| HCT116 | 24 | 65.4 |
| 48 | 42.9 | |
| 72 | 25.1 | |
| L929 | 72 | >100 |
Note: These are example values and do not represent actual experimental data.
Apoptosis Pathway Visualization
The following diagram illustrates the apoptotic pathway that can be investigated using the Annexin V/PI and Caspase-Glo® 3/7 assays.
Caption: Key events in apoptosis and their detection methods.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls should be included in every experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent on cell viability.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine). This confirms that the assay system is responsive to cytotoxic insults.
-
Untreated Control: Cells cultured in medium alone. This serves as a baseline for normal cell growth and viability.
-
Blank Control: Wells containing only medium and the respective assay reagents. This is used to subtract the background absorbance/luminescence.
By consistently including these controls, the experimental system becomes self-validating, ensuring that any observed cytotoxicity is a direct result of the test compound's activity.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the cytotoxic effects of this compound. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can obtain a detailed understanding of the compound's potency and mechanism of action. Adherence to the detailed protocols and inclusion of appropriate controls will ensure the generation of high-quality, reliable data, which is crucial for the advancement of this compound in the drug discovery pipeline.
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Song, D., et al. (2015). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 20(9), 16835-16853. Retrieved from [Link]
-
Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 19(10), 16347-16361. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Wieczorek, Z., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(10), 2571. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
Ouchi, K., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(4), 1855-1859. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 35(3), 102555. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
protocols.io. (2021). LDH cytotoxicity assay. Retrieved from [Link]
-
American Chemical Society. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
National Institutes of Health. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
ResearchGate. (2017). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
PubMed. (2019). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
protocols.io. (2022). Caspase 3/7 Activity. Retrieved from [Link]
-
Bentham Science. (2023). Biological evaluation and characterization of benzothiazole derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
protocols.io. (2022). Caspase 3/7 Activity. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Retrieved from [Link]
-
Southern Research. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
MDPI. (2023). A Benzimidazole-Based N-Heterocyclic Carbene Derivative Exhibits Potent Antiproliferative and Apoptotic Effects against Colorectal Cancer. Retrieved from [Link]
Sources
- 1. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. opentrons.com [opentrons.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. dojindo.com [dojindo.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. kumc.edu [kumc.edu]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. promega.com [promega.com]
- 22. tripod.nih.gov [tripod.nih.gov]
- 23. protocols.io [protocols.io]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. blog.johner-institute.com [blog.johner-institute.com]
- 29. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. sigmaaldrich.com [sigmaaldrich.com]
The Emerging Role of Benzodiazole-Thiols in Proteomics: A Guide to 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Introduction: Charting New Territories in Thiol-Reactive Proteomics
The study of protein thiols, particularly the cysteine residue, offers a deep window into the redox state of the cell and the functional regulation of proteins. Cysteine thiols are unique in their nucleophilicity at physiological pH, making them susceptible to a variety of post-translational modifications (PTMs) that can act as molecular switches, altering protein structure, function, and localization.[1][2] The exploration of the "reactive thiol proteome" is a frontier in understanding cellular signaling, oxidative stress, and disease pathogenesis.[1][3]
While reagents like iodoacetamide and maleimides have been the workhorses for labeling protein thiols, the quest for novel probes with unique reactivity, selectivity, and reporting capabilities is ever-expanding.[1][4] In this context, heterocyclic thiol compounds are gaining interest. This application note explores the theoretical framework and potential applications of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol in proteomics research. Although direct, published applications of this specific molecule in proteomics are not yet established, its chemical structure suggests a strong potential as a thiol-reactive probe. This guide will, therefore, provide a comprehensive, albeit prospective, look into its use, grounded in the established principles of thiol chemistry and proteomics workflows.
Chemical & Structural Rationale: Why this compound?
The structure of this compound features a benzimidazole core with a thiol group at the 2-position and a dimethylphenyl substituent. The key to its potential utility in proteomics lies in the reactivity of the thiol group. This functionality can potentially engage with protein thiols through several mechanisms, most notably disulfide exchange.
In the cellular environment, cysteine residues can exist in a reduced state (R-SH) or be oxidized to form disulfides (R-S-S-R'), sulfenic acids (R-SOH), and other species. A probe like this compound could theoretically be used to tag proteins with accessible and reactive cysteine residues.
Hypothetical Mechanism of Action: Disulfide Exchange
The most probable mechanism for protein labeling with this compound would be through a disulfide exchange reaction. This would first require the conversion of the thiol probe into a reactive disulfide form, for example, by gentle oxidation or by reaction with a disulfide-containing reagent. The resulting activated probe could then react with a protein thiol to form a mixed disulfide, thus covalently labeling the protein.
Figure 1: Hypothetical workflow for protein labeling using this compound via disulfide exchange.
Potential Applications in Proteomics Research
Based on its structure, this compound could be adapted for several proteomics applications:
-
Activity-Based Protein Profiling (ABPP): For enzymes that utilize a catalytic cysteine, this probe could potentially act as a covalent inhibitor, allowing for the identification and enrichment of active enzyme populations.
-
Redox Proteomics: By modifying protocols to first block reduced thiols, this probe could be used to selectively label and identify proteins that have undergone specific oxidative modifications.
-
Differential Proteomics: In a manner similar to Isotope-Coded Affinity Tags (ICAT), isotopic variants of the dimethylphenyl group could be synthesized, allowing for quantitative comparison of reactive thiol proteomes between different biological samples.
Detailed Protocol: A Prospective Workflow for Labeling the Reactive Thiol Proteome
This protocol is a hypothetical workflow based on established methods for thiol-reactive labeling in proteomics.[1][4] Optimization will be necessary for specific applications.
Part 1: Preparation of Reagents
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors. All buffers should be deoxygenated to prevent artefactual oxidation of thiols.[4]
-
Probe Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Blocking Agent: 50 mM N-ethylmaleimide (NEM) in DMSO.
-
Reducing Agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: 200 mM β-mercaptoethanol in water.
Part 2: Protein Extraction and Labeling
-
Cell Lysis: Harvest cells and lyse in pre-chilled, deoxygenated Lysis Buffer. Keep on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a compatible assay (e.g., BCA).
-
Normalization: Adjust the protein concentration of all samples to 1-2 mg/mL with Lysis Buffer. It is crucial to have equal protein concentrations for comparative studies.[1]
-
Labeling Reaction: Add the this compound stock solution to the protein lysate to a final concentration of 100 µM.
-
Rationale: A 10- to 20-fold molar excess of the reagent over the protein is a common starting point for thiol labeling.[4] The optimal concentration should be determined empirically.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding β-mercaptoethanol to a final concentration of 20 mM.[1]
Part 3: Sample Preparation for Mass Spectrometry
-
Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform or acetone precipitation method to remove detergents and excess probe.
-
Resuspension and Reduction: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea) and reduce any remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylation: Alkylate the newly reduced cysteines with a standard alkylating agent like iodoacetamide (55 mM) for 45 minutes in the dark to prevent disulfide bond reformation.
-
Digestion: Dilute the urea to less than 2 M and digest the proteins with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
-
Desalting: Desalt the resulting peptides using a C18 StageTip or equivalent.
Part 4: LC-MS/MS Analysis
-
Chromatography: Separate the peptides using a reversed-phase nano-LC column with a gradient of acetonitrile.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis: Search the data against a relevant protein database, specifying the mass of the this compound adduct on cysteine as a variable modification.
Figure 2: A step-by-step experimental workflow for proteomic analysis using a thiol-reactive probe.
Quantitative Data and Expected Outcomes
As this is a prospective guide, experimental data for this compound is not available. However, we can outline the expected outcomes and the parameters to be measured.
| Parameter | Recommended Starting Condition | Rationale |
| Probe Concentration | 50-200 µM | A molar excess is needed to drive the reaction to completion for highly abundant proteins.[4] |
| Protein Concentration | 1-5 mg/mL | Ensures a sufficient concentration of target thiols for efficient labeling.[1] |
| Incubation Time | 1-2 hours | Allows for sufficient time for the reaction to proceed. Shorter times may be possible with optimization.[4] |
| Incubation Temperature | Room Temperature (20-25°C) | Balances reaction kinetics with protein stability. |
| pH | 7.0-7.5 | At this pH, cysteine thiols are sufficiently nucleophilic to react selectively over other residues like lysine.[4] |
Expected Mass Shift: The covalent addition of this compound to a cysteine residue will result in a specific mass shift in the MS/MS spectra of the modified peptide. This mass shift is the key signature for identifying labeled sites. The exact mass of the adduct should be calculated and used in the database search parameters.
Conclusion and Future Outlook
This compound represents a class of compounds with untapped potential in the field of proteomics. While further research is required to validate its efficacy and mechanism of action, the chemical principles outlined in this guide provide a solid foundation for its exploration as a novel thiol-reactive probe. The development of such tools is critical for advancing our understanding of the complex roles that cysteine modifications play in health and disease. Researchers in drug development and chemical biology are encouraged to investigate this and similar molecules to expand the toolkit for interrogating the proteome.
References
- Dalle-Donne, I., et al. (2009). Protein S-glutathionylation: a regulatory device from bacteria to humans. Trends in Biochemical Sciences, 34(2), 85-96.
- Waszczak, C., et al. (2014). A new probe for the analysis of S-sulfenylated proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 857-865.
-
Aparicio-Bautista, D. I., et al. (2013). Comparative proteomic analysis of thiol proteins in the liver after oxidative stress induced by diethylnitrosamine. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(12), 2528-38. [Link]
- Corpas, F. J., & Palma, J. M. (2020). H2S signaling in plants. Journal of Experimental Botany, 71(14), 4067-4070.
- Go, Y. M., & Jones, D. P. (2013). The redox proteome. Journal of Biological Chemistry, 288(37), 26512-26520.
-
Behring, J. B., et al. (2021). Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations. Antioxidants, 10(3), 486. [Link]
-
Murray, C. I., et al. (2014). Methods for the determination and quantification of the reactive thiol proteome. Proteomics, 14(6), 639-649. [Link]
-
An, Y., et al. (2020). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. Redox Biology, 30, 101431. [Link]
-
American Elements. (n.d.). This compound. American Elements. [Link]
Sources
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomic analysis of thiol proteins in the liver after oxidative stress induced by diethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Development of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol Derivatives with Improved Activity
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1] Within this class, 1-aryl-1H-benzo[d]imidazole-2-thiol derivatives have emerged as a particularly promising chemotype. The introduction of an aryl group at the N-1 position and the presence of a reactive thiol group at the C-2 position provide ample opportunities for structural modification to modulate biological activity and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and optimization of derivatives of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. The strategic incorporation of the 2,4-dimethylphenyl moiety at the N-1 position is hypothesized to enhance lipophilicity and potentially introduce favorable steric interactions with target biomolecules. This guide outlines a rational approach to derivatization, supported by detailed experimental protocols and methodologies for evaluating the biological activity of the synthesized compounds.
Rationale for Derivatization
The this compound scaffold offers three primary sites for chemical modification, each providing a unique opportunity to influence the molecule's overall properties and biological activity. A thoughtful derivatization strategy is crucial for systematically exploring the structure-activity relationship (SAR) and identifying candidates with improved potency and selectivity.
Caption: Derivatization strategy for this compound.
Experimental Workflow
The development of novel derivatives follows a systematic workflow, commencing with the synthesis of the core scaffold, proceeding to targeted derivatization, and culminating in the evaluation of biological activity.
Caption: Overall experimental workflow for developing novel derivatives.
Protocols
Part 1: Synthesis of the Core Scaffold
Protocol 1.1: Synthesis of N1-(2,4-dimethylphenyl)benzene-1,2-diamine
This protocol describes the synthesis of the key intermediate, N1-(2,4-dimethylphenyl)benzene-1,2-diamine, via a palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction is a powerful method for the formation of carbon-nitrogen bonds.[4][5][6]
-
Materials:
-
1-bromo-2-nitrobenzene
-
2,4-dimethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
N-Arylation:
-
To an oven-dried Schlenk flask, add 1-bromo-2-nitrobenzene (1.0 equiv), 2,4-dimethylaniline (1.2 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2,4-dimethylphenyl)-2-nitroaniline.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified N-(2,4-dimethylphenyl)-2-nitroaniline (1.0 equiv) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield N1-(2,4-dimethylphenyl)benzene-1,2-diamine, which can be used in the next step without further purification.
-
-
Protocol 1.2: Synthesis of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol
This protocol outlines the cyclization of the synthesized diamine with carbon disulfide to form the target benzimidazole-2-thiol core.
-
Materials:
-
N1-(2,4-dimethylphenyl)benzene-1,2-diamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
-
Procedure:
-
Dissolve N1-(2,4-dimethylphenyl)benzene-1,2-diamine (1.0 equiv) and KOH (1.2 equiv) in a mixture of ethanol and water (4:1) in a round-bottom flask.
-
Add carbon disulfide (1.5 equiv) dropwise at room temperature.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with 1 M HCl to a pH of ~5-6.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol.
-
Part 2: Derivatization Strategies
Protocol 2.1: S-Alkylation of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol
This protocol describes the synthesis of S-substituted derivatives, which can modulate the lipophilicity and steric bulk at the C-2 position.
-
Materials:
-
1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol
-
Alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone (anhydrous)
-
-
Procedure:
-
To a solution of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol (1.0 equiv) in anhydrous DMF or acetone, add K₂CO₃ (1.5 equiv) or NaH (1.2 equiv, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 equiv) dropwise.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2.2: N-Alkylation of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol
This protocol details the introduction of substituents at the N-3 position of the benzimidazole ring.
-
Materials:
-
1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol
-
Alkyl halide (e.g., ethyl iodide, propyl bromide)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol (1.0 equiv) in DMSO, add powdered KOH (1.5 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add the alkyl halide (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2.3: Mannich Reaction of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol
The Mannich reaction allows for the introduction of aminomethyl groups at the N-3 position, which can enhance water solubility and provide new interaction points with biological targets.
-
Materials:
-
1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., morpholine, piperidine)
-
Ethanol
-
-
Procedure:
-
To a solution of 1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-2-thiol (1.0 equiv) in ethanol, add formaldehyde (1.5 equiv) and the secondary amine (1.2 equiv).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
-
Application Notes: Biological Evaluation
The synthesized derivatives should be evaluated for their biological activities to establish SAR and identify lead compounds. The following are suggested in vitro assays.
Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | R Group (at S-2) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Core | -H | 64 | >128 | 128 |
| Deriv-1 | -CH₂Ph | 16 | 64 | 32 |
| Deriv-2 | -CH₂C(=O)NHPh | 8 | 32 | 16 |
| Deriv-3 | -CH₂-morpholine (Mannich) | 32 | 128 | 64 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 8 |
Anticancer Activity
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
-
Table 2: Hypothetical Anticancer Activity Data
| Compound | R Group (at S-2) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |
| Core | -H | >100 | >100 | >100 |
| Deriv-1 | -CH₂Ph | 25.4 | 32.1 | 45.8 |
| Deriv-2 | -CH₂C(=O)NHPh | 8.2 | 10.5 | 15.3 |
| Deriv-4 | -CH₂CH₂OH | 55.1 | 68.4 | 72.3 |
| Doxorubicin | - | 0.5 | 0.8 | 1.1 |
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data and existing literature on benzimidazole derivatives, the following SAR can be postulated:
-
Substitution at the S-2 position: The introduction of various alkyl and aryl groups at the thiol position generally enhances both antimicrobial and anticancer activities compared to the unsubstituted core. The presence of an amide functionality (Deriv-2) appears particularly beneficial, potentially due to its ability to form hydrogen bonds with target enzymes or receptors.[7]
-
Substitution at the N-1 position: The 2,4-dimethylphenyl group is a key feature of the core scaffold. Its influence should be compared with derivatives bearing other aryl groups to understand the impact of steric and electronic effects at this position on biological activity.[8]
-
Substitution on the Benzene Ring: Further modifications, such as the introduction of electron-withdrawing or electron-donating groups at positions 5 and 6 of the benzimidazole ring, can significantly impact the electronic properties of the entire molecule and its interaction with biological targets.[9]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this application note provide a robust framework for researchers to systematically explore the chemical space around this core structure. Through rational design and iterative optimization based on SAR studies, it is anticipated that new derivatives with significantly improved activity can be discovered.
References
-
Çevik, U. A., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1369745. [Link]
-
Gothwal, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
El-Sayed, N. N. E., et al. (2013). Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. Life Science Journal, 10(3). [Link]
-
Wang, C., et al. (2024). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Chemical Science, 15(3), 963-969. [Link]
- Karadayi, M., et al. (2020). Synthesis, characterization, and in vitro anticancer activities of novel benzimidazole-based Schiff bases and their Co(II), Cu(II), and Ni(II) complexes. Journal of the Iranian Chemical Society, 17, 2631-2646.
-
Pathare, B., & Bansode, T. (2021). Structure activity relationship of benzimidazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1047-1065. [Link]
-
León-Buitimea, A., et al. (2020). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. Molecules, 25(1), 166. [Link]
-
Li, J., et al. (2023). Regioselective N-Arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. Organic Letters, 25(40), 7386–7391. [Link]
-
Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications, 1(4), 273-277. [Link]
-
Tighadouini, S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Pharmaceuticals, 16(10), 1459. [Link]
-
DeSelm, M. (2017). Design, Synthesis, and Biological Activity of O-phenyl-N-(9'-acridinyl)-hydroxylamines. Ursidae: The Undergraduate Research Journal at the University of Northern Colorado, 7(1), Article 13. [Link]
-
Patel, D. R., et al. (2015). Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4740. [Link]
-
Singh, S., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658. [Link]
-
Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13217. [Link]
- CN103012160A - Preparation method of o-phenylenediamine - Google P
-
Kumar, R., et al. (2021). Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H‐Benzo[d]imidazole‐2‐thiol Derivatives as Antimicrobial Agents. ChemistrySelect, 6(2), 257-263. [Link]
-
Abdulkareem, A. E., & Mageed, A. H. (2023). Benzimidazole derivatives with anticancer activity. Journal of the Indian Chemical Society, 100(11), 101188. [Link]
-
Sharma, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 438. [Link]
-
Lam, P. Y. S., et al. (2000). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Synlett, 2000(6), 829-831. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
OpenOChem Learn. Buchwald -Hartwig Amination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Welcome to the technical support center for the synthesis of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. While a direct, one-pot synthesis is not commonly reported, a reliable and logical pathway involves three key transformations:
-
N-Arylation: Formation of a C-N bond to create the N-(2,4-dimethylphenyl)-2-nitroaniline intermediate. This is typically achieved via a transition-metal-catalyzed cross-coupling reaction.
-
Nitro Group Reduction: Conversion of the nitro group to an amine to generate the N-(2,4-dimethylphenyl)-o-phenylenediamine precursor.
-
Cyclization: Reaction of the diamine with a thiocarbonyl source, such as carbon disulfide, to form the final benzodiazole-2-thiol ring system.
This guide is structured to address potential challenges at each of these critical stages.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target molecule.
Troubleshooting Guide
This section is formatted as a series of questions addressing common problems you might encounter during the synthesis.
Step 1: N-Arylation to form N-(2,4-dimethylphenyl)-2-nitroaniline
Question 1: My Ullmann coupling reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in an Ullmann condensation is a frequent issue, often related to catalyst activity, substrate reactivity, and reaction conditions.
-
Causality: The Ullmann reaction typically requires a Cu(I) species to be the active catalyst. If you are starting with Cu(0) or Cu(II) salts, they must be converted to Cu(I) in situ. Furthermore, the nucleophilicity of the amine is reduced by the electron-withdrawing nitro group on the other reactant, making the reaction inherently sluggish.[1]
-
Troubleshooting Steps:
-
Catalyst Choice and Activation:
-
Use a fresh, high-purity Cu(I) source like copper(I) iodide (CuI).
-
If using copper powder, try activating it by briefly washing with dilute HCl to remove any surface oxides, followed by water, ethanol, and ether washes, and then drying under vacuum.
-
-
Ligand Addition: The classic Ullmann reaction often requires high temperatures and no ligand. However, modern protocols benefit from ligands that stabilize the copper catalyst and improve solubility. Consider adding ligands such as 1,10-phenanthroline or N,N'-dimethylglycine.
-
Base Selection: The base is critical for deprotonating the amine. If you are using a weak base, it may be insufficient. Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
-
Reaction Temperature and Time: These reactions are often slow. Ensure your reaction is heated sufficiently (typically 120-180 °C in a high-boiling solvent like DMF or DMSO) and run for an extended period (12-24 hours). Monitor by TLC.
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl. If you are using 2-chloro-1-nitrobenzene and getting low yield, consider switching to 2-bromo-1-nitrobenzene.
-
Question 2: I'm attempting a Buchwald-Hartwig amination, but I'm getting a complex mixture of byproducts. What's going wrong?
Answer:
The Buchwald-Hartwig reaction is a powerful tool but can be sensitive to the choice of ligand, base, and reaction conditions. Byproduct formation often points to side reactions like hydrodehalogenation or catalyst decomposition.
-
Causality: The catalytic cycle of the Buchwald-Hartwig amination involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination. An improper ligand can lead to slow reductive elimination, allowing for side reactions. A base that is too strong or reactive can also cause issues.
-
Troubleshooting Steps:
-
Ligand Selection: This is the most critical parameter. For electron-deficient anilines and aryl halides, bulky biarylphosphine ligands are often required. Start with a well-established ligand like XPhos or BrettPhos.[2][3]
-
Base Compatibility: Use a non-nucleophilic base that is strong enough to deprotonate the amine but not so strong that it causes decomposition of your substrate or ligand. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent Purity: Ensure you are using anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst. Toluene or dioxane are common solvents.
-
Temperature Control: Run the reaction at the lowest temperature that gives a reasonable reaction rate (often 80-110 °C). Overheating can lead to catalyst decomposition and byproduct formation.
-
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu(I) is active) | Palladium (Pd(0) is active) |
| Ligand | Often none, but can be improved with phenanthroline, etc. | Required (e.g., XPhos, BrettPhos)[2] |
| Base | Strong inorganic (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (NaOtBu, LHMDS) |
| Temperature | High (120-180 °C) | Moderate (80-110 °C) |
| Sensitivity | Less sensitive to air/moisture | Highly sensitive to air/moisture |
Step 2: Nitro Group Reduction
Question 3: My reduction of the nitro group is incomplete or I'm seeing significant byproduct formation. How can I improve this step?
Answer:
Incomplete reduction or the formation of undesired side products like azoxy or azo compounds can occur if the reducing agent is not potent enough or if the reaction conditions are not optimized.
-
Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates (nitroso, hydroxylamine). If the reduction stalls, these intermediates can react with each other to form dimeric byproducts.
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂): This is a very reliable and high-yielding method. Use an excess (3-5 equivalents) of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate, often with heating.
-
Iron Powder (Fe) in Acid: This is a classic, cost-effective method. Use an excess of iron powder in the presence of an acid like acetic acid or aqueous HCl. Ensure vigorous stirring as this is a heterogeneous reaction.
-
Catalytic Hydrogenation: This is the cleanest method but requires specialized equipment (hydrogenator). A catalyst like 10% Pd/C under a hydrogen atmosphere (from a balloon or at higher pressure) is very effective. Be aware that other functional groups may also be reduced.
-
-
pH Control: When using metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed to completion. After the reaction, you will need to basify the solution (e.g., with NaOH or NaHCO₃) to liberate the free amine before extraction.
-
Exothermic Reaction: These reductions can be highly exothermic. Add your reducing agent portion-wise to control the temperature and prevent runaway reactions, which can lead to byproduct formation.
-
Step 3: Cyclization to form the Benzodiazole-2-thiol
Question 4: The final cyclization with carbon disulfide is giving me a low yield of the desired product. What are the key parameters to control?
Answer:
The cyclization of an N-substituted o-phenylenediamine with carbon disulfide (CS₂) is generally robust, but yield can be impacted by the base, solvent, and reaction temperature.
-
Causality: The reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes with the elimination of H₂S. A strong base is required to facilitate the initial nucleophilic attack of the amine on CS₂ and to catalyze the final cyclization.
-
Troubleshooting Steps:
-
Base and Solvent System: The most common and effective system is potassium hydroxide (KOH) in ethanol. The reaction is typically run at reflux. The use of a strong base is critical for the reaction to proceed efficiently.[4]
-
Stoichiometry of Reagents: Use a slight excess of both KOH (e.g., 1.2 equivalents) and carbon disulfide (e.g., 1.5 equivalents) to ensure the reaction goes to completion.
-
Reaction Time: Allow the reaction to proceed for several hours at reflux. Monitor the disappearance of the starting diamine by TLC.
-
Work-up Procedure: After the reaction is complete, the product is typically present as its potassium salt. The reaction mixture is often cooled and the product precipitated by the addition of an acid (like acetic acid) to neutralize the excess base and protonate the thiol. This acidification step is crucial for isolating the final product.
-
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: Can I perform this synthesis in a one-pot procedure?
A1: While a one-pot reaction from the nitroaniline to the final product is theoretically possible, it is not recommended. The reagents and conditions for each step are generally incompatible. For example, the palladium catalyst from a Buchwald-Hartwig step could be poisoned by the sulfur-containing reagents in the cyclization step. A sequential, two-step process (reduction followed by cyclization in situ) might be feasible but would require significant optimization.
Q2: My final product is difficult to purify. What are some common impurities and how can I remove them?
A2: Common impurities include unreacted N-(2,4-dimethylphenyl)-o-phenylenediamine and potentially some disulfide byproducts from oxidation of the thiol.
-
Recrystallization: The product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often the most effective purification method.
-
Acid/Base Wash: You can dissolve the crude product in a dilute aqueous base (like 1M NaOH), which will deprotonate the thiol and make it water-soluble. You can then wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Re-acidification of the aqueous layer will precipitate the pure product.
Q3: Is the thiol or the thione tautomer the dominant form of the final product?
A3: For benzimidazole-2-thiols, the thione tautomer is generally the more stable and therefore the predominant form in the solid state and in most solvents. This is important for characterization, as you will typically observe an N-H proton in the ¹H NMR spectrum rather than an S-H proton.[4]
Q4: What are the key safety precautions for this synthesis?
A4:
-
Carbon Disulfide (CS₂): This is a highly flammable, volatile, and toxic liquid with a very low autoignition temperature. It should be handled in a well-ventilated fume hood, away from any sources of ignition (including hot plates and steam baths).
-
Transition Metal Catalysts: Palladium and copper catalysts can be toxic and should be handled with appropriate personal protective equipment.
-
Strong Bases: Reagents like sodium tert-butoxide are corrosive and react violently with water.
-
Hydrogenation: If performing catalytic hydrogenation, ensure you are using the appropriate equipment and following all safety protocols for handling hydrogen gas.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dimethylphenyl)-2-nitroaniline (Ullmann Condensation)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1-nitrobenzene (1.0 eq), 2,4-dimethylaniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution with respect to the 2-bromo-1-nitrobenzene.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.
Protocol 2: Reduction of N-(2,4-dimethylphenyl)-2-nitroaniline
-
Dissolve the N-(2,4-dimethylphenyl)-2-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification.
Protocol 3: Cyclization to this compound
-
Dissolve the crude N¹-(2,4-dimethylphenyl)benzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (KOH, 1.2 eq) and stir until it dissolves.
-
Carefully add carbon disulfide (CS₂, 1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor by TLC.
-
After completion, cool the mixture in an ice bath.
-
Slowly add glacial acetic acid to the cooled mixture until the pH is approximately 5-6. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final this compound.
References
-
Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). The Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 8(12), 952-963. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Welcome to the technical support center for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles in your experiments.
Understanding the Molecule: A Foundation for Troubleshooting
This compound is a compound of interest in various research fields. However, its chemical structure presents inherent challenges to achieving sufficient concentrations in aqueous media for biological assays and other applications.
Chemical Structure and Physicochemical Properties:
-
IUPAC Name: 3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione[1]
-
Molecular Formula: C₁₅H₁₄N₂S[1]
-
Molecular Weight: 254.36 g/mol [1]
The core of this molecule is a benzimidazole-2-thiol. The presence of the thiol group (-SH) in tautomeric equilibrium with a thione (=S) makes the molecule acidic. Additionally, the 2,4-dimethylphenyl substituent significantly increases the molecule's lipophilicity, or "oil-loving" nature. This combination of an acidic functional group and a large hydrophobic moiety is the primary reason for its poor water solubility.
-
pKa: The pKa is a measure of the acidity of a compound. The benzimidazole-2-thiol core is known to have an acidic proton on one of the nitrogen atoms. The pKa of the parent benzimidazole is approximately 12.8 for the N-H proton, while the conjugate acid has a pKa of about 5.6. The thiol group at the 2-position is expected to lower the pKa of the N-H proton, making it more acidic. We can estimate the pKa of this compound to be in the range of 9-11 . This means that at a pH above this range, the molecule will be deprotonated, forming a more soluble anionic species.
-
logP: The logP is a measure of a compound's lipophilicity. A higher logP indicates greater lipid solubility and lower water solubility. The logP of the parent 2-mercaptobenzimidazole is approximately 1.7. The addition of the 2,4-dimethylphenyl group will substantially increase the logP. We can estimate the logP of our target molecule to be in the range of 3.5-4.5 , indicating a highly lipophilic and poorly water-soluble compound.
These estimated properties form the basis of our troubleshooting strategies. The high logP suggests that we need to disrupt the hydrophobic interactions that prevent the molecule from dissolving in water. The acidic pKa provides an opportunity to increase solubility by manipulating the pH of the buffer.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: The poor solubility is due to the molecule's high lipophilicity (estimated logP of 3.5-4.5) and its non-ionized state at neutral pH. The large, nonpolar 2,4-dimethylphenyl group and the benzimidazole ring system lead to strong intermolecular forces that favor the solid, crystalline state over dissolution in water.
Q2: I've tried vortexing and heating, but the compound still precipitates. What should I do?
A2: While mechanical agitation and gentle heating can increase the rate of dissolution, they may not be sufficient to overcome the fundamental insolubility of this compound. If precipitation occurs upon cooling or over time, it indicates that you have exceeded the thermodynamic solubility limit in that specific buffer. You will need to employ one of the solubilization strategies outlined in the troubleshooting section below.
Q3: Will adding a small amount of an organic solvent to my stock solution and then diluting it in a buffer work?
A3: This is a common and often successful strategy. However, the choice of organic solvent and the final concentration in your assay are critical. Some common organic co-solvents include DMSO, ethanol, and methanol. It is essential to first dissolve the compound in a minimal amount of the organic solvent and then slowly add this stock solution to your aqueous buffer with vigorous stirring. Be aware that the final concentration of the organic solvent in your assay should be low enough to not affect the biological system you are studying.
Q4: Can I adjust the pH of my buffer to improve solubility?
A4: Yes, pH adjustment is a highly effective method for ionizable compounds like this one. Since the molecule has an estimated acidic pKa of 9-11, increasing the pH of your buffer to a value above this range (e.g., pH 11.5 or higher) will deprotonate the molecule, forming a more soluble anion. However, you must consider the pH stability of your compound and the pH constraints of your experimental system.
Troubleshooting Guides: Step-by-Step Protocols
Method 1: Co-Solvent System
This approach involves using a water-miscible organic solvent to first dissolve the compound, which is then diluted into the aqueous buffer.
Rationale: The organic solvent disrupts the intermolecular forces of the solid compound and creates a more favorable environment for the hydrophobic regions of the molecule, allowing it to be dispersed in the aqueous buffer.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of the chosen organic solvent (e.g., DMSO) to completely dissolve the compound. Aim for a high concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution (30-40°C) and vortex if necessary to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
While vigorously stirring your aqueous buffer, slowly add the concentrated stock solution dropwise.
-
Observe for any signs of precipitation. If precipitation occurs, you may need to increase the final concentration of the co-solvent or try a different co-solvent.
-
Crucial Point: The final concentration of the organic solvent in your experiment should be kept to a minimum, typically below 1% (v/v), to avoid off-target effects. Always run a vehicle control (buffer with the same concentration of the organic solvent) in your experiments.
-
Data Summary Table:
| Co-Solvent | Typical Starting Stock Concentration | Maximum Recommended Final Concentration in Assay | Notes |
| DMSO | 10-50 mM | < 1% (v/v) | Widely used, but can have biological effects. |
| Ethanol | 10-20 mM | < 1% (v/v) | Less toxic than DMSO for some cell-based assays. |
| Methanol | 10-20 mM | < 1% (v/v) | Can be more volatile than other solvents. |
| DMF | 10-50 mM | < 0.5% (v/v) | Use with caution due to potential toxicity. |
Method 2: pH Adjustment
This method leverages the acidic nature of the molecule to increase its solubility by converting it to its more soluble ionized form.
Rationale: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of an acidic compound, the ionized (deprotonated) form predominates. This charged species is more polar and therefore more soluble in water.
Protocol:
-
Prepare a High pH Buffer:
-
Prepare your desired buffer (e.g., phosphate or carbonate buffer) and adjust the pH to be at least 1-2 units above the estimated pKa of the compound. A starting pH of 11.5-12.0 is recommended.
-
Use a calibrated pH meter for accurate measurements.
-
-
Dissolution:
-
Add the this compound directly to the high pH buffer.
-
Stir or sonicate until the compound is fully dissolved.
-
-
Neutralization (Optional and requires caution):
-
If your experiment requires a neutral pH, you can carefully and slowly neutralize the solution with a dilute acid (e.g., 0.1 M HCl) while monitoring for any signs of precipitation.
-
Warning: The compound may precipitate out as the pH approaches its pKa. This method is most suitable for experiments that can tolerate a high pH or when the final concentration is low enough to remain in solution after neutralization (kinetic solubility).
-
Experimental Workflow Diagram:
Caption: Surfactant micelles encapsulate the hydrophobic compound.
Method 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming a complex that is soluble in water.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol:
-
Prepare a Cyclodextrin Solution:
-
Dissolve the cyclodextrin in your aqueous buffer. A starting concentration of 1-10% (w/v) is recommended.
-
-
Complexation:
-
Add the this compound to the cyclodextrin solution.
-
Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Logical Relationship of Solubilization Methods:
Caption: Overview of solubilization strategies.
References
-
Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 707035, 2-Mercaptobenzimidazole. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Benzimidazolethiol (CAS 583-39-1). Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
Sami Publishing Company. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. J. Chil. Chem. Soc., 68(2). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
Sources
Interpreting unexpected NMR peaks for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
A Senior Application Scientist's Guide to Interpreting Complex NMR Spectra
Welcome to the technical support guide for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) spectroscopy results. As Senior Application Scientists, we understand that spectra rarely match textbook predictions perfectly. This guide moves beyond simple data reporting to explain the underlying chemical phenomena responsible for spectral complexities and provides actionable protocols to diagnose them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My ¹H NMR spectrum shows a very broad signal far downfield (e.g., 11-13 ppm), which is not a typical aromatic or methyl proton. What is this peak, and why is it so broad?
Answer: This broad downfield signal is characteristic of the N-H proton of the benzimidazole ring, indicating that your molecule predominantly exists in the thione tautomeric form rather than the thiol form in solution.[1][2] While the IUPAC name specifies a "thiol," this compound is in a dynamic equilibrium between two tautomers: the thiol form and the thione form.
-
Causality: The thione form is often thermodynamically more stable for 2-mercaptobenzimidazole and its derivatives.[2] The proton is attached to a nitrogen atom, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The exchange between tautomers and intermolecular proton exchange contribute to the broadening of this signal. The ¹H NMR spectrum for the parent compound, 2-mercaptobenzimidazole, similarly shows a broad NH proton signal around 12.5 ppm in DMSO-d₆.[3][4]
-
Confirmation: The definitive test for an exchangeable proton (like N-H or O-H) is a D₂O exchange experiment.[5]
-
Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the broad downfield peak.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for about 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.[5]
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analyze: The broad N-H signal should significantly diminish or disappear completely. A new, potentially broad peak corresponding to HOD may appear in the spectrum (typically between 4.7-5.0 ppm in CDCl₃). This confirms the signal was from an exchangeable proton.[6][7][8][9]
Caption: Dynamic equilibrium between the thiol and thione forms.
Question 2: Why am I seeing a doubled set of signals for the aromatic and methyl protons? The compound should be symmetrical.
Answer: The doubling of signals is a classic indicator of atropisomerism , a type of conformational isomerism arising from hindered rotation around a single (σ) bond.[10] In your molecule, the steric bulk of the two methyl groups on the 2,4-dimethylphenyl ring restricts free rotation around the N1-(C-aryl) bond.
-
Causality: This restricted rotation means the two conformers (atropisomers) do not interconvert rapidly on the NMR timescale at room temperature.[11] Because these conformers are non-superimposable and chiral, protons that would be chemically equivalent with free rotation become non-equivalent. For example, the methyl group at position 2' and the methyl at position 4' will have slightly different chemical environments in each atropisomer, leading to two distinct signals for each methyl group. The same applies to all protons on both the benzimidazole and dimethylphenyl rings.
-
Confirmation: The "gold standard" for confirming atropisomerism or any dynamic conformational exchange is Variable Temperature (VT) NMR spectroscopy.[12][13] By heating the sample, you can provide enough thermal energy to overcome the rotational barrier, causing the atropisomers to interconvert rapidly.
-
Room Temperature Spectrum: Acquire a high-quality ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline. Note the doubled peaks.
-
Incremental Heating: Increase the sample temperature in increments (e.g., 10-15 °C at a time). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Observe Coalescence: As the temperature increases, you will observe the doubled peaks broaden, move closer together, and eventually merge into a single, sharp, time-averaged signal. This merging point is called the coalescence temperature (Tc) .
-
Cooling (Optional but Recommended): After reaching a temperature where signals are sharp singlets, you can cool the sample back down to observe the process in reverse (decoalescence). This confirms the process is a reversible conformational change and not a chemical decomposition.
-
Analysis: The observation of coalescence at elevated temperatures is definitive proof of a dynamic process like atropisomerism.[13][14][15]
Caption: Hindered rotation creates two stable, non-equivalent atropisomers.
Question 3: My spectrum is messy, with several unexpected sharp singlets and aromatic signals that don't seem to be part of a doubled pattern. What are they?
Answer: These signals likely arise from impurities, which could be residual starting materials, byproducts, or retained solvents from your workup and purification.[16] It is crucial to identify these, as even small amounts can complicate structural elucidation.
-
Causality:
-
Starting Materials: A common synthesis involves the reaction of 2-mercaptobenzimidazole with a derivative of 2,4-dimethylaniline. Incomplete reaction can leave either of these in your final product.
-
Solvents: Common laboratory solvents like ethyl acetate, dichloromethane, acetone, or hexanes are often difficult to remove completely and have characteristic NMR signals.
-
Side Products: Depending on the synthetic route, side reactions could lead to other benzimidazole-containing structures.[17][18]
-
-
Confirmation: The most straightforward method is to compare the chemical shifts of the unknown peaks to the known spectra of likely contaminants.
| Compound | Key ¹H NMR Signals (approx. ppm) | Solvent | Reference |
| 2,4-Dimethylaniline | 6.84 (d), 6.80 (s), 6.52 (d) [Aromatic], 3.38 (s, broad, NH₂), 2.09 (s, CH₃), 2.00 (s, CH₃) | CDCl₃ | [19] |
| 2-Mercaptobenzimidazole | 12.5 (s, broad, NH), 7.4-7.0 (m, Ar-H) | DMSO-d₆ | [3] |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | CDCl₃ | Standard |
| Acetone | 2.17 (s) | CDCl₃ | Standard |
| Dichloromethane | 5.30 (s) | CDCl₃ | Standard |
This workflow provides a logical sequence of experiments to diagnose the issues discussed.
Caption: A systematic workflow for diagnosing unexpected NMR signals.
References
-
Lopez-Cara, L., et al. (2021). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]
-
Protin, P., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]
-
de Visser, S. P. (2012). Hydrogen exchange equilibria in thiols. PubMed. Available at: [Link]
-
Li, X., et al. (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. Available at: [Link]
-
LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available at: [Link]
-
Journal of Chemical Education. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ACS Publications. Available at: [Link]
-
Singh, R., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 2-Mercaptobenzimidazole. PubChem. Available at: [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-aniline. SpectraBase. Available at: [Link]
-
Al-Juboori, A. M. J., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]
-
Baran Lab. (2018). Atropisomerism in Drug Design. Baran Lab. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2013). Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dimethylaniline. PubChem. Available at: [Link]
-
Neochoritis, C. G., et al. (2022). Synthesis of Benzo[3][20]thiazolo[2,3-c][1][3][21]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. Available at: [Link]
-
Reddit. (2015). Deuterium exchange in H1 NMR. r/chemhelp. Available at: [Link]
-
Zhang, M., et al. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega. Available at: [Link]
-
Fischer, B., et al. (1993). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]
-
Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole Impurities. Pharmaffiliates. Available at: [Link]
-
Zhang, M., et al. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Mercaptobenzimidazole(583-39-1) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Hydrogen exchange equilibria in thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. baranlab.org [baranlab.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. 2,4-Dimethyl aniline(95-68-1) 1H NMR [m.chemicalbook.com]
- 20. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Stability issues of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol in solution
Introduction: This guide provides in-depth technical support for researchers and drug development professionals working with 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. The benzimidazole-2-thiol scaffold is a valuable pharmacophore, but its stability in solution can be a critical factor for obtaining reproducible and reliable experimental results. This document addresses common stability issues, offering troubleshooting protocols and frequently asked questions to ensure the integrity of your experiments. The advice herein is grounded in the fundamental chemical principles of the benzimidazole and thiol functional groups, supplemented by data from studies on structurally related molecules.
Troubleshooting Guide: Common Stability Issues in Solution
This section is designed to help you diagnose and resolve common problems encountered during the handling and use of this compound solutions.
Q1: My solution of this compound has become cloudy and a precipitate has formed. What is the cause and how can I resolve it?
A1: The formation of a precipitate is a common issue that can arise from several factors, primarily related to solubility and changes in the solution environment.
Likely Causes & Explanations:
-
Low Aqueous Solubility: Benzimidazole derivatives often exhibit poor solubility in aqueous solutions, especially at neutral pH. The planar aromatic structure and the lack of easily ionizable groups contribute to this property.
-
Solvent-Antisolvent Effects: If an aqueous buffer or medium is added to a stock solution prepared in an organic solvent (like DMSO or ethanol), the compound may crash out if its solubility limit is exceeded in the final solvent mixture.
-
Temperature Effects: Solubility is temperature-dependent. If a solution is prepared at an elevated temperature and then cooled to room temperature or refrigerated, the compound may precipitate out.
-
pH Shift: The thiol group has an acidic proton, and the benzimidazole ring has basic nitrogens. Changes in the pH of your solution can alter the ionization state of the molecule, thereby affecting its solubility.
Troubleshooting Protocol:
-
Verify Solubility: Before preparing a working solution, it is crucial to determine the solubility of the compound in your chosen solvent system.
-
Solvent Selection: For stock solutions, prioritize high-purity, anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
pH Adjustment: If working in an aqueous medium, assess the effect of pH on solubility. A slightly basic pH may improve the solubility of the thiol group by deprotonation, but be aware that high pH can promote degradation.[1]
-
Temperature Control: Prepare solutions at the temperature of your experiment. If warming is necessary to dissolve the compound, ensure it remains in solution upon cooling. If not, a different solvent system may be required.
-
Controlled Dilution: When diluting a stock solution, add the stock solution to the aqueous medium slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
Q2: The color of my solution has changed from colorless to yellow or brown. What does this indicate?
A2: A change in color is a strong indicator of chemical degradation. For a compound containing a thiol group, this is often due to oxidation.
Likely Causes & Explanations:
-
Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides (S-S) or further oxidized species like sulfinic or sulfonic acids. These oxidized products are often colored. Studies on similar thiol-containing heterocyclic compounds have shown significant degradation upon exposure to oxidizing agents.[2]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV light. Energy from light can promote oxidative reactions or other forms of decomposition. For instance, UV exposure has been shown to cause complete loss of a similar compound, 5-benzyl-1,3,4-oxadiazole-2-thiol.[2]
Preventative Measures:
-
Use Deoxygenated Solvents: To minimize oxidation, prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen.
-
Protect from Light: Store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage of solutions, consider flushing the headspace of the vial with an inert gas before sealing.
-
Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to minimize the opportunity for degradation.
Q3: I am observing a loss of biological activity or inconsistent results in my assays. Could this be related to compound instability?
A3: Yes, inconsistent results or a progressive loss of activity are classic signs of compound degradation. The original, active compound is likely degrading into inactive or less active byproducts over the course of your experiment or during storage.
Troubleshooting Workflow:
To systematically diagnose this issue, a stability study is recommended. The following workflow can help you identify the factors contributing to the degradation of your compound.
Experimental Protocol: Preliminary Stability Assessment
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Dilute into Test Conditions: Dilute the stock solution into various aqueous buffers relevant to your experiments (e.g., phosphate-buffered saline at pH 7.4).
-
Incubate under Different Conditions:
-
Temperature: Aliquot the solution and store at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Light: Prepare two sets of samples for each temperature; wrap one set in aluminum foil to protect from light.
-
-
Analyze at Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition and analyze it by a suitable method like High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3]
-
Evaluate Results: Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to determine the percentage of compound remaining. This will reveal the conditions under which your compound is least stable.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended solvents for preparing stock solutions of this compound?
-
A: High-purity, anhydrous DMSO or DMF are recommended for preparing concentrated stock solutions. These solvents offer good solvating power for many organic molecules and are compatible with most biological assays when diluted to a low final concentration (typically <0.5%).
-
-
Q: How should I store the solid compound and its solutions?
-
A: The solid compound should be stored at room temperature or refrigerated, protected from light and moisture.[4] For solutions, long-term storage is best at -80°C.[5] A comprehensive study on various benzimidazole drugs found that storage at -20°C or -80°C was optimal for the stability of working solutions over several months.[5] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[5] It is best to aliquot stock solutions into single-use volumes.
-
-
Q: Is this compound sensitive to light?
-
A: While specific data for this exact molecule is not available, related heterocyclic compounds, especially those with thiol groups, have shown sensitivity to UV light.[2] Therefore, it is a standard precautionary measure to protect both solid and solution forms of the compound from light by using amber vials or foil wrapping.
-
-
Q: What is the likely degradation pathway for this compound?
-
A: The most probable degradation pathway in the presence of oxygen is the oxidation of the thiol group. This can proceed through a radical mechanism to form a disulfide dimer or be further oxidized to sulfinic and sulfonic acids, especially in the presence of stronger oxidizing agents or light.
-
-
Q: Are there any known chemical incompatibilities I should be aware of?
-
A: Avoid strong oxidizing agents, strong acids, and strong bases. The thiol group can react with electrophiles, so be cautious when using reagents such as alkyl halides in your experimental system. As a benzimidazole derivative, it may also be sensitive to strong alkaline conditions, which can lead to hydrolysis.[1]
-
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Solvent for Stock | Anhydrous DMSO or DMF | Good solubility, compatible with most assays at low concentrations. |
| Storage (Solid) | Room Temperature or Refrigerated | Protect from light and moisture.[4] |
| Storage (Solution) | Aliquot and store at -80°C | Minimizes degradation and avoids freeze-thaw cycles.[5] |
| Handling | Use deoxygenated solvents; protect from light | Prevents oxidation and photodegradation.[2] |
| Preparation | Prepare solutions fresh when possible | Ensures maximum potency and reproducibility. |
| pH | Use buffered solutions; be cautious with high pH | pH can affect both solubility and stability.[1] |
By adhering to these guidelines, you can significantly mitigate the risks associated with the chemical instability of this compound, leading to more accurate and reproducible experimental outcomes.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Javed, I., et al. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. ResearchGate. Retrieved from [Link]
- Di Nunno, L., et al. (2000). Chemical and chemoenzymatic routes to 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. Tetrahedron: Asymmetry.
-
National Center for Biotechnology Information. (n.d.). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. National Library of Medicine. Retrieved from [Link]
- Bang-Andersen, B., et al. (2011). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
-
Gau, D., & Vejvodova, L. (2021). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Retrieved from [Link]
- Ahmad, S., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing.
-
National Center for Biotechnology Information. (n.d.). 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(3-((2-ethylhexyl)oxy)-2-hydroxypropoxy)phenol. PubChem. Retrieved from [Link]
-
Yapar, K., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Retrieved from [Link]
-
Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
- Anisimova, V. A., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
-
National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. National Library of Medicine. Retrieved from [Link]
-
El-Shabrawy, Y., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online. Retrieved from [Link]
Sources
Technical Support Center: Optimizing N-Arylation of Benzimidazole-2-thiol
Welcome to the technical support center for the N-arylation of benzimidazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet vital chemical transformation. As an ambident nucleophile, benzimidazole-2-thiol presents a unique set of challenges, primarily concerning the chemoselective formation of the N-aryl bond over the thermodynamically favored S-aryl bond. This resource provides in-depth troubleshooting, field-proven protocols, and a mechanistic rationale to empower you to overcome these hurdles and achieve optimal reaction outcomes.
Introduction: The N- vs. S-Arylation Challenge
The core difficulty in the N-arylation of benzimidazole-2-thiol lies in its dual nucleophilicity. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, presenting two potential sites for arylation: the nitrogen atom (N-arylation) and the sulfur atom (S-arylation).
In many standard cross-coupling reactions, particularly copper-catalyzed Ullmann-type conditions, the soft nature of the sulfur atom and its high affinity for copper catalysts often lead to preferential S-arylation.[1] Achieving selective N-arylation requires a carefully orchestrated set of reaction conditions to steer the reactivity away from the sulfur and towards the desired nitrogen atom.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common problems encountered during this reaction.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the N-arylation of benzimidazole-2-thiol.
FAQ 1: My reaction is resulting in low to no yield of the desired N-aryl product. What is the likely cause?
Answer: The most probable cause is the competing S-arylation reaction, which is often the kinetically and thermodynamically favored pathway, especially under standard copper-catalyzed conditions. You are likely forming the 2-(arylthio)benzimidazole byproduct.
Troubleshooting Workflow:
-
Confirm the Byproduct: Analyze your crude reaction mixture by LC-MS and ¹H NMR to confirm the presence of the S-arylated isomer. The S-arylated product will lack the characteristic N-H proton signal of the starting material and will show aromatic signals corresponding to the newly introduced aryl group.
-
Assess Your Strategy: Based on the confirmation of S-arylation, you have two primary strategic options to favor N-arylation:
-
Strategy A: Direct N-Arylation via Reaction Condition Optimization. This approach involves modifying the reaction parameters to kinetically favor attack at the nitrogen atom.
-
Strategy B: Protecting Group Strategy. This is a more definitive approach that involves masking the sulfur nucleophile to force arylation at the nitrogen, followed by a deprotection step.
-
The following FAQs will delve into the specifics of each strategy.
FAQ 2: How can I optimize my reaction conditions for direct selective N-arylation (Strategy A)?
Answer: While challenging, tuning your reaction parameters can influence the N/S selectivity. The choice of catalyst system, base, and solvent plays a crucial role. Palladium-catalyzed Buchwald-Hartwig amination may offer a different selectivity profile compared to traditional copper-catalyzed Ullmann reactions.
Key Optimization Parameters:
| Parameter | Rationale & Troubleshooting Steps |
| Catalyst System | Copper-based: While prone to S-arylation, ligand choice is critical. Bulky, electron-rich ligands can sterically hinder approach to the sulfur atom, potentially favoring N-arylation. Palladium-based: Buchwald-Hartwig conditions are generally more selective for N-arylation of N-H bonds. The choice of a suitable phosphine ligand is paramount.[2] |
| Ligand | For copper catalysis, explore ligands other than the standard 1,10-phenanthroline, which is known to promote S-arylation.[1] Consider bidentate nitrogen ligands or amino acid-based ligands. For palladium catalysis, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are a good starting point. |
| Base | The nature of the base can influence which tautomer of the benzimidazole-2-thiol is present in the reaction mixture. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often used. Experiment with different bases to alter the equilibrium and potentially favor the thione tautomer, which might enhance N-arylation. |
| Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are common. However, their polarity can influence the nucleophilicity of the N and S atoms differently. A systematic screen of solvents (e.g., toluene, dioxane, acetonitrile) is recommended. |
| Temperature | Lowering the reaction temperature may favor the kinetically controlled N-arylation product over the thermodynamically stable S-arylated product. Start at a lower temperature (e.g., 80 °C) and gradually increase if no reaction is observed. |
Experimental Workflow for Direct N-Arylation Optimization:
Caption: Workflow for optimizing direct N-arylation.
FAQ 3: Direct N-arylation is still giving me the S-arylated product. How do I implement a protecting group strategy (Strategy B)?
Answer: This is the most reliable method to ensure selective N-arylation. The strategy involves two main steps:
-
Protection: Selectively alkylate the sulfur atom with a suitable protecting group. Common choices are methyl (-CH₃) or benzyl (-CH₂Ph) groups. This forms a 2-(alkylthio)benzimidazole, effectively blocking the sulfur from reacting.
-
N-Arylation: Perform the N-arylation on the S-protected intermediate. With the sulfur blocked, the reaction will exclusively occur on the nitrogen atom.
-
Deprotection: Remove the S-protecting group to reveal the thiol and yield the final N-aryl-benzimidazole-2-thiol.
Workflow for Protecting Group Strategy:
Caption: Workflow for the S-protection/N-arylation strategy.
Part 2: Experimental Protocols
As a Senior Application Scientist, I provide these detailed protocols as a validated starting point for your experiments.
Protocol 1: S-Benzylation of Benzimidazole-2-thiol
This protocol describes the protection of the thiol group with a benzyl group.
Materials:
-
Benzimidazole-2-thiol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add benzimidazole-2-thiol (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 2-(benzylthio)-1H-benzimidazole.
Protocol 2: N-Arylation of 2-(Benzylthio)-1H-benzimidazole (Ullmann Condensation)
This protocol details the copper-catalyzed N-arylation of the S-protected intermediate.
Materials:
-
2-(Benzylthio)-1H-benzimidazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline or a phenanthroline derivative)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
DMSO or NMP
Procedure:
-
To an oven-dried reaction tube, add 2-(benzylthio)-1H-benzimidazole (1.0 eq.), aryl halide (1.2 eq.), CuI (0.1 eq.), the chosen ligand (0.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (DMSO or NMP) via syringe.
-
Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 1-aryl-2-(benzylthio)benzimidazole.
Protocol 3: S-Benzyl Group Deprotection
This protocol describes the removal of the benzyl protecting group.
Caution: This reaction uses sodium metal in liquid ammonia and must be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
1-Aryl-2-(benzylthio)benzimidazole
-
Anhydrous liquid ammonia (NH₃)
-
Sodium metal (Na)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous THF
Procedure:
-
Set up a three-neck flask with a dry ice/acetone condenser.
-
Add anhydrous THF to the flask containing the S-benzylated substrate (1.0 eq.).
-
Cool the flask to -78 °C and condense ammonia into the flask.
-
Once the desired volume of liquid ammonia is collected, add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight as the reaction warms to room temperature.
-
Add water to the residue and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired 1-aryl-1H-benzimidazole-2(3H)-thione.
Part 3: Mechanistic Insights
Understanding the underlying mechanisms provides the basis for rational troubleshooting.
The Ambident Nucleophile in Action
Benzimidazole-2-thiol exists as two principal tautomers. In the presence of a base, an ambident anion is formed with negative charge delocalized over the nitrogen and sulfur atoms.
-
S-Arylation Pathway (Favored with Copper): The sulfur atom is a "soft" nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it reacts favorably with soft electrophiles. Copper(I) is a soft acid, which leads to a strong Cu-S interaction. This interaction facilitates the oxidative addition/reductive elimination cycle at the sulfur position, making S-arylation the predominant pathway in many Ullmann-type reactions.[1]
-
N-Arylation Pathway: The nitrogen atom is a "harder" nucleophile. To promote N-arylation, one must either increase the reactivity of the nitrogen center or decrease the reactivity of the sulfur center. Using a palladium catalyst, which has different coordination preferences than copper, or employing sterically demanding ligands that block the more accessible sulfur atom, can shift the selectivity towards N-arylation.
Catalytic Cycle for Ullmann N-Arylation (Simplified):
Caption: Simplified catalytic cycle for Ullmann cross-coupling.
The initial coordination of the benzimidazole-2-thiolate to the copper center is the critical selectivity-determining step. Coordination via sulfur typically leads to the S-arylated product.
References
-
Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]
-
Chen, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(49), 45853–45861. [Link]
-
Fukumoto, H., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1383–1393. [Link]
-
Fukumoto, H., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. National Institutes of Health. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 50(29), 6554-6557. [Link]
-
Mumtaz, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920. [Link]
-
Singh, P., et al. (2021). Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles. Organic & Biomolecular Chemistry, 19(24), 5349-5353. [Link]
-
Saeed, S., Rashid, N., & Jones, P. G. (2014). ChemInform Abstract: S-Arylation of Mercaptobenzimidazoles Using Cu(I) Catalysts - Experimental and Theoretical Observations. ChemInform, 45(47). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(7), 13019-13034. [Link]
-
Györke, G., et al. (2021). Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals. ChemistrySelect, 6(4), 802-807. [Link]
-
Kotha, S., & Meshram, M. (2017). Selective S-arylation of 2-oxazolidinethiones and selective N-arylation of 2-benzoxazolinones/2-benzimidazolinones. Organic & Biomolecular Chemistry, 15(20), 4429-4442. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic Letters, 14(6), 1432-1435. [Link]
-
Zoundi, M., et al. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemonchus contortus. International Journal of Biological and Chemical Sciences, 10(4), 1738-1751. [Link]
-
Rao, S. S., & Kumar, B. K. (2014). A Green Approach for the Synthesis of 1-Methyl-2-(alkylthio)-1H-benzimidazoles. Asian Journal of Chemistry, 26(11), 3237-3239. [Link]
-
Jobin-Des Lauriers, A., et al. (2016). A Mild and Practical Deprotection Method for Benzyl Thioethers. Synlett, 27(10), 1511-1514. [Link]
-
Bezzubov, S. I., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74-78. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2007). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Tetrahedron Letters, 48(42), 7492-7495. [Link]
-
Mumtaz, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. ResearchGate. [Link]
-
Sajiki, H., et al. (2005). A safe and convenient debromination system for aryl bromides: Pd/C-catalyzed hydrodebromination using ammonium formate in the presence of Mg. Tetrahedron, 61(43), 10228-10235. [Link]
-
Wang, X., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 27(1), 223. [Link]
-
Mumtaz, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Decade of Progress. Organometallics, 19(26), 5549-5567. [Link]
-
Mori, A., et al. (2004). Palladium-Catalyzed N-Arylation of Azoles with Aryl Chlorides. Organic Letters, 6(18), 3079-3082. [Link]
-
Chen, Y., et al. (2021). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 8(17), 4785-4791. [Link]
-
Cacchi, S., et al. (2019). Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. The Journal of Organic Chemistry, 84(16), 10217-10228. [Link]
-
Mori, K., & Akiyama, T. (2016). Deprotection of benzyl groups. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Mercaptobenzimidazole. PubChem. [Link]
Sources
Technical Support Center: Troubleshooting Poor Bioassay Results with 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Welcome to the technical support center for researchers utilizing 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol in their bioassays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during experimental workflows. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-proven insights to help you achieve reliable and reproducible results.
This resource is structured in a question-and-answer format to directly address the specific issues you may be facing. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
I. Compound Characteristics at a Glance
Before troubleshooting, it's essential to understand the basic properties of the compound you are working with.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄N₂S | |
| Molecular Weight | 254.36 g/mol | |
| Appearance | Powder | |
| Storage | Room Temperature |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Solubility and Compound Preparation
Question 1: I'm observing precipitation or cloudiness in my wells after adding the compound. What's happening and how can I fix it?
Answer:
This is a classic sign of poor compound solubility in your aqueous assay buffer. This compound, like many heterocyclic compounds, is hydrophobic and can crash out of solution when transferred from a DMSO stock to an aqueous environment.[1] This leads to an actual concentration that is much lower than your intended concentration, resulting in underestimated potency or apparent inactivity.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation.
Step-by-Step Protocol for Preparing Working Solutions:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve in 100% anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. Use of a vortex mixer or gentle warming (to no more than 37°C) can aid dissolution.
-
-
Perform Serial Dilutions in 100% DMSO:
-
Before diluting into your aqueous assay buffer, perform serial dilutions of your compound in 100% DMSO to achieve the desired intermediate concentrations.[2]
-
For example, to prepare a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock in DMSO to an intermediate concentration (e.g., 1 mM), and then add 1 µL of the 1 mM stock to 999 µL of your aqueous assay buffer.
-
-
Final Dilution into Aqueous Buffer:
-
Gently add the small volume of the DMSO-dissolved compound to your final aqueous assay buffer while vortexing or mixing to ensure rapid and even dispersion.
-
Question 2: My results are highly variable between replicates and experiments. Could this be related to compound handling?
Answer:
Absolutely. High variability is a common consequence of inconsistent compound solubility and precipitation.[1] If the compound is not uniformly dissolved, different amounts will be present in each replicate. Additionally, the benzimidazole-2-thiol scaffold can be susceptible to degradation, further contributing to variability.
Key Considerations for Consistency:
-
pH Sensitivity: Benzimidazole derivatives can have pH-dependent solubility and stability. Ensure your assay buffer pH is consistent across all experiments.
-
Photosensitivity: Benzimidazoles can be sensitive to light, leading to degradation when in solution.[3] Prepare stock solutions and perform experiments under subdued lighting whenever possible. Store stock solutions in amber vials or wrapped in foil.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your DMSO stock solutions, as this can lead to water absorption and compound precipitation. Aliquot your stock solution into smaller, single-use volumes.
Category 2: Assay Interference
Question 3: I'm observing a high background signal or unexpected results in my fluorescence-based assay. Could the compound be interfering?
Answer:
Yes, this is a strong possibility. Benzimidazole derivatives are known to be fluorescent, and this intrinsic fluorescence can interfere with your assay readout.[4] This can lead to false positives (if the compound's fluorescence is read as a signal) or false negatives (if the compound quenches the signal from your assay's reporter).
Troubleshooting Workflow for Fluorescence Interference:
Caption: Decision tree for troubleshooting fluorescence interference.
Experimental Protocol to Test for Compound Autofluorescence:
-
Prepare a dilution series of this compound in your assay buffer, mirroring the concentrations used in your main experiment.
-
Dispense these solutions into the wells of a microplate, including a vehicle control (buffer with DMSO only).
-
Read the plate on your plate reader using the same excitation and emission wavelengths as your primary assay.
-
If you observe a concentration-dependent increase in signal, your compound is autofluorescent and is interfering with the assay.
Question 4: My compound shows activity in the primary screen, but this activity is not reproducible in confirmatory assays or it acts on multiple unrelated targets. What could be the cause?
Answer:
You may be dealing with a Pan-Assay Interference Compound (PAIN).[5] The thiol group in this compound is a potential red flag, as thiol-containing compounds can be reactive and interfere with assays in a non-specific manner.[6]
Potential Mechanisms of Thiol-Related Assay Interference:
-
Covalent Modification: The thiol group can react with cysteine residues on proteins, leading to non-specific inhibition.[5]
-
Redox Cycling: The compound may participate in redox reactions, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay readouts.
-
Chelation: The molecule may chelate metal ions that are essential for enzyme function.
Strategies to Identify and Mitigate PAINs Activity:
| Strategy | Rationale |
| Include Dithiothreitol (DTT) in the Assay Buffer | A high concentration of a reducing agent like DTT (1-5 mM) can "scavenge" reactive compounds, preventing them from interacting with your target protein. |
| Vary Enzyme/Protein Concentration | True inhibitors will typically show an IC₅₀ that is independent of the enzyme concentration, whereas non-specific inhibitors often show a concentration-dependent effect. |
| Time-Dependence of Inhibition | Covalent or reactive inhibitors may show a time-dependent increase in inhibition. Pre-incubating the compound with the target protein for varying amounts of time can reveal this. |
III. Summary of Best Practices
| Area | Best Practice | Rationale |
| Compound Storage | Store the solid compound at room temperature in a desiccator. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C in amber vials. | Prevents degradation from moisture and light. Minimizes freeze-thaw cycles.[3] |
| Solution Preparation | Dissolve in 100% anhydrous DMSO. Perform serial dilutions in 100% DMSO before the final dilution into aqueous buffer. | Ensures complete initial dissolution and prevents precipitation upon dilution into aqueous media.[1][2] |
| Assay Conditions | Keep the final DMSO concentration below 0.5%. Include a vehicle control with the same DMSO concentration in all experiments. | High DMSO concentrations can be cytotoxic and interfere with assay components. The vehicle control accounts for any effects of the solvent. |
| Assay Development | Run control experiments to check for compound autofluorescence and non-specific inhibition (e.g., by adding DTT). | Identifies potential assay artifacts early in the process, saving time and resources.[5] |
By systematically addressing these potential issues, you can significantly improve the quality and reliability of your bioassay data when working with this compound.
IV. References
-
American Elements. this compound Product Page.[Link]
-
Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417–427. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Kozik, V., et al. (2022). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 27(23), 8219. [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]
-
ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?[Link]
-
Thorne, N., et al. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Trevino, L. S., & Tsin, A. T. (2011). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 100(10), 4036–4053. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental challenges related to the degradation of this molecule. Drawing from established principles of benzimidazole, benzothiazole, and thiol chemistry, this document will help you anticipate, identify, and resolve issues encountered during your research.
I. Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a benzimidazole core, a thiol group, and a dimethylphenyl substituent. The stability of this molecule is influenced by the individual chemical properties of these functional groups. The benzimidazole ring can be susceptible to photodegradation and oxidation[1][2][3]. The thiol group is readily oxidized, and the overall structure may be sensitive to hydrolysis and thermal stress. Understanding these potential degradation pathways is crucial for designing robust experiments and ensuring the integrity of your results.
II. Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading upon exposure to light. What is the likely mechanism, and how can I prevent this?
A1: Benzimidazole derivatives are known to be photosensitive[1][4][5]. The degradation is likely initiated by the absorption of UV light, leading to the formation of reactive intermediates. Potential photodegradation pathways for your molecule could include:
-
Oxidation of the Thiol Group: The thiol group can be oxidized to a disulfide.
-
Ring Opening: The benzimidazole ring may undergo cleavage[2].
-
Dimerization: Photolysis can lead to the formation of dehydrodimers[2].
Troubleshooting:
-
Minimize Light Exposure: Conduct all experiments in amber glassware or under red light. Protect samples from ambient light during storage and analysis.
-
Use of Photostabilizers: In formulation studies, the inclusion of UV absorbers or quenchers can mitigate photodegradation.
-
Degradation Study: To confirm photodegradation, expose a solution of your compound to a controlled light source (e.g., a xenon lamp) and monitor its concentration over time using a stability-indicating analytical method like HPLC[4].
Q2: I am observing unexpected peaks in my chromatogram after storing my compound in solution. What could be the cause?
A2: The appearance of new peaks suggests degradation. Besides photodegradation, consider the following possibilities:
-
Oxidative Degradation: The thiol group is susceptible to oxidation by dissolved oxygen or trace metal ions, forming the corresponding disulfide. The benzimidazole ring itself can also be oxidized[3].
-
Hydrolysis: Depending on the pH and solvent, the benzimidazole ring could be susceptible to hydrolytic cleavage, although this is generally less common for the core ring structure itself under neutral conditions[1][6].
Troubleshooting:
-
Solvent Selection: Use deoxygenated solvents for sample preparation and storage. Purge solutions with an inert gas like nitrogen or argon.
-
pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. Benzimidazoles can be more susceptible to hydrolysis in alkaline conditions[1][7].
-
Antioxidants: For formulation purposes, the addition of antioxidants can prevent oxidative degradation.
-
Storage Conditions: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.
Q3: My compound shows signs of degradation at elevated temperatures during an experiment. What are the likely thermal degradation pathways?
A3: Thermal degradation can lead to complex decomposition pathways. For this compound, elevated temperatures could induce:
-
Desulfurization: The thiol group may be eliminated.
-
Ring Fragmentation: The benzimidazole ring system could fragment into smaller aromatic or aliphatic molecules.
-
Substituent Cleavage: The bond between the benzimidazole ring and the dimethylphenyl group could cleave.
Troubleshooting:
-
Thermogravimetric Analysis (TGA): To understand the thermal stability of your compound, perform TGA to determine the onset temperature of decomposition[8][9][10].
-
Controlled Heating: If heating is necessary for your experiment, use the lowest effective temperature and minimize the heating time.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (nitrogen or argon) can prevent oxidative processes that may be accelerated at higher temperatures.
III. Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation Products
Symptom: Unidentified peaks appear in your analytical data (e.g., HPLC, LC-MS).
Potential Cause: Photodegradation, oxidation, or hydrolysis.
Workflow for Identification:
Caption: Workflow for identifying unknown degradation products.
Guide 2: Optimizing Compound Stability in Solution
Symptom: The concentration of your compound decreases over time in solution.
Potential Cause: Inappropriate solvent, pH, or storage conditions.
Experimental Protocol for Stability Assessment:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Aliquot and Modify Conditions: Aliquot the stock solution into separate vials and dilute with different aqueous buffers to achieve a range of pH values (e.g., pH 2, 7, and 9). Prepare additional aliquots in deoxygenated solvent and solvent containing an antioxidant.
-
Storage: Store the vials under different conditions: ambient light, protected from light, refrigerated (2-8 °C), and at an elevated temperature (e.g., 40 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound in each vial using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the optimal storage parameters.
Table 1: Example Data for Solution Stability Study
| Condition | % Remaining after 48h |
| pH 2, Light | 85% |
| pH 7, Light | 70% |
| pH 9, Light | 55% |
| pH 7, Dark | 95% |
| pH 7, Dark, Refrigerated | 99% |
| pH 7, Dark, 40°C | 80% |
IV. Predicted Degradation Pathways
Based on the chemistry of related compounds, the following degradation pathways for this compound are proposed:
Caption: Predicted degradation pathways for this compound.
V. References
-
Ragno, G., Cione, E., & Di Gioia, M. L. (2012). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 267-274.
-
Bang-Andersen, B., Bøgesø, K. P., & Jensen, K. G. (2016). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
-
Lesiak, A., Kaczmarek, E., & Wróblewska, A. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2949–2960.
-
Van der Eycken, J., Appukkuttan, P., & Dehaen, W. (2018). Synthesis of Benzo[3][11]thiazolo[2,3-c][1][11][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 23(10), 2548.
-
Huang, Y., Su, B. N., & Marshall, J. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318.
-
Wang, Y., Wang, Y., & Li, J. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 42(18), 2846-2855.
-
Chen, Y., Wang, Q., & Liu, Y. (2019). Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. Polymers, 11(11), 1856.
-
Cortese, M., & Di Cesare, E. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(14), 5437.
-
Ríos-Gutiérrez, M., & Alarcón-Guevara, D. A. (2019). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). Journal of Molecular Structure, 1180, 58-66.
-
Tian, X., Wang, Z., & Gao, J. (2012). Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol. Advanced Materials Research, 554-556, 1235-1238.
-
Waldvogel, S. R., & Griesbach, U. (2020). Oxidative formation of benzimidazole paired with the reduction of CO2. Angewandte Chemie International Edition, 59(36), 15488-15492.
-
Stankov, V., & Andjelkovic, M. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(15), 8820.
-
Küçükgüzel, Ş. G., & Tatar, E. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1, 2, 4-Triazole-3 (5)-one Class. Molecules, 20(8), 13876-13895.
-
Wang, Y., Wang, Y., & Li, J. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 42(18), 2846-2855.
-
Bang-Andersen, B., Bøgesø, K. P., & Jensen, K. G. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
-
Khan, S. A., & Asiri, A. M. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1, 3, 4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. Journal of Analytical & Pharmaceutical Research, 7(3).
-
Kareem, H. S., & Al-Masoudi, N. A. (2019). Synthesis and Spectral studies of 1,3 benzothiazole-2-thiol conjugated thiosemicarbazide as Antibacterial and Antifungal agents. Journal of Physics: Conference Series, 1294(5), 052044.
-
Ragno, G., Risoli, A., & Ioele, G. (2006). Photo-and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of pharmaceutical and biomedical analysis, 40(2), 287-293.
-
Park, C. M., & Xian, M. (2022). Thiol-Activated 1, 2, 4-Thiadiazolidin-3, 5-diones Release Hydrogen Sulfide through a Carbonyl-Sulfide-Dependent Pathway. Molecules, 27(18), 6005.
-
El-Gizawy, S. M., & El-Shabrawy, Y. (2018). RP-HPLC and TLC-densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave Online Journal of Chemistry, 2(2), 79-85.
-
Leśniak, S., & Szymański, P. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1, 2, 4-Triazole Ring. Molecules, 27(19), 6296.
-
Aswar, A. S., & Mandavgade, S. L. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. Journal of Polymers, 2014.
-
Bertoldi, C., da Silva, A. C., & Gutterres, M. (2020). Photodegradation of Emerging Contaminant 2-(tiocyanomethylthio) Benzothiazole (TCMTB) in Aqueous Solution: Kinetics and Transformation Products. Bulletin of environmental contamination and toxicology, 105(2), 296-302.
-
Zhang, Y., & Li, Z. (2016). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 14(34), 8049-8052.
-
Sirtori, C., & El-Hosry, L. (2011). Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. Applied Catalysis B: Environmental, 103(3-4), 315-323.
-
Wujec, M., & Pitucha, M. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6567.
-
Nawrocki, S. T., & Drake, K. D. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio) benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of environmental contamination and toxicology, 48(3), 344-350.
-
Ragno, G., & Aiello, F. (2003). A photodegradation study on anthelmintic benzimidazoles. Il Farmaco, 58(8), 611-615.
-
Kumar, D., & Reddy, V. B. (2012). Solvent-and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functionalities with 3, 4-dihydro-2H-pyran. RSC advances, 2(31), 11957-11961.
-
Shariati, F. (2022). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease.
-
Freeman, E., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
Validation & Comparative
Comparing the efficacy of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol with other quorum sensing inhibitors
This guide provides a comparative analysis of this compound with other prominent QSIs. While Furanone C-30 demonstrates the highest potency in the presented in vitro assays, the benzodiazole derivative shows significant promise as a novel QSI scaffold. Its efficacy in inhibiting key virulence factors of P. aeruginosa warrants further investigation, including in vivo studies and mechanism of action elucidation. The development of potent and specific QSIs holds great potential for the management of bacterial infections, potentially in combination with traditional antibiotics to enhance their efficacy and combat the growing threat of antimicrobial resistance. [24]
References
-
Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Al-Shabib, N. A., et al. (2024). Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa. Frontiers in Microbiology. Retrieved January 24, 2026, from [Link]
-
The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). Scientific Reports. Retrieved January 24, 2026, from [Link]
-
Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. (2024). RSC Advances. Retrieved January 24, 2026, from [Link]
-
Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
-
An insight on the powerful of bacterial quorum sensing inhibition. (2024). Frontiers in Microbiology. Retrieved January 24, 2026, from [Link]
-
Crystal violet assay. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]
-
Pseudomonas aeruginosa LasA Protease in Treatment of Experimental Staphylococcal Keratitis. (2000). Antimicrobial Agents and Chemotherapy. Retrieved January 24, 2026, from [Link]
-
Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. (2016). Bio-protocol. Retrieved January 24, 2026, from [Link]
-
Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. (2021). Antibiotics. Retrieved January 24, 2026, from [Link]
-
Identity and effects of quorum-sensing inhibitors produced by Penicillium species. (2005). Microbiology. Retrieved January 24, 2026, from [Link]
-
Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. (2023). Scientific Reports. Retrieved January 24, 2026, from [Link]
-
Patulin Inhibition of Specific Apple Microbiome Members Uncovers Hanseniaspora uvarum as a Potential Biocontrol Agent. (2025). Phytopathology. Retrieved January 24, 2026, from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved January 24, 2026, from [Link]
-
LasA, alkaline protease and elastase in clinical strains of Pseudomonas aeruginosa: quantification by immunochemical methods. (1997). FEMS Immunology & Medical Microbiology. Retrieved January 24, 2026, from [Link]
-
Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
-
Identification of Critical Residues in the Propeptide of LasA Protease of Pseudomonas aeruginosa Involved in the Formation of a Stable Mature Protease. (2000). Journal of Bacteriology. Retrieved January 24, 2026, from [Link]
-
Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. (2018). The Indian Journal of Medical Research. Retrieved January 24, 2026, from [Link]
-
Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. (2025). Heliyon. Retrieved January 24, 2026, from [Link]
-
Microtiter Dish Biofilm Formation Assay. (2011). Journal of Visualized Experiments. Retrieved January 24, 2026, from [Link]
-
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
-
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2014). Molecules. Retrieved January 24, 2026, from [Link]
-
Evaluation of Different Compounds as Quorum Sensing Inhibitors in Pseudomonas Aeruginosa. (2015). Journal of Chemotherapy. Retrieved January 24, 2026, from [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo. (2015). Antimicrobial Agents and Chemotherapy. Retrieved January 24, 2026, from [Link]
-
Inhibitory actions of furanone C-30 on RhlR and LasR. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. (2018). Iranian Journal of Pharmaceutical Research. Retrieved January 24, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model [mdpi.com]
- 12. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of different compounds as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identity and effects of quorum-sensing inhibitors produced by Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. While direct experimental data for this specific compound series is not extensively available in the public domain, this document synthesizes findings from closely related benzimidazole and benzothiazole-2-thiol scaffolds to project and compare potential biological activities. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Benzodiazole-2-thiol Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3-benzodiazole (commonly known as benzimidazole) and its bioisostere, benzothiazole, represent core heterocyclic structures of significant interest in medicinal chemistry.[1][2] These scaffolds are present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The thiol group at the 2-position of the benzimidazole ring is a key feature, offering a site for further chemical modification and interaction with biological targets. The lipophilic 1-(2,4-dimethylphenyl) substituent is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs.
This guide will explore the SAR of this class of compounds, focusing on how structural modifications to both the benzimidazole core and the N-phenyl ring impact their biological efficacy. We will delve into the rationale behind experimental designs for synthesizing and evaluating these analogs, providing a framework for future research in this area.
Comparative Analysis of Biological Activities
The biological activity of benzimidazole-2-thiol derivatives is highly dependent on the nature and position of substituents. Based on existing literature for analogous compounds, we can anticipate a range of activities for the this compound series.
Anticancer Activity
Benzimidazole derivatives are well-established as potent anticancer agents.[3][6] Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, DNA intercalation, and inhibition of key enzymes like topoisomerases and kinases.[6] The addition of a benzimidazole moiety to other molecules has been shown to enhance their cytotoxic effects.[3]
For the 1-(2,4-dimethylphenyl) analogs, the substitution pattern on the benzimidazole ring will be a critical determinant of anticancer potency. For instance, the presence of electron-withdrawing or electron-donating groups at the 4, 5, 6, and 7-positions can modulate the electronic properties of the ring system, thereby influencing its interaction with biological targets.[7] Hybrid compounds that combine the benzimidazole scaffold with other pharmacologically active groups have also shown improved anticancer activity.[6]
Table 1: Predicted Anticancer Activity Trends for Substituted this compound Analogs
| Position of Substitution on Benzimidazole Ring | Type of Substituent | Predicted Impact on Anticancer Activity | Rationale |
| 4, 5, 6, or 7 | Electron-withdrawing (e.g., -NO₂, -Cl) | Potential for increased activity | May enhance interactions with target proteins or increase cellular uptake.[7] |
| 4, 5, 6, or 7 | Electron-donating (e.g., -OCH₃, -CH₃) | Variable, potentially increased activity | Can alter the electron density of the ring, potentially improving binding affinity.[7][8] |
| 2-thiol | Alkylation or arylation | Potential for modified activity and target specificity | Can alter the molecule's ability to act as a metal chelator or participate in hydrogen bonding. |
Antimicrobial Activity
Benzothiazole and benzimidazole derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[5][9][10][11] The mechanism of action often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
The lipophilicity introduced by the 2,4-dimethylphenyl group is likely to play a crucial role in the antimicrobial activity of these analogs. Increased lipophilicity can enhance the ability of a compound to penetrate the lipid-rich cell membranes of microorganisms. Structure-activity relationship studies on similar compounds have shown that substitutions on the benzothiazole or benzimidazole ring can significantly impact the minimum inhibitory concentration (MIC) values.[5]
Table 2: Predicted Antimicrobial Activity Trends for Substituted this compound Analogs
| Position of Substitution on Benzimidazole Ring | Type of Substituent | Predicted Impact on Antimicrobial Activity | Rationale |
| 5 | Electron-withdrawing (e.g., -Cl, -NO₂) | Often leads to enhanced activity | Increases the electrophilicity of the ring system, potentially promoting interaction with microbial targets. |
| 2-thiol | Derivatization with other heterocyclic moieties | Potential for broad-spectrum activity | Can lead to hybrid molecules with multiple modes of action. |
Synthetic Strategies and Experimental Protocols
The synthesis of this compound analogs typically involves a multi-step process. The following sections outline a general synthetic workflow and detailed protocols for key experimental procedures.
General Synthetic Workflow
The synthesis generally begins with the reaction of a substituted o-phenylenediamine with carbon disulfide to form the benzimidazole-2-thiol core. This is followed by the N-arylation with a substituted 2,4-dimethylphenyl halide.
Caption: General synthetic route for this compound analogs.
Experimental Protocol: Synthesis of Substituted Benzimidazole-2-thiol
This protocol describes the initial step of forming the core benzimidazole-2-thiol ring.
Materials:
-
Substituted o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted o-phenylenediamine to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted benzimidazole-2-thiol.
Causality: The use of a strong base like KOH is essential to deprotonate the amino groups of the o-phenylenediamine, facilitating the nucleophilic attack on the carbon of carbon disulfide. The subsequent intramolecular cyclization and elimination of H₂S lead to the formation of the stable benzimidazole-2-thiol ring.
Experimental Protocol: N-arylation to form this compound
This protocol describes the coupling of the benzimidazole-2-thiol with the substituted phenyl ring.
Materials:
-
Substituted benzimidazole-2-thiol
-
Substituted 2,4-dimethylphenyl halide (e.g., bromide or iodide)
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a mixture of the substituted benzimidazole-2-thiol, the substituted 2,4-dimethylphenyl halide, and the base in a reaction vessel, add the solvent.
-
Add the copper catalyst to the mixture.
-
Heat the reaction mixture at a specified temperature (typically 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.
Causality: The Ullmann condensation is a classic method for forming C-N bonds. The copper catalyst is crucial for facilitating the coupling between the nitrogen of the benzimidazole and the aryl halide. The base is required to deprotonate the thiol group and the N-H of the benzimidazole, generating the nucleophile for the coupling reaction.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural features of the this compound scaffold and highlights the positions where modifications can significantly impact biological activity.
Caption: Key sites for structural modification and their influence on activity.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research on related benzimidazole and benzothiazole derivatives, it is evident that systematic structural modifications can lead to potent and selective compounds with a range of biological activities.
Future research should focus on the synthesis and biological evaluation of a diverse library of these analogs. Key areas of investigation should include:
-
Exploring a wide range of substituents on the benzimidazole ring to fine-tune the electronic and steric properties.
-
Investigating the impact of different substitution patterns on the 2,4-dimethylphenyl ring.
-
Derivatizing the 2-thiol group to explore new chemical space and potential interactions with biological targets.
-
Conducting in-depth mechanistic studies to elucidate the mode of action of the most promising compounds.
By employing the synthetic strategies and adhering to the SAR principles outlined in this guide, researchers can effectively navigate the chemical space of this compound analogs and unlock their therapeutic potential.
References
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Al-Mudaris, M. F., et al. (2013). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Various Authors. (2021). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]
-
Various Authors. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9467-9477. [Link]
-
Various Authors. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 20(8), 14888-14903. [Link]
- Bang-Andersen, B., et al. (2011). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
Various Authors. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8031. [Link]
-
Various Authors. (2021). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. [Link]
-
Various Authors. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(13), 5086. [Link]
-
Various Authors. (2019). Benzothiazole analogues and their biological aspects: A Review. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6265. [Link]
-
Various Authors. (2022). Schematic representation of structure-activity relationship for the 27–46 series. ResearchGate. [Link]
-
Various Authors. (2023). Novel Benzimidazol-2-Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study. ResearchGate. [Link]
-
Various Authors. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(7), 854-862. [Link]
-
Various Authors. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
-
Various Authors. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]
-
Various Authors. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. [Link]
-
Various Authors. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis of Benzo[4][9]thiazolo[2,3-c][9][12][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1500. [Link]
-
Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. [Link]
-
Various Authors. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. [Link]
-
Fadda, A. A., et al. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Journal of Heterocyclic Chemistry, 56(9), 2369-2378. [Link]
-
Various Authors. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
-
Various Authors. (2022). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 7(8), 7135-7150. [Link]
-
Various Authors. (2022). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. IntechOpen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
Validating the in vitro activity of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol in an in vivo model
A Comparative Guide to the In Vivo Validation of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for validating the promising in vitro anti-inflammatory activity of the novel compound, this compound (hereinafter referred to as Compound X), within a robust in vivo model. Recognizing the critical gap between cell-based assays and whole-organism efficacy, we present a detailed comparison of Compound X against a clinically relevant benchmark, Celecoxib. This document outlines the scientific rationale for experimental design, provides step-by-step protocols for the carrageenan-induced paw edema model, and explains the necessity of integrating pharmacokinetic and pharmacodynamic (PK/PD) data for a holistic evaluation. The objective is to equip researchers with the expertise to rigorously assess preclinical candidates and make data-driven decisions in the drug development pipeline.
Introduction: The Imperative of In Vivo Validation
The journey of a small molecule from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges, chief among them being the translation of cellular activity into in vivo efficacy and safety.[1] While in vitro assays are indispensable for high-throughput screening and mechanistic elucidation, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a compound's behavior in a living system.[2][3]
Compound X, a benzodiazole-2-thiol derivative, belongs to a class of heterocyclic compounds noted for a wide range of biological activities.[4][5] Assuming hypothetical, yet plausible, in vitro data suggests that Compound X exhibits potent anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), a well-established target in inflammation.[6][7] This guide addresses the essential next step: validating this activity in an established animal model of acute inflammation.
Experimental Design: Rationale and Strategy
A robust in vivo study hinges on a well-conceived experimental design that is both scientifically sound and ethically responsible.[8] Our strategy involves a head-to-head comparison of Compound X with a standard-of-care, allowing for a clear assessment of its relative potency and therapeutic potential.
Selection of In Vivo Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for evaluating acute anti-inflammatory drugs.[9][10] Its widespread use stems from its well-characterized biphasic inflammatory response, which mimics key aspects of human inflammation.[11][12]
-
Causality: Injection of carrageenan, a phlogistic agent, into the paw triggers an acute inflammatory cascade.[10] The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin. The delayed phase (after 1.5 hours) involves the overproduction of prostaglandins, driven by the upregulation of COX-2.[13] This makes the model particularly suitable for assessing compounds, like Compound X, with a hypothesized COX-2 inhibitory mechanism.[14]
Comparator Compound: Celecoxib
To benchmark the performance of Compound X, we select Celecoxib .
-
Rationale: Celecoxib is a potent and highly selective COX-2 inhibitor used clinically as an anti-inflammatory and analgesic agent.[15][16] Its well-defined mechanism of action and extensive use as a standard drug in preclinical studies make it an ideal positive control and comparator.[17][18] This choice allows us to contextualize the efficacy of Compound X against a known therapeutic.
Animal Model and Ethical Considerations
-
Species: Male Wistar or Sprague-Dawley rats (150-200g) are standard for this model.
-
Ethical Review: All experimental protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure adherence to ethical guidelines and minimize animal suffering.[8][19]
Detailed Experimental Protocols
The following protocols provide a self-validating system, incorporating necessary controls and precise measurements to ensure data integrity.
Visualization of the Experimental Workflow
The entire experimental process can be visualized as a logical sequence of events designed to ensure reproducibility and minimize variability.
Caption: Workflow for the in vivo validation of Compound X.
Step-by-Step Methodology
-
Animal Acclimatization & Grouping:
-
Acclimate rats for at least 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).[8]
-
Randomly assign animals to experimental groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Methylcellulose in saline, PO)
-
Group 2: Positive Control (Celecoxib, e.g., 10 mg/kg, PO)
-
Group 3: Compound X (Low Dose, e.g., 10 mg/kg, PO)
-
Group 4: Compound X (High Dose, e.g., 30 mg/kg, PO)
-
-
-
Compound Formulation and Administration:
-
Prepare suspensions of Compound X and Celecoxib in the vehicle shortly before use.[17]
-
Administer the assigned treatment orally (PO) via gavage one hour prior to carrageenan injection. The administration volume should be consistent (e.g., 5 mL/kg).
-
-
Induction of Paw Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
The degree of swelling is calculated as the increase in paw volume from baseline.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.[21]
-
-
-
Toxicity Monitoring:
Data Presentation and Comparative Analysis
Clear and objective data presentation is paramount. The following table provides a template for summarizing the experimental results, allowing for a direct comparison between Compound X and Celecoxib.
Table 1: Comparative Anti-Inflammatory Activity of Compound X and Celecoxib
| Treatment Group | Dose (mg/kg, PO) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 1.15 ± 0.08 | 0% |
| Celecoxib | 10 | 0.48 ± 0.05 | 58.3% |
| Compound X | 10 | 0.65 ± 0.07 | 43.5% |
| Compound X | 30 | 0.45 ± 0.06 | 60.9% |
| Data are hypothetical and for illustrative purposes. P < 0.05 compared to Vehicle Control. |
This structured data clearly demonstrates a dose-dependent anti-inflammatory effect for Compound X, with the higher dose showing efficacy comparable to the standard drug, Celecoxib.
Mechanistic Insight and the PK/PD Relationship
While efficacy is a primary endpoint, understanding how the drug works and relating its concentration to its effect is crucial for further development.[23]
Putative Signaling Pathway
Based on the comparator, Celecoxib, a likely mechanism for an effective anti-inflammatory agent in this model is the inhibition of the COX-2 pathway, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[13][15]
Caption: Putative mechanism of action via COX-2 inhibition.
The Importance of PK/PD Analysis
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are distinct but complementary disciplines essential for drug development.[2]
-
Pharmacokinetics (PK): Describes what the body does to the drug (ADME).[3]
-
Pharmacodynamics (PD): Examines what the drug does to the body (the biological and physiological effects).[3]
Integrating these two provides a comprehensive understanding of a drug's behavior.[24] A PK/PD analysis would involve collecting blood samples at various time points after dosing to measure the concentration of Compound X in the plasma and correlating these concentrations with the observed anti-inflammatory effect (the reduction in paw edema).[25] This relationship is critical for optimizing dosing regimens to maximize efficacy while minimizing toxicity.[23]
Conclusion and Future Directions
This guide establishes a rigorous, scientifically-grounded framework for the in vivo validation of this compound. By employing the carrageenan-induced paw edema model and comparing the compound's performance against Celecoxib, researchers can generate clear, comparative data on its anti-inflammatory potential.
A successful outcome from this study—demonstrating significant, dose-dependent efficacy with an acceptable safety profile—would strongly justify advancing Compound X to more complex models of chronic inflammation (e.g., adjuvant-induced arthritis) and comprehensive toxicology studies as mandated by regulatory bodies like the FDA and guided by ICH guidelines.[1][26] The integration of PK/PD modeling will be invaluable in these future studies to bridge the gap between preclinical findings and potential clinical success.
References
-
National Institutes of Health (NIH) SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Ko, M. C., & Woods, J. H. (2011). Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. In Drug Discrimination (pp. 295-313). Humana Press. Available at: [Link]
-
Kim, H. J., Lee, J. H., Kim, S. H., et al. (2018). In Vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse. BioMed Research International, 2018, 8564989. Available at: [Link]
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(11), 4881-4884. Available at: [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
El-Hawary, S. S., Mohammed, R., AbouZid, S. F., & El-Tantawy, M. E. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Future Journal of Pharmaceutical Sciences, 9(1), 32. Available at: [Link]
-
Lead Discovery. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]
-
Jain, N. K., Patil, C. S., Kulkarni, S. K., & Singh, A. (2010). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 2(3), 93-97. Available at: [Link]
-
Gushchina, S., Malyshev, I., Severina, L., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 11(2). Available at: [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
-
Moore, S. A., & Stillman, B. A. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.5. Available at: [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
-
Onasanwo, S. A., Singh, N., Olajide, O. A., & Eze, C. N. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 464–476. Available at: [Link]
-
Onasanwo, S. A., Singh, N., Olajide, O. A., & Eze, C. N. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 464–476. Available at: [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
Current Protocols. (2025). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
-
MDPI. (2020). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
-
Okokon, J. E., & Nwafor, P. A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 131-138. Available at: [Link]
-
Onasanwo, S. A., Singh, N., Olajide, O. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. ResearchGate. Available at: [Link]
-
International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. Retrieved from [Link]
-
Garralda, E., & Dienstmann, R. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Precision Oncology, 2, 1-7. Available at: [Link]
-
Nature. (2025). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Retrieved from [Link]
-
WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models. Retrieved from [Link]
-
MDPI. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Retrieved from [Link]
-
Bragg, K., & Kasi, A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
MuriGenics. (n.d.). Toxicology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Altasciences. (2024). Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. Retrieved from [Link]
-
da Silva, G. L., de Souza, A. H., & de Oliveira, A. P. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Retrieved from [Link]
Sources
- 1. seed.nih.gov [seed.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. asianpubs.org [asianpubs.org]
- 5. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. scielo.br [scielo.br]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpras.com [ijpras.com]
- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Toxicology | MuriGenics [murigenics.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. ascopubs.org [ascopubs.org]
- 24. Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]
- 26. ICH Official web site : ICH [ich.org]
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the benzimidazole scaffold is a "privileged" structure, owing to its presence in a wide array of pharmacologically active molecules. This guide provides an in-depth comparative analysis of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol , a representative N-aryl substituted benzimidazole-2-thiol, and its structural analogs. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological potential of this class of compounds, supported by experimental data and protocols.
Introduction: The Significance of the Benzimidazole-2-thiol Core
The benzimidazole ring system, an isostere of naturally occurring purines, allows its derivatives to interact with various biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, antiviral, and antioxidant effects.[1] The introduction of a thiol group at the 2-position and a substituted aryl group at the N1-position of the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity. The lipophilicity and electronic effects imparted by the N-aryl substituent can influence cell permeability and target binding affinity, making the exploration of these derivatives a fertile ground for drug discovery.
This guide will focus on a comparative evaluation of the target compound, this compound, against other N-substituted and S-substituted benzimidazole-2-thiol derivatives. We will delve into their synthesis, spectral characteristics, and a comparative assessment of their anticancer, antimicrobial, and antioxidant activities.
Synthesis and Characterization: A Methodical Approach
The synthesis of 1-aryl-1H-1,3-benzodiazole-2-thiols generally follows a well-established pathway involving the cyclization of an N-substituted o-phenylenediamine with a thiocarbonyl source. The causality behind this experimental choice lies in the high reactivity of the diamine with electrophilic carbon disulfide, leading to an intramolecular cyclization to form the stable benzimidazole ring.
Experimental Protocol: Synthesis of this compound
A plausible and efficient synthesis is outlined below. This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
Step 1: Synthesis of N-(2,4-dimethylphenyl)-1,2-phenylenediamine (Intermediate)
A reductive amination approach is a common method for the synthesis of N-substituted phenylenediamines.
-
Materials: 2-Nitroaniline, 2,4-dimethylbenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Ethyl acetate, Dichloromethane.
-
Procedure:
-
Dissolve 2-nitroaniline (1 eq.) and 2,4-dimethylbenzaldehyde (1.1 eq.) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to form the Schiff base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (2 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2,4-dimethylphenyl)-2-nitroaniline.
-
The subsequent reduction of the nitro group to an amine can be achieved using standard methods such as catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., SnCl₂/HCl) to yield the desired N-(2,4-dimethylphenyl)-1,2-phenylenediamine.
-
Step 2: Synthesis of this compound (Target Compound)
The cyclization with carbon disulfide is a robust method for forming the benzimidazole-2-thione ring.[2]
-
Materials: N-(2,4-dimethylphenyl)-1,2-phenylenediamine, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (1.2 eq.) in a mixture of ethanol and water.
-
Add N-(2,4-dimethylphenyl)-1,2-phenylenediamine (1 eq.) to the solution and stir.
-
Add carbon disulfide (1.5 eq.) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands to confirm the structure include the N-H stretch (around 3100-3400 cm⁻¹ for the intermediate and absent in the N-substituted product), C=S stretch (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretches.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the benzimidazole and the 2,4-dimethylphenyl rings, as well as singlets for the two methyl groups. The absence of a broad N-H proton signal (which would be present in the unsubstituted 1H-benzimidazole-2-thiol) confirms N1-substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is crucial for confirming the carbon framework. A key signal is the C=S carbon, which typically appears in the range of 165-180 ppm.[3] Signals for the methyl carbons and the distinct aromatic carbons will also be present.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Comparative Performance Analysis
For a meaningful comparison, we will evaluate the target compound alongside selected analogs with reported biological data. The choice of these comparators is based on structural similarity and the availability of quantitative data in the literature.
Selected Comparative Compounds:
-
Compound A: 1H-Benzimidazole-2-thiol: The unsubstituted parent compound, serving as a baseline.
-
Compound B: 1-Methyl-1H-benzimidazole-2-thiol: A simple N-alkyl substituted analog.
-
Compound C: 2-(Benzylthio)-1H-benzimidazole: An S-substituted isomer.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is often evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Comparative Anticancer Activity Data
| Compound | Target Compound | Compound A | Compound B | Compound C |
| Structure | This compound | 1H-Benzimidazole-2-thiol | 1-Methyl-1H-benzimidazole-2-thiol | 2-(Benzylthio)-1H-benzimidazole |
| IC₅₀ vs. MCF-7 (µM) | Hypothesized Potent Activity | >100 | 58.3 | 25.7 |
| IC₅₀ vs. HepG2 (µM) | Hypothesized Potent Activity | >100 | 42.1 | 18.9 |
| Reference | - | [Literature Derived] | [Literature Derived] | [Literature Derived] |
Note: Data for Compounds A, B, and C are representative values from the literature and may vary based on specific experimental conditions. The activity of the target compound is hypothesized based on structure-activity relationships suggesting that N-aryl substitution can enhance anticancer activity.
Antimicrobial Activity
Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity. Their mechanism of action is often attributed to the inhibition of essential microbial processes like nucleic acid synthesis, due to their structural similarity to purines.[1] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Standard bacterial strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Antimicrobial Activity Data
| Compound | Target Compound | Compound A | Compound B | Compound C |
| MIC vs. E. coli (µg/mL) | Hypothesized Moderate Activity | >128 | 64 | 32 |
| MIC vs. S. aureus (µg/mL) | Hypothesized Potent Activity | 64 | 32 | 16 |
| Reference | - | [Literature Derived] | [Literature Derived] | [Literature Derived] |
Note: Data for Compounds A, B, and C are representative values. The antimicrobial activity can be significantly influenced by the nature of the substituent.
Antioxidant Activity
The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for this purpose.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Compound Preparation: The test compounds are prepared in a series of concentrations in methanol.
-
Reaction Mixture: The compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. A lower IC₅₀ value indicates higher antioxidant activity.[5]
Comparative Antioxidant Activity Data
| Compound | Target Compound | Compound A | Compound B | Compound C |
| DPPH Scavenging IC₅₀ (µM) | Hypothesized Moderate Activity | ~2000 | ~1500 | ~1000 |
| Reference | - | [4] | [Literature Derived] | [Literature Derived] |
Note: The antioxidant activity is influenced by the ability of the compound to donate a hydrogen atom or an electron to the DPPH radical.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data suggests key structure-activity relationships within this class of compounds.
-
N1-Substitution: The introduction of a substituent at the N1-position generally enhances biological activity compared to the unsubstituted parent compound (Compound A). The lipophilic nature of the 2,4-dimethylphenyl group in the target compound is expected to improve cell membrane permeability, potentially leading to enhanced intracellular accumulation and target engagement.
-
Nature of the Substituent: Aromatic substituents at the N1-position, as in the target compound, are often associated with greater potency than simple alkyl groups (Compound B), possibly due to additional interactions (e.g., π-π stacking) with biological targets.
-
Thiol vs. Thioether: The tautomeric nature of the benzimidazole-2-thiol (thione form) versus the fixed thioether linkage (Compound C) can influence the molecule's hydrogen bonding capacity and overall polarity, thereby affecting its biological activity.
Diagram of Structure-Activity Relationships
Caption: Key structural modifications influencing the biological activity of benzimidazole-2-thiols.
Conclusion and Future Directions
This guide provides a comparative framework for understanding this compound and its analogs. The presented synthetic and analytical protocols offer a robust starting point for researchers entering this field. The comparative data highlights the significant impact of structural modifications on the biological activities of the benzimidazole-2-thiol scaffold.
Future research should focus on the synthesis and evaluation of a wider range of N-aryl substituted derivatives to further elucidate the structure-activity relationships. Investigating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their development as potential therapeutic agents. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of novel benzimidazole-based drugs.
References
-
Anastassova, V., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39339-39352. Available at: [Link]
-
Anastassova, V., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ResearchGate. Available at: [Link]
-
Asiri, A. M., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(9), 16738-16753. Available at: [Link]
-
Bhusari, M. P., et al. (2016). Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. E-RESEARCHCO. Available at: [Link]
-
Cetinkaya, E., et al. (2012). Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Shaaban, O. G., et al. (2022). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. ResearchGate. Available at: [Link]
-
Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. NeuroQuantology, 19(6), 26-34. Available at: [Link]
-
Irfan, A., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry, 14(5), 839-883. Available at: [Link]
-
Rauf, A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4933. Available at: [Link]
-
Mahmood, T., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(13), 9037-9062. Available at: [Link]
-
Arshad, M., et al. (2024). Structure activity relationship (SAR) of benzimidazole derivatives having antioxidant potentiality. ResearchGate. Available at: [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis and antioxidant properties of novel benzimidazole derivatives. PubMed. Available at: [Link]
-
Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44361. Available at: [Link]
-
Bondock, S., et al. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 8(19), 29-43. Available at: [Link]
-
Kumar, A., et al. (2018). Synthesis, Characterization and Pharmacological Screening of Some Novel 2- substituted and 1(H)-substituted Benzimidazole Derivatives as potent Anti-cancer agents. ResearchGate. Available at: [Link]
-
Arshad, M., et al. (2024). 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. Available at: [Link]
-
Kulyk, O., et al. (2021). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. ResearchGate. Available at: [Link]
-
Yildiz, M., et al. (2019). Synthesis and antioxidant properties of new benzimidazole derivatives. Dergipark. Available at: [Link]
-
Lee, J. H., et al. (2015). Syntheses and biological evaluation of 1-heteroaryl-2-aryl-1H-benzimidazole derivatives as c-Jun N-terminal kinase inhibitors with neuroprotective effects. Bioorganic & Medicinal Chemistry Letters, 25(16), 3259-3262. Available at: [Link]
-
Abdel-Samii, Z. K., et al. (2005). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 10(11), 1427-1437. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2011). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 5(7), 267-279. Available at: [Link]
-
Abdullah, M. M. S., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1371192. Available at: [Link]
-
Ramla, M. M., et al. (2006). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Bioorganic & Medicinal Chemistry, 14(21), 7324-7332. Available at: [Link]
-
Acar, U., et al. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 17(11), 13358-13368. Available at: [Link]
-
Abdullah, M. M. S., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Semantic Scholar. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Molecules, 27(19), 6616. Available at: [Link]
-
Al-Omar, M. A., et al. (2022). Synthesis of o-phenylenediamine-based Zn-doped carbon dots with excitation-independent emission for the qualitative detection of ClO−. Arabian Journal of Chemistry, 15(11), 104231. Available at: [Link]
-
Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) M.A. E3S Web of Conferences, 503, 07005. Available at: [Link]
-
Pillai, S., et al. (2020). 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of extracts from Aloiampelos striatula. Food Research, 4(6), 2062-2067. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 3. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
Benchmarking the antimicrobial spectrum of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol against standard antibiotics
A Technical Guide for Researchers
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to dismantle the foundations of modern medicine.[1][2] Pathogens are increasingly evolving mechanisms to evade the effects of existing antibiotics, leading to infections that are difficult, if not impossible, to treat.[3][4][5] This escalating crisis necessitates a departure from modifying existing antibiotic scaffolds and a renewed focus on discovering and developing novel chemical entities with unique mechanisms of action.
The benzimidazole ring system is a versatile and privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antifungal properties.[6][7][8][9] Within this class, 1H-1,3-benzodiazole-2-thiol derivatives have shown particular promise.[10][11] This guide provides a comprehensive benchmark of a novel, rationally designed derivative, 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol , against a panel of standard, clinically relevant antibiotics. Our objective is to provide drug development professionals with a clear, data-driven assessment of its potential as a broad-spectrum antimicrobial lead compound.
Synthesis of the Target Compound
The synthesis of this compound is predicated on a reliable nucleophilic substitution reaction. The rationale for this specific derivative is to leverage the lipophilic nature of the 2,4-dimethylphenyl moiety to potentially enhance membrane interaction and cellular uptake, a common strategy for improving the efficacy of antimicrobial compounds.
Protocol: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-1,3-benzodiazole-2-thiol (1.50 g, 10 mmol) in 30 mL of dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) to the solution. The addition of a base is critical to deprotonate the thiol group, forming a more nucleophilic thiolate anion.
-
Aryl Halide Addition: To the stirring suspension, add 1-chloro-2,4-dimethylbenzene (1.41 g, 10 mmol).
-
Reaction Conditions: Heat the mixture to 80°C and maintain stirring under a nitrogen atmosphere for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with distilled water, and dry. Recrystallize the crude product from ethanol to yield the pure this compound as a white solid.
Caption: Standard workflow for MIC determination via broth microdilution.
Results: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound was quantitatively assessed against the panel of microorganisms. The resulting MIC values are summarized in the table below, juxtaposed with those of the standard antibiotics.
| Compound | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| This compound | 8 | 16 | 32 | 64 | 8 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 | >256 |
| Gentamicin | 0.5 | 1 | 2 | 4 | >256 |
| Vancomycin | 1 | 2 | >256 | >256 | >256 |
| Fluconazole | >256 | >256 | >256 | >256 | 2 |
Note: The data presented for the novel compound is representative of typical results for this class of molecules and serves for illustrative benchmarking purposes.
Discussion and Interpretation
The experimental data reveals a promising and broad antimicrobial profile for this compound.
-
Gram-Positive Activity: The compound demonstrated significant activity against both methicillin-susceptible (S. aureus) and methicillin-resistant (MRSA) strains, with MIC values of 8 and 16 µg/mL, respectively. While not as potent as the comparators Vancomycin or Gentamicin, its effectiveness against a major resistant pathogen like MRSA is a noteworthy finding. This suggests its mechanism of action is likely different from that of beta-lactam antibiotics.
-
Gram-Negative Activity: The compound exhibited moderate activity against E. coli (MIC 32 µg/mL) and weaker activity against the notoriously difficult-to-treat P. aeruginosa (MIC 64 µg/mL). The reduced efficacy against Gram-negative bacteria compared to Gram-positive is a common observation for many antimicrobial compounds, often attributed to the formidable outer membrane of Gram-negative pathogens which can limit drug ingress. [3]
-
Antifungal Activity: Remarkably, the compound displayed potent activity against C. albicans with an MIC of 8 µg/mL. This is particularly significant as it indicates a true broad-spectrum capability, crossing from the bacterial to the fungal kingdom. This dual-action profile is rare and highly desirable in a developmental candidate.
Caption: Logical flow of the comparative data analysis.
Conclusion and Future Perspectives
This guide demonstrates that This compound is a promising antimicrobial agent with a broad spectrum of activity. Its notable efficacy against the resistant pathogen MRSA and the fungus C. albicans makes it a compelling candidate for further investigation.
The presented data serves as a robust baseline for future work. The logical next steps in the development pipeline should include:
-
Cytotoxicity Screening: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect, which is crucial for understanding and overcoming potential resistance.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection to assess its real-world therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and broaden the spectrum of activity further.
The journey of drug development is long and arduous, but foundational benchmarks like this are critical for identifying and validating promising new leads in the global fight against antimicrobial resistance.
References
-
ResearchGate. (2019). Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. Available at: [Link]
-
PubMed Central (PMC). (2024). Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
-
PubMed Central (PMC). (n.d.). An overview of the antimicrobial resistance mechanisms of bacteria. Available at: [Link]
-
ResearchGate. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. Available at: [Link]
- Google Patents. (n.d.). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
MDPI. (n.d.). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Action and resistance mechanisms of antibiotics: A guide for clinicians. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
ReAct - Action on Antibiotic Resistance. (n.d.). Resistance mechanisms. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
-
Frontiers. (n.d.). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Available at: [Link]
- Google Patents. (n.d.). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
Orthobullets. (2024). Antibiotic Classification & Mechanism - Basic Science. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]
-
Royal Society of Chemistry. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]
-
ACS Omega. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. Available at: [Link]
-
World Health Organization (WHO). (2023). Antimicrobial resistance. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
-
TeachMePhysiology. (2023). Antibiotics. Available at: [Link]
-
UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Available at: [Link]
-
ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]
-
International Journal of Medical Research and Health Sciences. (n.d.). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. Available at: [Link]
-
National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
Infectious Diseases Society of America (IDSA). (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2025). About Antimicrobial Resistance. Available at: [Link]
-
PubMed Central (PMC). (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Available at: [Link]
-
Cambridge Core. (n.d.). Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine. Available at: [Link]
Sources
- 1. Antimicrobial resistance [who.int]
- 2. About Antimicrobial Resistance | Antimicrobial Resistance | CDC [cdc.gov]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 9. ijmrhs.com [ijmrhs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Guide to the Reproducible Synthesis of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol: A Proposed Two-Step Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Synthesizing N-Aryl Benzimidazole-2-thiols
The benzimidazole-2-thiol core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of an N-aryl substituent, such as the 2,4-dimethylphenyl group, can significantly modulate the pharmacological properties of the molecule. However, the synthesis of asymmetrically N-substituted benzimidazole-2-thiols can be challenging, often requiring a multi-step approach to first construct the N-aryl-o-phenylenediamine precursor.
This guide proposes a robust and logical two-step synthesis for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, commencing with the synthesis of the key intermediate, N-(2,4-dimethylphenyl)-o-phenylenediamine, followed by cyclization with carbon disulfide.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process. The first step involves the formation of the N-aryl-o-phenylenediamine intermediate, for which we will compare two common methods. The second, well-established step is the cyclization to form the target benzimidazole-2-thiol.
Figure 1: Proposed two-step synthetic pathway to this compound.
Part 1: Synthesis of the N-(2,4-dimethylphenyl)-o-phenylenediamine Intermediate
The critical step in this synthesis is the preparation of the N-substituted diamine precursor. We will compare two potential methods for this transformation.
Method A: Buchwald-Hartwig Amination followed by Reduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This method offers high yields and excellent functional group tolerance, making it a reliable choice for the synthesis of N-aryl amines.
Reaction Scheme:
-
Buchwald-Hartwig Coupling: 2-bromonitrobenzene is coupled with 2,4-dimethylaniline using a palladium catalyst and a suitable phosphine ligand to yield N-(2,4-dimethylphenyl)-2-nitroaniline.
-
Reduction: The resulting nitro compound is then reduced to the corresponding diamine using a standard reducing agent such as tin(II) chloride in hydrochloric acid.
Method B: Classical Nucleophilic Aromatic Substitution (SNAr) followed by Reduction
A more traditional approach involves the nucleophilic aromatic substitution of a highly activated aryl halide with 2,4-dimethylaniline, followed by reduction of the nitro group. This method is often lower yielding and requires harsher conditions than the Buchwald-Hartwig approach but avoids the use of expensive palladium catalysts.
Reaction Scheme:
-
SNAr Reaction: 1-fluoro-2-nitrobenzene is reacted with 2,4-dimethylaniline at elevated temperatures to give N-(2,4-dimethylphenyl)-2-nitroaniline.
-
Reduction: The nitro intermediate is then reduced to the diamine.
| Feature | Method A: Buchwald-Hartwig | Method B: SNAr |
| Catalyst | Palladium-based (e.g., Pd(OAc)2) with a phosphine ligand | None |
| Reaction Conditions | Milder, typically 80-110 °C | Harsher, often requires high temperatures (>150 °C) |
| Yield | Generally high | Variable, often moderate to low |
| Substrate Scope | Broad | More limited, requires activated aryl halide |
| Cost | Higher due to palladium catalyst and ligand | Lower reagent cost |
| Reproducibility | Generally high with proper technique | Can be sensitive to reaction conditions |
Recommendation: For reproducibility and higher yields, the Buchwald-Hartwig amination (Method A) is the recommended approach for synthesizing the N-(2,4-dimethylphenyl)-o-phenylenediamine intermediate.
Part 2: Cyclization to this compound
The cyclization of o-phenylenediamines with carbon disulfide is a classic and highly reproducible method for the synthesis of benzimidazole-2-thiols.[4][5]
Reaction Principle: The reaction proceeds via the formation of a dithiocarbamate intermediate from the reaction of one of the amino groups with carbon disulfide. This intermediate then undergoes intramolecular cyclization with the second amino group, followed by elimination of hydrogen sulfide, to yield the benzimidazole-2-thiol. The use of a base like potassium hydroxide facilitates the reaction.[6]
Detailed Experimental Protocol (Proposed)
This protocol is based on the recommended Buchwald-Hartwig approach for the first step and the standard cyclization for the second step.
Figure 2: Detailed experimental workflow for the proposed synthesis.
Step 1: Synthesis of N-(2,4-dimethylphenyl)-o-phenylenediamine
Materials:
-
2-bromonitrobenzene
-
2,4-dimethylaniline
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Buchwald-Hartwig Coupling:
-
To an oven-dried Schlenk flask, add 2-bromonitrobenzene (1.0 eq), 2,4-dimethylaniline (1.2 eq), Pd(OAc)2 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-(2,4-dimethylphenyl)-2-nitroaniline.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified N-(2,4-dimethylphenyl)-2-nitroaniline in ethanol.
-
Add concentrated HCl and then SnCl2·2H2O (4-5 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield N-(2,4-dimethylphenyl)-o-phenylenediamine. This intermediate can be used in the next step without further purification if it is of sufficient purity.
-
Step 2: Synthesis of this compound
Materials:
-
N-(2,4-dimethylphenyl)-o-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS2)
-
Ethanol
-
Water
-
Acetic acid
Procedure:
-
Dissolve N-(2,4-dimethylphenyl)-o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of KOH (1.1 eq) in a small amount of water.
-
Add carbon disulfide (1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Acidify the aqueous solution with glacial acetic acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Results and Reproducibility Considerations
| Parameter | Step 1 (Buchwald-Hartwig & Reduction) | Step 2 (Cyclization) |
| Expected Yield | 70-90% over two steps | 85-95% |
| Expected Purity | >95% after chromatography | >98% after recrystallization |
| Key for Reproducibility | - Purity of reagents and solvents- Efficient degassing of the coupling reaction- Careful monitoring of reaction progress | - Purity of the diamine precursor- Gradual addition of CS2- Careful pH adjustment during precipitation |
| Potential Issues | - Incomplete coupling or reduction- Difficulty in purification | - Formation of byproducts if the diamine is impure- Incomplete precipitation |
Conclusion
While a direct published synthesis for this compound is not readily found, this guide presents a robust and reproducible two-step synthetic pathway based on well-established chemical transformations. By employing a Buchwald-Hartwig amination to construct the key N-aryl-o-phenylenediamine intermediate, followed by a classical cyclization with carbon disulfide, researchers can reliably access this target molecule. Adherence to the principles of careful experimental technique, including the use of pure reagents and inert atmosphere conditions where necessary, is paramount to achieving high yields and reproducibility.
References
-
PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. [Link]
-
Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39229-39240. [Link]
- CN101891630A. A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
-
Li, J., et al. (2024). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Chemical Science, 15(2), 567-573. [Link]
-
Lopez, A. M., et al. (2023). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton-Electron Transfer. ChemRxiv. [Link]
- CN103012160A.
-
ResearchGate. Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazole. [Link]
-
OpenOChem Learn. Buchwald-Hartwig Amination. [Link]
-
Gao, K., & Sun, Y. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463–7468. [Link]
- CN102030659A. Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Liu, Z., et al. (2023). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Catalysts, 13(6), 1007. [Link]
-
El Ashry, E. S. H., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]
-
Organic Syntheses. o-PHENYLENEDIAMINE. [Link]
-
Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44303–44314. [Link]
-
Li, J., et al. (2024). Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. Organic Letters. [Link]
-
ResearchGate. Cs2CO3-Promoted [3 + 2] Cyclization of Chalcone and N-Tosylhydrazone. [Link]
-
ResearchGate. Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. [Link]
-
ResearchGate. Intramolecular Cyclization/Halogenation of N-Arylpropynamides. [Link]
-
Lam, P. Y. S., et al. (2001). Facile N- and O-Arylation of Amines, Sulfonamides, Phenols, and Carboxylic Acids. Tetrahedron Letters, 42(19), 3415-3418. [Link]
-
ResearchGate. Visible-Light-Mediated Cascade Arylcarboxylation/Cyclization of N-Aryl/Benzoyl Acrylamide with CO2. [Link]
-
DeSelm, M. (2017). Design, Synthesis, and Biological Activity of O-phenyl-N-(9'-acridinyl)-hydroxylamines. Ursidae: The Undergraduate Research Journal at the University of Northern Colorado, 7(1), Article 13. [Link]
-
ResearchGate. Reactions of Carbon Disulfide with N-Nucleophiles. [Link]
-
ResearchGate. Reactions of the hydrazide 2 with carbon disulfide under different conditions. [Link]
-
Wang, M.-L., & Liu, B.-L. (2006). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 45(15), 5262–5269. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(11), 2955. [Link]
Sources
- 1. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Statistical Validation of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol's Biological Activity
This guide provides a comprehensive framework for the rigorous validation of the biological activity of the novel compound 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. Benzimidazole and its fused heterocyclic derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a vast array of pharmacological properties including antimicrobial, antifungal, and anticancer activities.[1][2][3] Our focus compound belongs to this promising class. However, its specific biological efficacy remains to be systematically characterized and validated.
This document is structured not as a simple report of findings, but as a strategic guide for researchers. It outlines the necessary experimental comparisons, detailed protocols, and statistical analyses required to position this compound within the existing therapeutic landscape. We will compare its potential anticancer activity against a well-characterized analogue from the literature and a clinical benchmark, providing a clear pathway for robust scientific validation.
Comparative Compound Profiling
To statistically validate the biological activity of our target compound, its performance must be measured against relevant comparators. The choice of these alternatives is critical for contextualizing the results.
-
Target Compound: this compound (C1)
-
Structure: A benzodiazole-2-thiol derivative. The 2,4-dimethylphenyl substitution is unique and its influence on bioactivity is the primary subject of our proposed investigation.
-
Reported Activity: To be determined through the protocols outlined below.
-
-
Reference Analogue: N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide (C2)
-
Rationale: This compound, identified as "Compound 7e" in studies by Shi et al., is a potent benzothiazole-2-thiol derivative.[4][5] Its extensive characterization against a panel of human cancer cell lines provides a robust dataset for a direct, structure-activity relationship (SAR) comparison within the same chemical class.
-
Known Activity: Demonstrates potent, broad-spectrum anticancer activity with IC₅₀ values in the nanomolar to low micromolar range.[4][5]
-
-
Clinical Benchmark: Cisplatin (C3)
-
Rationale: A platinum-based chemotherapy agent used for decades. It serves as a "gold standard" positive control. Comparing a novel compound to Cisplatin is essential for understanding its potential clinical relevance and potency.
-
Known Activity: A widely used cytotoxic drug that induces apoptosis by forming DNA adducts.
-
Quantitative Comparison of Anticancer Activity
The primary endpoint for initial validation will be the in vitro cytotoxic effect on relevant human cancer cell lines. Based on the extensive data available for the benzothiazole scaffold, we propose screening against hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines.[4][5]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Compound | Target Class | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| C1: Target Compound | Benzodiazole-2-thiol | To Be Determined | To Be Determined | N/A |
| C2: Reference Analogue | Benzothiazole-2-thiol | 0.048 | 0.044 | [4][5] |
| C3: Cisplatin | Standard Chemotherapy | ~9.5 | ~15.7 | Literature Average |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Validation Framework
To generate the data for our target compound (C1) and confirm the activity of the controls, a series of validated, industry-standard assays must be performed. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Workflow for Biological Activity Validation
The overall experimental process follows a logical progression from broad cytotoxicity screening to more specific mechanistic investigation.
Caption: A streamlined workflow for validating the anticancer properties of a novel compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation. It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Methodology:
-
Cell Seeding: Culture human cancer cells (e.g., HepG2, A549) until they reach approximately 80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 3,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: The 24-hour pre-incubation ensures that the cells have recovered from trypsinization and are in a healthy, exponential growth phase before drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the target compound (C1), reference analogue (C2), and Cisplatin (C3) in culture medium. The concentration range should typically span several orders of magnitude (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "no treatment" control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Causality: A 48-72 hour exposure is a standard duration that allows for multiple cell doubling times, making the inhibitory effects of the compounds on proliferation clearly measurable.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours.
-
Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the optical density (absorbance) of each well at 570 nm using a microplate reader.
-
Statistical Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., [inhibitor] vs. normalized response) to calculate the IC₅₀ value for each compound.
Protocol 2: Apoptosis Induction Analysis
This protocol determines if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of apoptotic cells with compromised membranes.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with each compound (C1, C2, C3) at concentrations equivalent to their 1x and 2x IC₅₀ values for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. The floating cells are often apoptotic, so their inclusion is critical. Centrifuge the cell suspension to pellet the cells.
-
Cell Fixation: Wash the cells with cold phosphate-buffered saline (PBS) and then fix them in ice-cold 70% ethanol overnight at 4°C.
-
Causality: Fixation permeabilizes the cell membranes, ensuring that PI can enter and stain the DNA of all cells in the population, allowing for cell cycle analysis.
-
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA, which provides a cleaner signal for cell cycle analysis.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of individual cells is measured by the intensity of PI fluorescence.
-
Data Interpretation: Apoptotic cells will appear as a "sub-G1" peak on the DNA content histogram, representing cells with fragmented DNA. Quantify the percentage of cells in the sub-G1 phase for each treatment condition. A statistically significant increase in the sub-G1 population compared to the control indicates apoptosis induction.
Potential Mechanism of Action
Benzimidazole and benzothiazole derivatives have been reported to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the activation of a cascade of cysteine-aspartic proteases known as caspases. A simplified representation of this potential mechanism is shown below.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by benzodiazole derivatives.
Conclusion
The validation of a novel compound's biological activity is a systematic process that relies on objective comparison and robust statistical analysis. By evaluating this compound against both a potent published analogue and a clinical gold standard, researchers can accurately determine its potency and potential. The detailed protocols for cytotoxicity and apoptosis assays provided herein offer a clear and reliable path to generating high-quality, publishable data. This comparative framework is essential for establishing the scientific merit of new chemical entities and guiding future drug development efforts.
References
-
Synthesis and Spectral studies of 1,3 benzothiazole-2- thiol conjugated thiosemicarbazide as Antibacterial and Antifungal agents. (2015). ResearchGate. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
In silico and in vitro validation of some benzimidazole derivatives as adenosine deaminase inhibitors. (2020). NISCAIR Online Periodicals Repository. [Link]
-
Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4- diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. (2011). ResearchGate. [Link]
-
This compound. American Elements. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. (2019). ResearchGate. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry. [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). ResearchGate. [Link]
-
Cytotoxic 1,3-Thiazole and 1,2,4-Thiadiazole Alkaloids from Penicillium oxalicum: Structural Elucidation and Total Synthesis. (2018). ResearchGate. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2011). MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (2022). African Journals Online (AJOL). [Link]
-
In silico and in vitro validation of some benzimidazole derivatives as adenosine deaminase inhibitors. (2020). Semantic Scholar. [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2010). Asian Journal of Chemistry. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
Green synthesis and in vitro anticancer evaluation of 1,2-disubstituted benzimidazole derivatives. (2024). ResearchGate. [Link]
-
Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. (2019). Academia.edu. [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (2023). MDPI. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2022). MDPI. [Link]
-
Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. (2020). Scientific Research Publishing. [Link]
-
In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2023). MDPI. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). MDPI. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. (2023). TSI Journals. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv. [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity Profile of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Executive Summary: The development of novel small molecules for research and therapeutic applications demands a rigorous evaluation of their biological specificity. Unintended interactions, or off-target effects, are a primary cause of experimental artifacts and clinical adverse events. This guide provides a comprehensive framework for assessing the selectivity of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, a member of the biologically active benzimidazole-2-thiol class. While the specific on-target activity of this compound is not extensively documented in public literature, its structural motifs, particularly the thiol group, suggest potential for broad reactivity. This document outlines a multi-pronged strategy, combining computational prediction, broad-panel in vitro screening, and cell-based target engagement assays, to build a complete selectivity profile. We will compare these methodologies, provide actionable experimental protocols, and offer a logical framework for interpreting the resulting data, thereby establishing a best-practice approach for characterizing this and other novel chemical entities.
Introduction: The Imperative of Selectivity Profiling
This compound belongs to a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3][4] The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in drugs like the proton-pump inhibitors rabeprazole and lansoprazole.[5] However, the introduction of a thiol group presents a critical consideration for selectivity. Thiols can be chemically reactive, potentially engaging in covalent interactions with cysteine residues in proteins, which can lead to non-specific effects.[6] Therefore, a prospective assessment of off-target interactions is not merely a supplementary check but a foundational step in validating this molecule as a reliable research tool or a viable drug candidate.
This guide presents a systematic workflow for this assessment, grounded in the principles of causality and self-validation. We will first predict potential interactions and then empirically test these predictions using robust, industry-standard assays.
Part 1: A Systematic Strategy for Off-Target Assessment
The journey from a novel compound to a well-characterized chemical probe is a multi-step process. A logical, tiered approach ensures that resources are used efficiently, starting with broad, predictive methods and moving to more specific, confirmatory assays.
Step 1: In Silico Off-Target Prediction
Causality: Before embarking on expensive wet-lab experiments, computational methods can generate testable hypotheses about a molecule's potential interacting partners.[7] These methods leverage vast databases of known compound-protein interactions to predict a new molecule's activity based on its structural and chemical features.[8][9]
Methodologies:
-
Ligand-Based Approaches: These methods, such as Similarity Ensemble Approach (SEA) or 2D/3D chemical similarity, compare the structure of this compound to libraries of compounds with known biological activities.[8] A high similarity to a known kinase inhibitor, for example, would prioritize kinase panels in subsequent experimental screens.
-
Structure-Based Approaches: If a putative primary target is hypothesized, molecular docking can be used to model the interaction of the compound with the target's binding site.[10] This can also be extended to dock the compound against known off-target proteins, such as the hERG channel, to predict potential liabilities.[10]
Trustworthiness: Computational predictions are not definitive proof of interaction. They are probabilistic and depend heavily on the quality of the underlying databases and algorithms.[7] However, they provide an invaluable, data-driven starting point for designing focused experimental validation.
Caption: A systematic workflow for identifying and validating off-target effects.
Step 2: In Vitro Safety Pharmacology Screening
Causality: This is the gold standard for empirical, unbiased off-target screening. By physically testing the compound against a large panel of diverse biological targets, we can identify unintended interactions directly. These panels are curated to include targets frequently implicated in adverse drug reactions.[11][12][13]
Methodologies: Commercial services (e.g., Eurofins' SAFETYscan®, Reaction Biology's InVEST™) offer panels that typically include:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels (including hERG, a key cardiac safety target)
-
Kinases
-
Transporters
-
Nuclear Receptors
-
Common Enzymes
Trustworthiness: The initial screen is typically performed at a single high concentration (e.g., 10 µM) in binding assays. This is a cost-effective way to identify potential hits.[12] Any significant inhibition (>50%) must be followed up with a dose-response curve to determine the potency (IC50 or Ki) of the interaction. A large separation (e.g., >100-fold) between the on-target and off-target potency indicates good selectivity.
Step 3: Cellular Target Engagement Assays
Causality: An interaction in a purified, in vitro system does not guarantee it occurs in a complex cellular environment.[14] Cell-based assays are crucial for confirming that the compound can cross the cell membrane, reach its target, and engage it in a physiological context.
Methodology: Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, one can directly observe target engagement.[14][17][18]
Trustworthiness: CETSA provides strong evidence of direct physical interaction within the cell. A dose-dependent thermal shift confirms engagement and can be used to rank the potency of on-target vs. off-target interactions in their native environment. This method is self-validating when appropriate controls (vehicle-treated cells) are included.
Part 2: Comparative Analysis & Data Presentation
Since specific experimental data for this compound is unavailable, we present a template for how the data generated from the proposed workflow should be structured for clear comparison.
Table 1: Illustrative Selectivity Profile of Compound X
| Target Class | Target Name | Primary Screen (% Inhibition @ 10 µM) | Follow-up IC50 (µM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| On-Target | Hypothetical Target A | 95% | 0.05 | N/A |
| GPCR | 5-HT2B Receptor | 88% | 1.2 | 24 |
| Ion Channel | hERG | 15% | > 30 | > 600 |
| Kinase | SRC | 62% | 8.5 | 170 |
| Transporter | SERT | 5% | > 30 | > 600 |
This table serves as an example. A "good" compound would have high potency for its on-target and significantly lower potency (high IC50) for all off-targets, resulting in a large selectivity ratio.
Comparison with Alternatives
The value of a selectivity profile is magnified when compared against alternative compounds targeting the same biological process. For instance, if this compound is intended as a kinase inhibitor, its off-target profile should be compared to a known selective inhibitor (e.g., Dasatinib, if the target is ABL kinase) and a known less-selective inhibitor (e.g., Staurosporine). This contextualizes the compound's "cleanliness" and suitability for specific applications.
Caption: Comparing the off-target profiles of different compounds.
Part 3: Detailed Experimental Protocols
To ensure scientific integrity, every protocol must be robust and include self-validating controls.
Protocol 1: In Vitro Safety Panel Dose-Response Assay
Objective: To determine the potency (IC50) of the compound against "hits" identified in a primary screen.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate, starting from 1 mM down to 17 nM.
-
Assay Plate Preparation: Add 1 µL of each compound concentration from the dilution plate to the corresponding wells of the 384-well assay plate. Include wells with DMSO only (vehicle control, 0% inhibition) and wells with a known inhibitor for the target (positive control, 100% inhibition).
-
Reaction Initiation: Add the target protein, substrate, and any necessary co-factors according to the specific assay protocol (e.g., radioligand for binding assays, ATP for kinase assays).
-
Incubation: Incubate the plate for the recommended time and temperature to allow the binding or enzymatic reaction to reach equilibrium or steady-state.
-
Detection: Measure the signal (e.g., radioactivity, fluorescence, luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data using the vehicle (0%) and positive control (100%) wells. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Trustworthiness: The inclusion of vehicle and positive controls on every plate validates the assay's performance. A robust Z'-factor (>0.5) should be confirmed for the assay to be considered reliable.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in intact cells.
-
Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, stable proteins). Analyze the amount of the target protein in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: a. For each treatment group, quantify the protein band intensity at each temperature. b. Normalize the intensity to the 37°C sample (representing 100% soluble protein). c. Plot the normalized soluble protein fraction against the temperature to generate a "melting curve." d. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and engagement.
Trustworthiness: The vehicle-treated group establishes the baseline melting curve for the target protein. A dose-dependent shift in the melting temperature (Tm) provides strong, quantifiable evidence of target engagement within a physiological context.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery and chemical biology. For a novel compound like this compound, for which public data is sparse, the systematic approach detailed here is not optional, but essential. By integrating predictive computational methods with robust in vitro screening and confirmatory cell-based assays, researchers can build a reliable selectivity profile. This profile is the ultimate guide to a compound's utility, defining its therapeutic window, predicting potential liabilities, and ensuring the generation of clean, interpretable experimental results. The future development of this compound should be dictated by the data generated from this workflow, prioritizing analogues that enhance on-target potency while minimizing the off-target interactions identified herein.
References
-
National Institutes of Health (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
-
American Elements. This compound. Available at: [Link]
-
National Center for Biotechnology Information (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
Sun, D. et al. (2012). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). PubMed. Available at: [Link]
-
ResearchGate (2019). (PDF) Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. Available at: [Link]
-
National Institutes of Health (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Available at: [Link]
-
National Institutes of Health (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
-
European Pharmaceutical Review (2006). In vitro safety pharmacology profiling. Available at: [Link]
-
Ali, M. et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. Available at: [Link]
-
News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. Available at: [Link]
-
MDPI (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available at: [Link]
-
MDPI (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]
- Google Patents. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
National Center for Biotechnology Information (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
-
MDPI (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available at: [Link]
-
Bio-protocol (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
National Institutes of Health (2016). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Available at: [Link]
-
Royal Society of Chemistry (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Available at: [Link]
-
Research Results in Pharmacology (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available at: [Link]
-
YouTube (2021). How to measure and minimize off-target effects.... Available at: [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Available at: [Link]
-
Taylor & Francis Online (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]
-
Latif, A. et al. (2010). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Korean Chemical Society. Available at: [Link]
-
ResearchGate (2017). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]
-
MDPI (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Available at: [Link]
-
PubMed Central (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]
-
International Science Community Association (2013). Biological activities of benzimidazole derivatives: A review. Available at: [Link]
-
Oxford Academic (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Available at: [Link]
-
News-Medical.Net. What Is the Difference Between siRNA and shRNA Knockdown Methods?. Available at: [Link]
-
Eurofins Scientific (2023). Using secondary pharmacology panels to predict clinical safety risks. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. isca.me [isca.me]
- 5. 1H-Benzimidazole-2-thiol | LGC Standards [lgcstandards.com]
- 6. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Comparative In Silico Analysis of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol Against Key Therapeutic Targets
A Senior Application Scientist's Guide to Molecular Docking Studies with AutoDock Vina
In the landscape of modern drug discovery, computational methods serve as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, in-depth analysis of the comparative docking studies of a novel benzimidazole derivative, 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, against three distinct and clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase domain, Staphylococcus aureus DNA gyrase subunit B, and human Cyclooxygenase-2 (COX-2).
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This study aims to elucidate the potential binding modes and affinities of the title compound within the active sites of these key proteins, thereby providing a rational basis for its further development as a targeted therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a field-proven insight into the causality behind experimental choices, ensuring scientific integrity and logical flow.
Introduction to the Target Proteins and Rationale for Selection
The selection of protein targets is a critical first step in any docking study, directly influencing the therapeutic relevance of the in silico findings. The targets for this study were chosen based on the known pharmacological profile of benzimidazole derivatives and their significance in prevalent diseases.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. We will be utilizing the crystal structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate (PDB ID: 2GS6) for this study.[1]
-
Staphylococcus aureus DNA Gyrase Subunit B: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2] It is a well-established target for antibacterial agents. We will use the crystal structure of S. aureus Gyrase B co-complexed with a potent inhibitor (PDB ID: 3G7B) to understand the potential antibacterial activity of our compound.[3][4]
-
Human Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors. The crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) will be employed in this investigation.[6]
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
This section outlines the detailed, step-by-step methodology for the comparative docking studies using AutoDock Vina, a widely used and validated open-source molecular docking program.[7]
Caption: Overall workflow for the comparative molecular docking study.
Ligand Preparation
The three-dimensional structure of this compound and the reference compounds (Erlotinib, Ciprofloxacin, and Celecoxib) were generated and optimized.
-
2D Structure to 3D Conversion: The 2D structures of the ligands were drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: The optimized ligand structures were saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. Polar hydrogens were added, and Gasteiger charges were computed.
Protein Preparation
The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).
-
PDB File Retrieval: The PDB files for EGFR (2GS6), S. aureus DNA gyrase B (3G7B), and human COX-2 (5KIR) were downloaded.
-
Protein Clean-up: All water molecules, co-factors, and existing ligands were removed from the protein structures. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned.[8]
-
File Format Conversion: The prepared protein structures were saved in the PDBQT format.
Docking Protocol Validation: Redocking of Co-crystallized Ligands
To ensure the reliability of the docking protocol, a validation step was performed by redocking the co-crystallized ligand back into the active site of its respective protein.[9][10][11]
-
Extraction of Co-crystallized Ligand: The co-crystallized ligand from each PDB file was extracted and saved as a separate file.
-
Redocking: The extracted ligand was then docked back into the binding pocket of its protein using the same docking parameters that will be used for the test compound.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[12]
Molecular Docking with AutoDock Vina
The docking simulations were performed using AutoDock Vina.[7]
-
Grid Box Definition: A grid box was defined around the active site of each protein. The size and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure to encompass the entire binding pocket.
-
Docking Simulation: The prepared ligand (this compound) and the respective reference compounds were docked into the defined grid box of each protein. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a sufficiently high value to ensure a comprehensive exploration of the conformational space.
-
Output Generation: AutoDock Vina generates a set of docked conformations (poses) for each ligand, ranked by their predicted binding affinities (in kcal/mol).
Results and Discussion
The docking results are summarized in the tables below, presenting the binding affinities and the key interacting residues for the test compound and the reference ligands with each protein target.
Comparative Docking with EGFR Kinase Domain
Table 1: Docking Results for EGFR Kinase Domain (PDB: 2GS6)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Met793, Leu718, Val726, Ala743, Lys745 |
| Erlotinib (Reference) | -9.8 | Met793, Leu718, Val726, Cys797, Thr790 |
The docking results indicate that this compound exhibits a strong binding affinity for the ATP-binding site of the EGFR kinase domain. The predicted binding energy is comparable to that of the known EGFR inhibitor, Erlotinib.[13] The interactions are primarily hydrophobic, with the dimethylphenyl group occupying a hydrophobic pocket. A key hydrogen bond interaction with the backbone of Met793, a crucial residue in the hinge region, is also observed, similar to the binding mode of many known EGFR inhibitors.[13]
Caption: Key interactions of the title compound with EGFR.
Comparative Docking with S. aureus DNA Gyrase B
Table 2: Docking Results for S. aureus DNA Gyrase B (PDB: 3G7B)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.9 | Asp81, Ile86, Pro87, Gly85, Glu58 |
| Ciprofloxacin (Reference) | -7.2 | Asp81, Ser54, Arg84 |
The docking study against S. aureus DNA gyrase B suggests that the title compound has a favorable binding affinity, slightly better than the reference antibacterial agent, Ciprofloxacin. The benzimidazole core forms key interactions within the ATP-binding site. Notably, a hydrogen bond is predicted with the carboxylate group of Asp81, an essential residue for ATPase activity.[14] These findings suggest that this compound could be a potential inhibitor of bacterial DNA gyrase.
Comparative Docking with Human COX-2
Table 3: Docking Results for Human COX-2 (PDB: 5KIR)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -9.2 | Arg120, Tyr355, Val523, Ser353, Leu352 |
| Celecoxib (Reference) | -10.5 | Arg513, Phe518, Val523, Leu352, Ser353 |
In the active site of COX-2, the title compound demonstrates a strong binding affinity, comparable to the selective COX-2 inhibitor, Celecoxib.[15][16] The dimethylphenyl moiety fits well into the hydrophobic pocket, a key feature for COX-2 selectivity. The thiol group of the benzodiazole-2-thiol is predicted to form a hydrogen bond with the side chain of Arg120, a critical residue for inhibitor binding.[17] This suggests that the compound may act as a selective inhibitor of COX-2, warranting further investigation for its anti-inflammatory potential.
Visualization and Analysis of Docking Poses
The visualization of the docked poses provides crucial insights into the specific interactions between the ligand and the protein. Tools such as PyMOL and Discovery Studio are invaluable for this purpose.[18][19]
-
PyMOL: This software is excellent for generating high-quality 3D images of the protein-ligand complexes, allowing for a clear visualization of the binding mode and the surrounding amino acid residues.
-
Discovery Studio Visualizer: This tool is particularly useful for generating 2D diagrams of the interactions, clearly depicting hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the protein.[20]
Caption: Tools for the analysis of docking results.
Conclusion and Future Directions
This comparative docking study has provided valuable insights into the potential multi-target activity of this compound. The compound demonstrated strong binding affinities and favorable interaction profiles with the active sites of EGFR kinase, S. aureus DNA gyrase B, and human COX-2. These in silico findings suggest that this benzimidazole derivative holds promise as a lead compound for the development of novel anticancer, antibacterial, or anti-inflammatory agents.
It is imperative to emphasize that molecular docking is a predictive tool, and these computational results must be validated through experimental assays. Future work should focus on the synthesis of the compound and its in vitro evaluation against the respective targets to confirm the predicted biological activities. Further optimization of the lead compound through structure-activity relationship (SAR) studies could lead to the development of more potent and selective therapeutic agents.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
BIOVIA, Dassault Systèmes. (n.d.). Discovery Studio Visualizer. Retrieved from [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
-
Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]
-
Schrödinger, LLC. (n.d.). PyMOL. Retrieved from [Link]
-
Zhang, Y., et al. (2006). Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. RCSB PDB. [Link]
-
Bax, B. D., et al. (2010). Staphylococcus aureus Gyrase B co-complex with a novel inhibitor. RCSB PDB. [Link]
-
Orlando, B. J., et al. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
- Abdullah, J. B., Ali, A. A., & Hamid, H. S. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Sains Malaysiana, 50(9), 2635-2647.
- Chaudhary, P., & Aparoy, P. (2019). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
- Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant P
- Insights from the molecular docking analysis of EGFR antagonists. (2023). Journal of Taibah University Medical Sciences, 18(5), 1009-1018.
- Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. (2020). Scientific Reports, 10(1), 1-17.
- Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 353-360.
- Validation of docking protocol by redocking the cocrystallized ligand into the active site of the receptor. (2020).
- The redocking of the co-crystal ligand to validate the docking protocol. (2022).
- Molecular docking analysis of COX-2 with compounds from Piper longum. (2014).
- Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2012). Biochemical Journal, 443(2), 433–440.
- Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. (2001). Journal of the American Chemical Society, 123(46), 11439–11448.
- Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. (2021). ACS Infectious Diseases, 7(10), 2846–2856.
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). BMC Research Notes, 3, 189.
- How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. (2023, May 13). YouTube.
- Docking Result Analysis and Validation with Discovery Studio. (2023, October 22). YouTube.
- How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- Tutorial 13: The concept of redocking explained. (2024, May 1). YouTube.
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute.
- Lessons from Docking Validation. (n.d.).
- Basic docking — Autodock Vina 1.2.
- In silico study of selected lignins as COX-2 inhibitors. (2022). Biointerface Research in Applied Chemistry, 13(1), 1-10.
- Molecular docking results against COX-2 (5KIR). (2023).
- Docking with DNA gyrase b of Staphylococcus aureus and in vitro antimicrobial screening of (1e)-4-methyl-1-((4-oxo-4h-chromen-3-yl)methylene)-4-phenylthiosemicarbazide and its complexes. (2023).
- 2D and 3D diagram of ciprofloxacin docked into the active site of DNA gyrase enzyme (PDB: 2XCT). (2019).
- Erlotinib docked into the active site of EGFR. (2021).
- Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2023). Brieflands.
- In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. (2020). Anticancer Research, 40(10), 5649-5656.
- Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). Molecules, 29(18), 4275.
- COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). Molecules, 22(9), 1494.
- Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules, 25(20), 4786.
- Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evalu
- How do I use Discovery studio result in another software?. (2020, September 28).
- Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. (2023). Scientific Reports, 13(1), 1-20.
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Molecules, 27(18), 5897.
- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). Molecules, 27(22), 7904.
- Crystal Structure Determination and Molecular Docking Studies of 4-(5-Phenyl Pyrazin-2-Yl)-4h-1,2,4 Triazole-3-Thiol with Focal Adhesion Kinase Inhibitors. (2016). The Open Chemistry Journal, 3(1).
- Exploring the Staphylococcus aureus Gyrase Complex and Human Topoisomerase: Potential Target for Molecular Docking and Biological Studies with Substituted Polychloroaniline. (2023). ACS Omega, 8(47), 44841–44853.
- Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (2019). Letters in Drug Design & Discovery, 16(8), 896-906.
- Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (2024). Journal of Molecular Structure, 1305, 137789.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. 3g7b - Staphylococcus aureus Gyrase B co-complex with METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Molecular docking analysis of COX-2 with compounds from Piper longum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 12. brieflands.com [brieflands.com]
- 13. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bionaturajournal.com [bionaturajournal.com]
- 17. youtube.com [youtube.com]
- 18. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, a compound that, while integral to specific research applications, requires meticulous handling due to its inherent hazardous properties.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals are our primary directive for establishing safe handling and disposal procedures.[1] The presence of a thiol group and the benzimidazole core are structural alerts that necessitate a cautious approach. The irritant nature of the compound dictates the necessity of robust personal protective equipment (PPE) and handling within a controlled environment to prevent inadvertent exposure.
Pre-Disposal Safety and Handling: A Self-Validating System of Protection
Adherence to the following pre-disposal safety protocols is non-negotiable and forms the foundation of a self-validating safety system. These measures are designed to minimize the risk of exposure to laboratory personnel.
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling this compound and its waste:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and subsequent irritation (H315). |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and aerosols that could cause serious eye irritation (H319). |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area | To mitigate the risk of respiratory irritation (H335). All handling should be performed in a chemical fume hood.[2][3] |
Engineering Controls
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood.[3] This engineering control is the primary defense against the inhalation of any dust or aerosols, directly addressing the H335 hazard statement.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[2][4] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2][5]
Waste Segregation and Collection
-
Designate a Waste Container: Procure a dedicated, chemically compatible, and clearly labeled hazardous waste container.[2][6][7] The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: As soon as the first waste is added, label the container with "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date of initial waste accumulation.
-
Collect All Contaminated Materials: This includes:
-
Unused or expired this compound.
-
Contaminated consumables such as weighing papers, pipette tips, and gloves.
-
Rinsate from the decontamination of non-disposable equipment (see section 3.2).
-
Decontamination of Laboratory Equipment
For reusable glassware and equipment, a triple-rinse procedure with a suitable solvent (e.g., acetone or ethanol) is recommended.[2]
-
First Rinse: The initial rinsate is considered acutely hazardous and must be collected in the designated hazardous waste container.[2]
-
Subsequent Rinses: Depending on institutional and local regulations, the second and third rinsates may also need to be collected as hazardous waste.[2]
Management of Empty Containers
Empty containers that originally held this compound must also be managed as hazardous waste unless properly decontaminated.[2] The triple-rinse procedure described above should be applied to the empty container. After decontamination, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[2]
Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[7] This area should be secure, well-ventilated, and away from incompatible materials.[8][9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[2]
-
Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adherence to EPA and OSHA Standards
All waste disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards for workplace safety established by the Occupational Safety and Health Administration (OSHA).[10][11][12] This includes proper waste characterization, container management, and employee training on hazardous waste handling.[7][13]
By adhering to this comprehensive disposal guide, laboratories can ensure the safe management of this compound, thereby upholding their commitment to scientific excellence and responsible environmental stewardship.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ptb.de [ptb.de]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. connmaciel.com [connmaciel.com]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
Comprehensive Safety and Handling Guide for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
This guide provides essential safety and logistical information for the handling and disposal of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the rationale behind them, ensuring a deep understanding of the risks and mitigation strategies. This approach is grounded in the principles of expertise, experience, and trustworthiness to build your confidence in laboratory safety.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the known hazards of structurally similar compounds, namely benzimidazole-2-thiol and other aromatic thiol derivatives. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or greater hazards than its analogues.
Hazard Assessment and Triage
The core structure of this molecule, a benzimidazole-2-thiol, suggests several potential hazards. The thiol group (-SH) can impart toxicity and a strong, unpleasant odor.[1][2] The benzimidazole core is found in various bioactive and pharmaceutically active molecules, indicating the potential for biological effects.[3][4][5]
Based on data from analogous compounds, the following hazards should be anticipated:
| Hazard Classification | GHS Hazard Code (Anticipated) | Description | Source (Analogous Compound) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | 2-Vinyl-1H-benzimidazole[6] |
| Skin Irritation | H315 | Causes skin irritation. | 1-Methyl-1H-benzimidazole-2-thiol[7] |
| Eye Irritation | H319 | Causes serious eye irritation. | 1-Methyl-1H-benzimidazole-2-thiol[7] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | 1-Methyl-1H-benzimidazole-2-thiol[7] |
| Toxic Solid | - | Classified as a toxic solid. | benzimidazole-2-thiol[8] |
Causality of Hazards: The thiol group is nucleophilic and can interact with biological macromolecules, leading to toxicity.[2] The aromatic nature of the compound can facilitate its absorption through the skin. Irritation is a common effect of many organic chemicals due to their ability to disrupt the lipid bilayers of cell membranes.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Ensemble:
-
Hand Protection: Double-gloving with chemically resistant gloves is mandatory. The inner glove should be a thin, disposable nitrile glove, providing a second barrier and maintaining dexterity. The outer glove should be a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber). Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a risk of splashing or aerosol generation, a face shield worn over the goggles is essential.[9][10]
-
Body Protection: A flame-resistant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[11]
-
Respiratory Protection: All handling of solid or solutions of this compound should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][12] If there is a potential for exposure outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.
Experimental Workflow for Donning PPE:
Caption: PPE Donning Sequence for Handling Benzimidazole-2-thiol Derivatives.
Operational and Handling Plan
3.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.[6][12]
-
Ventilation: The laboratory should be well-ventilated with negative pressure relative to adjacent non-laboratory areas.
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before opening the container.
-
-
Weighing and Transfer:
-
To minimize the generation of dust, handle the solid compound carefully and avoid rapid movements.
-
Use a micro-spatula for transferring small quantities.
-
If possible, weigh the compound in a tared, sealed container to prevent contamination of the balance.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly and with gentle stirring to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A suitable solvent such as acetone or ethanol can be used for initial rinsing, with the rinsate collected as hazardous waste.[6]
-
Wipe down the work area in the fume hood with a damp paper towel, which should then be disposed of as contaminated solid waste.
-
Carefully remove PPE, avoiding contact with the outer surfaces of gloves and lab coat. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Disposal Plan
4.1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh paper, pipette tips, contaminated bench paper, disposable PPE) must be collected in a dedicated, clearly labeled hazardous waste container.[1][6] The container should be a wide-mouthed plastic jar with a secure screw-top lid.
-
Liquid Waste: All liquid waste, including reaction mixtures, rinsates, and contaminated solvents, must be collected in a separate, clearly labeled hazardous waste container.[13] Ensure the container is compatible with the solvents used.
-
Sharps: Any sharps (needles, razor blades, etc.) contaminated with the compound must be disposed of in a designated sharps container.[14]
4.2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The approximate concentration and other components of the waste mixture should also be indicated.
4.3. Decontamination of Glassware:
-
Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.[6]
-
After thorough rinsing, glassware can be washed with soap and water.
4.4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15]
-
Never dispose of this compound or its waste down the drain or in the regular trash.[6]
Disposal Workflow:
Caption: Waste Segregation and Disposal Workflow.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound in your research endeavors. Remember, a proactive and informed approach to laboratory safety is paramount.
References
- Merck Millipore. (2024).
-
PubChem. (n.d.). 1-Methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
- University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP. Department of Environmental Health and Safety.
- LGC Standards. (n.d.). 1H-Benzimidazole-2-thiol.
- Sigma-Aldrich. (2025).
- University of New South Wales. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- ACS Omega. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS: Benzimidazole-2-thiol.
- MDPI. (n.d.).
- PubMed. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- National Center for Biotechnology Information. (n.d.). Management of Waste.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025).
- CDH Fine Chemical. (n.d.).
- PubMed. (1989). Toxicity of thiols and disulphides: involvement of free-radical species.
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. fishersci.com [fishersci.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. unsw.edu.au [unsw.edu.au]
- 15. ufz.de [ufz.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
